Coronarin A
Description
structure in first source
Properties
IUPAC Name |
(2S,4R,4aS,8aS)-4-[(E)-2-(furan-3-yl)ethenyl]-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-14-16(7-6-15-8-11-22-13-15)20(4)10-5-9-19(2,3)18(20)12-17(14)21/h6-8,11,13,16-18,21H,1,5,9-10,12H2,2-4H3/b7-6+/t16-,17-,18-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCBUXSXDFNUAG-UDMCIFMYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CC(C(=C)C2C=CC3=COC=C3)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1C[C@@H](C(=C)[C@@H]2/C=C/C3=COC=C3)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Coronarin A: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Activity
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Foreword: The intricate world of natural products continues to be a vital source of novel therapeutic agents. Among these, the labdane diterpenoid Coronarin A, derived from the rhizomes of the Zingiberaceae family, has garnered significant attention for its potent anti-inflammatory and anti-cancer properties. This technical guide provides an in-depth overview of this compound, focusing on its natural sources, detailed isolation protocols, and its mechanisms of action involving key cellular signaling pathways. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the critical knowledge required to advance the study and potential therapeutic application of this promising bioactive compound.
Natural Sources of this compound
This compound is a naturally occurring chemical compound predominantly isolated from the rhizomes of plants belonging to the Hedychium genus within the Zingiberaceae family.[1][2] Commonly known as white ginger lily, Hedychium coronarium is a primary source of this labdane diterpenoid.[1][2] Additionally, this compound and its analogues, such as Coronarin D and E, have been successfully isolated from Hedychium flavescence and Hedychium gardnerianum.[3] The concentration and yield of this compound can vary depending on the specific species, geographical location, and the extraction solvent used.
Isolation and Purification of this compound
The isolation of this compound from its natural sources is a multi-step process involving extraction and chromatographic separation. The following protocol is a synthesized methodology based on established procedures.
Experimental Protocol: Isolation of this compound from Hedychium coronarium Rhizomes
2.1.1. Plant Material Collection and Preparation:
-
Fresh rhizomes of Hedychium coronarium are collected, thoroughly washed with water to remove any soil and debris, and then cut into thin slices.
-
The slices are shade-dried for a period of seven days to reduce moisture content.
-
The dried rhizome slices are then pulverized into a fine powder using a mechanical grinder.
2.1.2. Solvent Extraction:
-
A Soxhlet apparatus is utilized for the exhaustive extraction of the powdered rhizome material.
-
Hexane is a commonly employed solvent for this process.[3] For example, 520 g of powdered rhizome can be extracted with 700 mL of hexane in three batches, with each extraction cycle lasting for 24 hours.[3]
-
Following extraction, the solvent is removed under reduced pressure using a rotary evaporator to yield a crude hexane extract. From 520 g of powdered rhizomes, a yield of approximately 19.5 g of crude extract can be expected.[3]
2.1.3. Chromatographic Purification:
-
The crude extract is subjected to column chromatography for the separation of its constituents.
-
Silica gel (100-200 mesh) is used as the stationary phase.
-
The column is eluted with a gradient of solvents with increasing polarity, typically starting with 100% hexane and gradually introducing ethyl acetate (Hexane:EtOAc).[3]
-
Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.
-
Fractions showing the presence of the desired compound are pooled, and the solvent is evaporated to yield purified this compound.
2.1.4. Structural Elucidation:
-
The structure and purity of the isolated this compound are confirmed using various spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy to determine the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Infrared Spectroscopy (IR): To identify the functional groups present in the molecule.
-
Extraction Yield Data
The choice of solvent significantly impacts the extraction yield of phytochemicals from Hedychium coronarium rhizomes.
| Solvent | Extraction Yield (%) | Reference |
| Methanol | 8.21 ± 0.11 | [4] |
| Ethanol | 7.14 | [5] |
| Acetone | Not Specified | [4] |
| Chloroform | Not Specified | [4] |
| Hexane | 2.62 ± 0.08 | [4] |
Biological Activity and Signaling Pathways
This compound exhibits a range of biological activities, with its anti-inflammatory and anti-cancer effects being the most extensively studied. These activities are attributed to its ability to modulate specific cellular signaling pathways, primarily the NF-κB and mTORC1/S6K1 pathways.
Inhibition of the NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a critical mediator of inflammatory responses, cell survival, and proliferation.[1] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of target genes.
Coronarin compounds, such as the closely related Coronarin D, have been shown to inhibit the NF-κB pathway by preventing the activation of IκBα kinase, which in turn suppresses the phosphorylation and degradation of IκBα.[1] This ultimately blocks the nuclear translocation of the p65 subunit.[1]
References
- 1. Coronarin D, a labdane diterpene, inhibits both constitutive and inducible nuclear factor-kappa B pathway activation, leading to potentiation of apoptosis, inhibition of invasion, and suppression of osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. Coronarin K and L: Two Novel Labdane Diterpenes From Roscoea purpurea: An Ayurvedic Crude Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hedychium coronarium extract arrests cell cycle progression, induces apoptosis, and impairs migration and invasion in HeLa cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Coronarin A: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Whitepaper on the Discovery, Synthesis, Mechanism of Action, and Therapeutic Potential of a Promising Natural Diterpenoid
Executive Summary
Coronarin A, a labdane-type diterpenoid isolated from the rhizomes of the Zingiberaceae family, notably Hedychium coronarium and Hedychium gardnerianum, has emerged as a molecule of significant interest in the field of drug discovery.[1] This natural product has demonstrated a compelling range of biological activities, including anti-inflammatory, anticancer, and anti-hyperglycemic effects. Its multifaceted mechanism of action, primarily involving the modulation of key cellular signaling pathways such as mTORC1/S6K1 and NF-κB, underscores its therapeutic potential for a variety of disease states. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological characterization of this compound, with a focus on presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions to aid researchers and drug development professionals in their exploration of this promising compound.
Discovery and History
This compound is a naturally occurring compound belonging to the labdane diterpenoid class of phytochemicals.[2] It was first identified as a constituent of the rhizomes of Hedychium coronarium, a plant species commonly known as the white ginger lily.[2] Subsequent phytochemical investigations have also reported its presence in other Hedychium species, such as Hedychium gardnerianum.[1] The traditional use of plants from the Zingiberaceae family in folk medicine for treating inflammatory conditions hinted at the presence of bioactive molecules, leading to the isolation and structural elucidation of this compound and its congeners.
Chemical Structure and Properties
The chemical structure of this compound has been elucidated through spectroscopic techniques. Its molecular formula is C₂₀H₂₈O₂, with a corresponding molecular weight of 300.4 g/mol .[1][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₈O₂ | [1][3] |
| Molecular Weight | 300.4 g/mol | [1][3] |
| IUPAC Name | (2S,4R,4aS,8aS)-4-[(E)-2-(furan-3-yl)ethenyl]-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-2-ol | [3] |
| CAS Number | 119188-33-9 | [2] |
Biological Activities and Therapeutic Potential
This compound has been shown to possess a range of pharmacological activities that suggest its potential as a therapeutic agent for several diseases.
Anti-inflammatory Activity
Anticancer Activity
The anticancer potential of this compound and its derivatives has been investigated against various cancer cell lines. While specific IC50 values for this compound are not extensively reported, derivatives of the structurally similar yunnanthis compound have shown significant cytotoxicity. For example, some derivatives exhibited IC50 values in the low micromolar range against A-549 (lung cancer), SMMC-7721 (hepatocellular carcinoma), MCF-7 (breast cancer), and SW480 (colon cancer) cell lines.[5] The related compound, Coronarin D, has been shown to suppress the viability of nasopharyngeal carcinoma cells in a concentration- and time-dependent manner.[6]
Table 2: Cytotoxicity of Yunnanthis compound Derivatives (IC50 in µM)
| Compound | HL-60 | SMMC-7721 | A-549 | MCF-7 | SW480 |
| B2 | 3.17 | 2.38 | 2.56 | 4.06 | 3.34 |
| B3 | 3.0 | 2.15 | 1.72 | 3.17 | 3.49 |
| B4 | 3.08 | 2.22 | 2.12 | 3.24 | 3.39 |
| Cisplatin | - | - | >B3 | >B3 | >B3 |
Data extracted from a study on yunnanthis compound derivatives, which are structurally similar to this compound.[5]
Anti-hyperglycemic Activity
This compound has demonstrated significant anti-hyperglycemic effects in both in vitro and in vivo models. It has been shown to stimulate glycogen synthesis and inhibit gluconeogenesis in rat primary hepatocytes. In a study using a diabetic mouse model, chronic administration of this compound led to a significant reduction in blood glucose levels.
Mechanism of Action: Key Signaling Pathways
The biological activities of this compound are attributed to its ability to modulate several key intracellular signaling pathways.
Inhibition of the mTORC1/S6K1 Pathway
A primary mechanism of action for this compound is the inhibition of the mammalian target of rapamycin complex 1 (mTORC1) and its downstream effector, S6 kinase 1 (S6K1). This inhibition leads to an increase in insulin receptor substrate 1 (IRS1) activity, which in turn enhances glucose uptake and glycogen synthesis.
Caption: this compound inhibits the mTORC1/S6K1 pathway.
Downregulation of the NF-κB Pathway
The related compound, Coronarin D, has been shown to be a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway. It inhibits both constitutive and inducible NF-κB activation, which is a key mediator of inflammation, apoptosis, and cell survival. This inhibition is achieved by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.
References
- 1. EURL ECVAM Genotoxicity and Carcinogenicity Database of Substances Eliciting Negative Results in the Ames Test: Construction of the Database - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. This compound | C20H28O2 | CID 24851535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Inhibition of nitric oxide production in the macrophage-like RAW 264.7 cell line by protein from the rhizomes of Zingiberaceae plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Coronarin D induces reactive oxygen species-mediated cell death in human nasopharyngeal cancer cells through inhibition of p38 MAPK and activation of JNK - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of Coronarin A: A Technical Guide for Researchers
Introduction: Coronarin A is a labdane diterpenoid, a natural compound isolated from the rhizomes of plants in the Zingiberaceae family, such as Hedychium coronarium and Hedychium gardnerianum.[1] While related compounds like Coronarin D have been extensively studied for their anti-inflammatory and anti-cancer properties, this compound has emerged as a molecule with distinct and potent biological activities, particularly in the realm of metabolic regulation. This technical guide provides a comprehensive overview of the known biological activities of this compound, focusing on its molecular mechanisms, supported by quantitative data and detailed experimental protocols to aid in future research and drug development.
Anti-hyperglycemic and Metabolic Activity
The most well-documented activity of this compound is its significant role in regulating glucose homeostasis. It simultaneously promotes hepatic glycogen synthesis and suppresses hepatic gluconeogenesis, making it a promising candidate for the treatment of type 2 diabetes mellitus (T2DM).[1][2]
Mechanism of Action: Inhibition of mTORC1/S6K1 Signaling
This compound exerts its dual effects on glucose metabolism through a novel mechanism involving the inhibition of the mTORC1/S6K1 signaling pathway.[1][2] The mammalian target of rapamycin complex 1 (mTORC1) and its downstream target, S6 kinase 1 (S6K1), are known to induce negative feedback on insulin signaling by promoting the inhibitory serine phosphorylation of Insulin Receptor Substrate 1 (IRS1).[1]
By inhibiting mTORC1 and S6K1, this compound prevents this negative feedback, leading to a decrease in the inhibitory serine phosphorylation of IRS1 and a subsequent increase in its activating tyrosine phosphorylation.[1][2][3] This enhanced IRS1 activity triggers two critical downstream signaling cascades:
-
PI3K/Akt/GSK3β Pathway Activation: Activated IRS1 stimulates the PI3K/Akt pathway. Akt (Protein Kinase B) then phosphorylates and inactivates Glycogen Synthase Kinase 3β (GSK3β), a key enzyme that normally inhibits glycogen synthase. The inactivation of GSK3β allows glycogen synthase to become active, thereby promoting the synthesis and storage of glycogen in hepatocytes.[1]
-
ERK/Wnt/β-catenin Pathway Activation: Simultaneously, activated IRS1 enhances the ERK/Wnt/β-catenin signaling pathway. This leads to the suppression of gluconeogenesis, the process of producing glucose from non-carbohydrate sources.[1]
In vivo studies using diabetic ob/ob mice have confirmed this mechanism. Chronic administration of this compound significantly reduced blood glucose levels and improved glucose tolerance, which was accompanied by the inhibition of hepatic mTOR/S6K1 signaling and the activation of the PI3K/Akt/GSK3β and ERK/Wnt/β-catenin pathways.[1][2]
Anti-proliferative and Anti-cancer Activity
The cytotoxic and anti-proliferative effects of this compound have been investigated, though the evidence is less extensive compared to its metabolic activities. It has been shown to inhibit the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs), suggesting potential anti-angiogenic properties.[4] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[5]
Studies evaluating this compound against various cancer cell lines have yielded mixed results. One study reported that this compound did not exhibit significant cytotoxic activity (IC₅₀ > 22 μM) against A549 (lung), HCT-116 (colon), Bxpc-3 (pancreas), and MCF-7 (breast) cancer cells, whereas the related compound Coronarin K showed potent activity against the A549 cell line.[6] However, other reports mention that this compound possesses cytotoxic properties against tumor cells, and derivatives of the related Yunnanthis compound have shown significant cytotoxicity, implying that the core labdane structure is a valuable scaffold for developing anti-cancer agents.[4][7]
Anti-inflammatory Activity
This compound is reported to possess anti-inflammatory activity.[3] The transcription factor nuclear factor-kappaB (NF-κB) is a master regulator of inflammation, and its inhibition is a key mechanism for many anti-inflammatory compounds.[8][9] While the detailed mechanism of NF-κB inhibition has been thoroughly described for the closely related analogue Coronarin D,[10] specific studies detailing this pathway for this compound are less common. Given the structural similarity, it is plausible that this compound may also modulate NF-κB signaling, but further dedicated research is required to confirm the precise mechanism.
Quantitative Data Summary
The biological effects of this compound have been quantified in various experimental models. The data is summarized in the tables below for easy comparison.
Table 1: Anti-hyperglycemic Activity of this compound
| Assay/Model System | Concentration/Dose | Result | Reference |
|---|---|---|---|
| Primary Rat Hepatocytes | 3, 10 µM | Dose-dependently stimulated glycogen synthesis. | [1] |
| Primary Rat Hepatocytes | 10, 30 µM | Decreased phosphorylation of mTOR and S6K1. | [1][2] |
| Diabetic ob/ob Mice | 100 mg/kg (p.o.) | Caused a 65.3% decrease in mTOR phosphorylation in the liver. | [1] |
| Diabetic ob/ob Mice | 100 mg/kg (p.o.) | Decreased serine phosphorylation of IRS1 (Ser1101) by 49.0%. | [1] |
| Diabetic ob/ob Mice | 30 or 100 mg/kg | Significantly reduced non-fasting and fasting blood glucose levels. |[3] |
Table 2: Cytotoxicity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ Value (µM) | Reference |
|---|---|---|---|
| A549 | Lung | > 22 | [6] |
| HCT-116 | Colon | > 22 | [6] |
| Bxpc-3 | Pancreas | > 22 | [6] |
| MCF-7 | Breast | > 22 |[6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound's biological activity.
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into 96-well plates at a density of 0.5 × 10⁵ cells/mL and allow them to adhere overnight.[11]
-
Compound Treatment: The following day, replace the medium with fresh medium containing increasing concentrations of this compound (e.g., 0-100 µM) and a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours, at 37°C in a 5% CO₂ incubator.[11]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[11]
-
Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[11]
-
Data Acquisition: Measure the optical density (absorbance) using a microplate reader at a test wavelength of 490 nm or 570 nm.[6][11]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined using non-linear regression analysis.
Protocol 2: Hepatic Glycogen Synthesis Assay
This assay quantifies the ability of a compound to stimulate glycogen storage in primary hepatocytes.
Methodology:
-
Hepatocyte Isolation and Culture: Isolate primary hepatocytes from rats and culture them according to established protocols.[1]
-
Treatment: After an initial culture period, treat the hepatocytes with various concentrations of this compound (e.g., 3, 10, 30 µM), a positive control (e.g., 100 nM insulin), and a vehicle control for 2-5 hours.[1][12]
-
Cell Lysis: Wash the cells with PBS and lyse them. For glycogen measurement, boil the lysate to inactivate enzymes.[13]
-
Glycogen Hydrolysis: Incubate the supernatant from the cell lysate with a hydrolysis enzyme mix containing glucoamylase to break down glycogen into glucose.[13]
-
Glucose Quantification: Measure the total glucose concentration in the hydrolyzed samples using a commercial glucose oxidase-based assay kit, which produces a colorimetric or fluorescent signal.[13]
-
Normalization: In a parallel sample of the lysate (before hydrolysis), measure the total protein content using an assay like the BCA assay. Normalize the amount of glycogen to the total protein content for each sample.[13]
Protocol 3: HUVEC Proliferation Assay
This assay measures the effect of a compound on the proliferation of endothelial cells, a key step in angiogenesis.
Methodology:
-
Cell Seeding: Seed HUVECs at a density of 5,000-10,000 cells/well in a 96-well plate and allow them to attach overnight.[14][15][16]
-
Starvation (Optional): To study the effect on growth factor-induced proliferation, starve the cells in a low-serum (e.g., 0.1% FCS) medium for several hours or overnight.[14]
-
Treatment: Treat the cells with various concentrations of this compound in the presence or absence of an angiogenic stimulus like Vascular Endothelial Growth Factor (VEGF).[5]
-
Incubation: Incubate the plates for 24 to 72 hours.[16]
-
Quantification: Assess cell proliferation. This can be done using the MTT assay as described in Protocol 5.1, or with other methods like the CyQUANT assay, which measures cellular DNA content.[14]
-
Analysis: Determine the inhibitory effect of this compound on HUVEC proliferation relative to the control wells.
Conclusion
This compound is a bioactive labdane diterpene with significant therapeutic potential, particularly as an anti-hyperglycemic agent. Its well-defined mechanism of action, centered on the inhibition of the mTORC1/S6K1 pathway to enhance insulin signaling, provides a strong foundation for its development as a treatment for type 2 diabetes. While its anti-proliferative, anti-angiogenic, and anti-inflammatory activities are also reported, they require further investigation to fully elucidate their mechanisms and potency relative to other Coronarin analogues. The data and protocols presented in this guide offer a comprehensive resource for researchers to build upon the existing knowledge and further explore the promising biological activities of this compound.
References
- 1. This compound modulated hepatic glycogen synthesis and gluconeogenesis via inhibiting mTORC1/S6K1 signaling and ameliorated glucose homeostasis of diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound modulated hepatic glycogen synthesis and gluconeogenesis via inhibiting mTORC1/S6K1 signaling and ameliorated glucose homeostasis of diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | mTORC1/S6K1抑制剂 | MCE [medchemexpress.cn]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The Anti-Angiogenic and Anti-Proliferative Activity of Methyl Hydroxychalcone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coronarin K and L: Two Novel Labdane Diterpenes From Roscoea purpurea: An Ayurvedic Crude Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. frontiersin.org [frontiersin.org]
- 9. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Coronarin D, a labdane diterpene, inhibits both constitutive and inducible nuclear factor-kappa B pathway activation, leading to potentiation of apoptosis, inhibition of invasion, and suppression of osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Coronarin D induces reactive oxygen species-mediated cell death in human nasopharyngeal cancer cells through inhibition of p38 MAPK and activation of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mouselivercells.com [mouselivercells.com]
- 13. Biochemical Titration of Glycogen In vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubcompare.ai [pubcompare.ai]
- 15. researchgate.net [researchgate.net]
- 16. The antiangiogenic activities of ethanolic crude extracts of four Salvia species - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Effects of Coronarin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coronarin A, a labdane diterpenoid isolated from the rhizome of Hedychium coronarium, has emerged as a promising natural compound with a diverse range of biological activities. In vitro studies have demonstrated its potential as an anti-cancer, anti-inflammatory, and metabolic regulatory agent. This document provides a comprehensive overview of the in vitro effects of this compound, with a focus on its molecular mechanisms of action, effects on various cell types, and the signaling pathways it modulates. Quantitative data are summarized in tabular format for ease of comparison, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams generated using the DOT language.
Cytotoxic and Anti-proliferative Effects
This compound has demonstrated significant cytotoxic and anti-proliferative effects against a variety of cancer cell lines. These effects are often dose-dependent and are mediated through the induction of apoptosis and cell cycle arrest.
Quantitative Data: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound and related compounds in different cancer cell lines.
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| Coronarin K | A-549 (Lung Cancer) | MTT | 48 | 13.49 | [1][2][3] |
| Coronarin K | HCT-116 (Colon Cancer) | MTT | 48 | 26.03 | [2] |
| Hedychium coronarium ethanol extract (containing Coronarin D) | HeLa (Cervical Cancer) | MTT | 24 | 17.18 ± 0.46 (µg/mL) | [4] |
| Hedychium coronarium ethanol extract (containing Coronarin D) | HeLa (Cervical Cancer) | MTT | 48 | 15.32 ± 0.68 (µg/mL) | [4] |
| Hedychium coronarium ethanol extract (containing Coronarin D) | HeLa (Cervical Cancer) | MTT | 72 | 12.57 ± 0.32 (µg/mL) | [4] |
Molecular Mechanisms of Action
This compound exerts its biological effects through the modulation of several key signaling pathways involved in cell survival, proliferation, inflammation, and metabolism.
Inhibition of NF-κB Signaling
Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates genes involved in inflammation, cell survival, and proliferation. This compound has been shown to be a potent inhibitor of the NF-κB signaling pathway.[5] This inhibition is a key mechanism underlying its anti-inflammatory and anti-cancer properties.
Modulation of mTOR/S6K1 and PI3K/Akt/GSK3β Signaling
This compound has been found to influence metabolic pathways, particularly in the context of glucose homeostasis. It inhibits the mTORC1/S6K1 pathway, which in turn increases the activity of Insulin Receptor Substrate 1 (IRS1).[6][7] This leads to the activation of the PI3K/Akt/GSK3β signaling cascade, stimulating glycogen synthesis.[6][7]
Induction of Apoptosis and Cell Cycle Arrest
A significant component of this compound's anti-cancer activity is its ability to induce programmed cell death (apoptosis) and to halt the cell division cycle. Studies on the related compound Coronarin D have shown that it can induce G2/M phase cell cycle arrest and apoptosis in nasopharyngeal carcinoma cells.[8] This is often accompanied by an increase in the sub-G1 cell population, which is indicative of apoptotic cells.[8] The induction of apoptosis is further confirmed by the cleavage of caspases-3, -8, -9, and PARP.[8]
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the study of this compound's in vitro effects.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 3 x 10^4 cells/mL (100 µL/well) and incubated for 24 hours.[9]
-
Treatment: Cells are treated with various concentrations of this compound (e.g., 0.79, 7.9, 78.5, and 785.0 µM) and incubated for 48 hours.[9] A positive control, such as doxorubicin, is used.[9]
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells).
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.
-
Cell Seeding and Treatment: Cells are seeded in 6-well plates (1.5 x 10^5 cells/well) and incubated for 24 hours before being treated with different concentrations of this compound for 24 hours.[4][10]
-
Cell Fixation: Cells are harvested, washed with cold PBS, and fixed in 70% ice-cold ethanol overnight at -20°C.[4][10]
-
RNAse Treatment and Staining: Fixed cells are washed with PBS and resuspended in a solution containing RNase A (100 µg/mL) for 30 minutes at 37°C.[4][10] Propidium Iodide (PI) (50 µg/mL) is then added for 30 minutes in the dark.[4][10]
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample.
-
Cell Lysis: After treatment with this compound, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., cleaved caspases, PARP, p-ERK, total ERK) overnight at 4°C.[9]
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The intensity of the bands is quantified using densitometry software, and the expression of target proteins is normalized to a loading control such as β-actin.[8]
Conclusion
The in vitro evidence strongly suggests that this compound is a multifaceted bioactive compound with significant potential for further investigation and development. Its ability to modulate key signaling pathways involved in cancer progression, inflammation, and metabolism makes it an attractive candidate for the development of novel therapeutic agents. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute further studies to fully elucidate the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Coronarin K and L: Two Novel Labdane Diterpenes From Roscoea purpurea: An Ayurvedic Crude Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hedychium coronarium extract arrests cell cycle progression, induces apoptosis, and impairs migration and invasion in HeLa cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 119188-33-9 | UEA18833 | Biosynth [biosynth.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound modulated hepatic glycogen synthesis and gluconeogenesis via inhibiting mTORC1/S6K1 signaling and ameliorated glucose homeostasis of diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Coronarin D induces reactive oxygen species-mediated cell death in human nasopharyngeal cancer cells through inhibition of p38 MAPK and activation of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. dovepress.com [dovepress.com]
The Architecture of Coronarin A Biosynthesis in Hedychium coronarium: A Technical Guide for Researchers
For Immediate Release
[CITY, STATE, November 10, 2025] – This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the biosynthesis of Coronarin A, a labdane diterpenoid of significant pharmacological interest from the rhizomes of Hedychium coronarium (white ginger lily). While the complete biosynthetic pathway of this compound remains to be fully elucidated, this document synthesizes current knowledge on labdane diterpenoid biosynthesis and relevant genetic insights from Hedychium and related species to propose a putative pathway and detail the experimental protocols necessary for its validation.
Introduction
This compound, a complex labdane diterpenoid, has garnered attention for its diverse biological activities. Understanding its biosynthesis is crucial for ensuring a sustainable supply through metabolic engineering and for the discovery of novel related compounds. This guide outlines the proposed biosynthetic route, from primary metabolites to the final complex structure, and provides detailed methodologies for the key experiments required to identify and characterize the enzymes involved.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to follow the conserved pathway of labdane-related diterpenoids in plants. This pathway originates from the methylerythritol phosphate (MEP) pathway in the plastids, which supplies the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).
Diagram of the Proposed Biosynthetic Pathway of this compound:
Caption: Proposed biosynthetic pathway of this compound in Hedychium coronarium.
The key steps in the proposed pathway are:
-
Formation of Geranylgeranyl Pyrophosphate (GGPP): IPP and DMAPP are converted to the C20 precursor, GGPP, by the enzyme GGPP synthase (GGPPS).
-
Cyclization to Labdane Skeleton: A class II diterpene synthase (diTPS) catalyzes the protonation-initiated cyclization of GGPP to form a bicyclic labdadienyl/copalyl diphosphate (CPP) intermediate. Subsequently, a class I diTPS is proposed to convert the CPP intermediate into the foundational labdane diterpene scaffold.
-
Furan Ring Formation: A crucial step in this compound biosynthesis is the formation of the furan ring. Based on studies of furanoditerpenoid biosynthesis in other plant species, this is likely catalyzed by a cytochrome P450 monooxygenase (CYP450), potentially from the CYP71 or CYP76 families. These enzymes can catalyze oxidative cyclization to form the furan moiety.[1][2][3][4]
-
Tailoring Reactions: The final structure of this compound is likely achieved through additional tailoring reactions, such as hydroxylations, catalyzed by other CYP450s or other enzyme classes.
Quantitative Data
Currently, there is limited quantitative data available specifically for the biosynthesis of this compound. However, a study on the production of the related compound, Coronarin D, in tissue-cultured Hedychium coronarium provides valuable insights.
| Compound | Plant Material | Treatment | Yield (% dry weight) | Analytical Method | Reference |
| Coronarin D | In vitro propagated rhizomes | Optimized growth regulators | 3.51 | HPTLC | [5] |
| Coronarin D | Mother plant rhizome (control) | - | 2.35 | HPTLC | [5] |
This data suggests that the biosynthesis of labdane diterpenoids in Hedychium coronarium can be influenced by culture conditions and that in vitro systems could be a viable platform for production and further study.
Experimental Protocols
To fully elucidate the biosynthetic pathway of this compound, a series of key experiments are required. The following protocols are adapted from established methodologies for the study of terpenoid biosynthesis.
Identification of Candidate Genes via Transcriptome Analysis
Objective: To identify candidate diterpene synthase (diTPS) and cytochrome P450 (CYP450) genes involved in this compound biosynthesis from the rhizomes of Hedychium coronarium.
Workflow Diagram:
Caption: Workflow for identifying candidate genes for this compound biosynthesis.
Methodology:
-
RNA Extraction: Extract total RNA from the rhizomes of Hedychium coronarium using a suitable plant RNA extraction kit, followed by DNase treatment to remove any contaminating genomic DNA.
-
Library Preparation and Sequencing: Construct cDNA libraries from the extracted RNA and perform high-throughput sequencing (e.g., Illumina platform). A transcriptome analysis of H. coronarium flowers, leaves, and rhizomes has been previously reported and can serve as a reference.[6]
-
De Novo Assembly and Annotation: Assemble the sequencing reads into a de novo transcriptome. Annotate the assembled unigenes by sequence similarity searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot, Gene Ontology, and KEGG).
-
Candidate Gene Selection: Identify putative diTPS and CYP450 genes based on sequence homology to known plant terpene synthases and cytochrome P450s, particularly those from the CYP71 and CYP76 families known to be involved in furan ring formation.[1][2][3][4]
-
Expression Analysis: Perform quantitative real-time PCR (qRT-PCR) to validate the expression of candidate genes in rhizome tissues and correlate their expression levels with this compound accumulation.
Functional Characterization of Candidate Enzymes
Objective: To determine the enzymatic function of candidate diTPS and CYP450 genes through heterologous expression and in vitro enzyme assays.
Workflow Diagram:
Caption: Workflow for the functional characterization of candidate enzymes.
Methodology:
-
Gene Cloning and Expression: Clone the full-length coding sequences of candidate genes into suitable expression vectors for heterologous expression in E. coli or yeast.
-
Protein Purification: Purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
In Vitro Enzyme Assays:
-
diTPS Assay: Incubate the purified diTPS enzyme with GGPP in a suitable buffer. Extract the reaction products with an organic solvent (e.g., hexane).
-
CYP450 Assay: For CYP450s, a source of electrons is required, typically provided by a cytochrome P450 reductase (CPR). Co-express the candidate CYP450 with a CPR in yeast or use microsomes prepared from the expression host. Incubate with the labdane diterpene substrate produced by the diTPS assay.
-
-
Product Analysis: Analyze the reaction products by Gas Chromatography-Mass Spectrometry (GC-MS) for volatile and semi-volatile compounds and by Liquid Chromatography-Mass Spectrometry (LC-MS) for non-volatile compounds. Compare the mass spectra and retention times with authentic standards of this compound and potential intermediates.
In Planta Validation using Virus-Induced Gene Silencing (VIGS)
Objective: To confirm the in planta function of candidate genes by silencing their expression and observing the effect on this compound accumulation.
Workflow Diagram:
Caption: Workflow for in planta gene function validation using VIGS.
Methodology:
-
VIGS Construct Preparation: Clone fragments of the target genes into a suitable VIGS vector (e.g., based on Tobacco Rattle Virus).
-
Agroinfiltration: Introduce the VIGS constructs into Agrobacterium tumefaciens and infiltrate young Hedychium coronarium plants.
-
Metabolite Analysis: After a period of time to allow for gene silencing, extract metabolites from the rhizomes of silenced and control plants.
-
Quantification of this compound: Quantify the levels of this compound using High-Performance Liquid Chromatography (HPLC) or LC-MS. A significant reduction in this compound levels in silenced plants compared to controls would confirm the involvement of the target gene in its biosynthesis.
-
Confirmation of Silencing: Use qRT-PCR to confirm the downregulation of the target gene transcript in the silenced plants.
Signaling and Regulation
The biosynthesis of terpenoids in plants is tightly regulated by various factors, including developmental cues and environmental stimuli. In Hedychium coronarium, several R2R3-MYB transcription factors, such as HcMYB132, have been shown to regulate the biosynthesis of floral volatile terpenes.[7] It is plausible that similar transcription factors are involved in regulating the biosynthesis of diterpenoids like this compound in the rhizomes.
Diagram of a Putative Regulatory Network:
Caption: A putative regulatory network for this compound biosynthesis.
Further research, including yeast one-hybrid (Y1H) and transient expression assays, will be necessary to identify the specific transcription factors that bind to the promoters of this compound biosynthetic genes and regulate their expression.
Conclusion
This technical guide provides a roadmap for the complete elucidation of the this compound biosynthetic pathway in Hedychium coronarium. By leveraging existing knowledge of diterpenoid biosynthesis and employing the detailed experimental protocols outlined herein, researchers can identify and characterize the key enzymes involved. This will not only advance our fundamental understanding of plant secondary metabolism but also pave the way for the sustainable production of this valuable pharmacophore and the engineering of novel, high-value diterpenoids.
References
- 1. Cytochrome P450‐catalyzed biosynthesis of furanoditerpenoids in the bioenergy crop switchgrass (Panicum virgatum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CYP76BK1 orthologs catalyze furan and lactone ring formation in clerodane diterpenoids across the mint family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CYP76BK1 orthologs catalyze furan and lactone ring formation in clerodane diterpenoids across the mint family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Transcriptome profiling provides new insights into the formation of floral scent in Hedychium coronarium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional Characterization of Hedychium coronarium J. Koenig MYB132 Confers the Potential Role in Floral Aroma Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Anticancer Potential of Coronarin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coronarin A, a labdane diterpenoid isolated from the rhizomes of plants such as Hedychium coronarium (white ginger lily), is an emerging natural product with demonstrated biological activities.[1] While its structural analog, Coronarin D, has been more extensively studied for its anticancer properties, this compound is gaining attention for its distinct molecular interactions, particularly its role in modulating key cellular signaling pathways implicated in cancer. This technical guide provides a comprehensive overview of the current state of research on the anticancer activity of this compound, including its known mechanisms of action, quantitative data from cytotoxicity assays, and detailed experimental protocols. Due to the limited but growing body of research specifically on this compound's anticancer effects, data from studies on the closely related Coronarin D are also presented for comparative purposes and to illuminate potential avenues for future investigation.
Quantitative Data on Cytotoxicity
The direct cytotoxic effects of this compound on cancer cell lines are still being fully elucidated. However, its inhibitory activity on endothelial cell proliferation, a key process in tumor angiogenesis, has been quantified. For comparison, a selection of IC50 values for Coronarin D and Coronarin K against various cancer cell lines is also provided.
Table 1: Inhibitory Concentration (IC50) of this compound
| Compound | Cell Line | Assay Type | IC50 Value | Citation |
| This compound | HUVEC | MTT Assay | 4.22 µg/mL | [2] |
| HUVEC: Human Umbilical Vein Endothelial Cells |
Table 2: Inhibitory Concentration (IC50) of Coronarin D
| Compound | Cancer Type | Cell Line(s) | IC50 Value (µM) | Citation |
| Coronarin D | Glioblastoma | U-251 | Not specified, but potent suppression observed | [3][4] |
| Coronarin D | Nasopharyngeal | NPC-BM, NPC-039 | Effective at 2-8 µM | [5] |
| Coronarin D | Hepatocellular | Huh7, Sk-hep-1 | Not specified, but effective | [6] |
| Coronarin D | Oral Squamous Cell | 5FU-resistant cells | Not specified, but effective | [7] |
Table 3: Inhibitory Concentration (IC50) of Coronarin K
| Compound | Cancer Type | Cell Line | IC50 Value (µM) | Citation |
| Coronarin K | Lung | A-549 | 13.49 | [8] |
| Coronarin K | Colon | HCT-116 | 26.03 | [8] |
Mechanisms of Anticancer Activity
This compound's anticancer activity is understood to be mediated through the modulation of specific signaling pathways that are crucial for cancer cell proliferation, survival, and metabolism.
Inhibition of the mTORC1/S6K1 Signaling Pathway
The most well-documented mechanism of action for this compound is its inhibition of the mammalian target of rapamycin complex 1 (mTORC1) and its downstream effector, p70S6 kinase 1 (S6K1).[2][9][10] The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism and is hyperactivated in many cancers.[11] By inhibiting mTORC1 and S6K1, this compound can disrupt the signaling cascade that leads to protein synthesis and cell growth. This inhibition leads to an increase in the activity of Insulin Receptor Substrate 1 (IRS1), which further impacts cellular metabolism.[9][10] While the primary research on this pathway was conducted in the context of diabetes, the central role of mTORC1 in cancer makes this a highly relevant anticancer mechanism.[9][10][11]
Figure 1. this compound inhibits the mTORC1/S6K1 pathway, leading to changes in IRS1 activity.
Downregulation of the NF-κB Pathway
There is evidence to suggest that this compound can downregulate the nuclear factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a transcription factor that plays a pivotal role in inflammation, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers.[12] By inhibiting NF-κB, this compound may suppress the expression of various pro-survival and pro-inflammatory genes that contribute to tumorigenesis. The detailed mechanism of NF-κB inhibition by this compound is an area for further research, but studies on Coronarin D have shown that it can inhibit IκBα kinase activation, which is a critical step in the activation of NF-κB.[12]
Figure 2. Putative mechanism of NF-κB inhibition by this compound.
Potential for ROS-Mediated Apoptosis and Cell Cycle Arrest (Inferred from Coronarin D)
Extensive research on Coronarin D has demonstrated its ability to induce cancer cell death through the generation of reactive oxygen species (ROS), leading to apoptosis and cell cycle arrest.[4][5][13] Coronarin D has been shown to cause cell cycle arrest at both the G1 and G2/M phases in different cancer cell lines.[4][5] This is often accompanied by the modulation of cell cycle regulatory proteins such as p21.[4] Furthermore, Coronarin D induces apoptosis through both intrinsic and extrinsic pathways, characterized by the loss of mitochondrial membrane potential and the activation of caspases.[6][13] The activation of MAPK signaling pathways, particularly JNK and p38, is also a key feature of Coronarin D-induced apoptosis.[5] Given the structural similarity, it is plausible that this compound may exert similar effects, although this requires experimental verification.
Figure 3. ROS-mediated apoptosis induced by Coronarin D, a potential mechanism for this compound.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the anticancer activity of compounds like this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (or a vehicle control, typically DMSO). The cells are then incubated for a specified period (e.g., 24, 48, 72 hours).
-
MTT Incubation: After the treatment period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Cell Lysis: Cells treated with this compound and control cells are harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein (e.g., p-mTOR, p-S6K1, NF-κB p65, cleaved caspase-3). After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Analysis: The intensity of the bands is quantified using densitometry software, and protein expression levels are normalized to a loading control (e.g., β-actin or GAPDH).
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry is employed to analyze the distribution of cells in different phases of the cell cycle and to quantify apoptotic cells.
Cell Cycle Analysis:
-
Cell Preparation: Treated and control cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the intensity of the PI fluorescence.
Apoptosis Analysis (Annexin V/PI Staining):
-
Cell Preparation: Treated and control cells are harvested and washed with cold PBS.
-
Staining: The cells are resuspended in an Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are identified as early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Figure 4. General experimental workflow for assessing the anticancer activity of this compound.
Conclusion and Future Directions
This compound is a promising natural compound with demonstrated inhibitory effects on key oncogenic signaling pathways, particularly the mTORC1/S6K1 axis. While current research provides a solid foundation, further studies are required to fully delineate its anticancer potential. Future research should focus on:
-
Broad-Spectrum Cytotoxicity Screening: Determining the IC50 values of this compound against a diverse panel of human cancer cell lines to identify sensitive cancer types.
-
Detailed Mechanistic Studies: Investigating the effects of this compound on ROS production, cell cycle progression, and the induction of apoptosis in cancer cells to see if it mirrors the activities of Coronarin D.
-
In Vivo Efficacy: Evaluating the antitumor activity of this compound in preclinical animal models to assess its therapeutic potential in a physiological context.
-
Combination Therapies: Exploring the synergistic effects of this compound with existing chemotherapeutic agents to potentially enhance treatment efficacy and overcome drug resistance.
By addressing these research gaps, the scientific community can better understand the therapeutic utility of this compound and pave the way for its potential development as a novel anticancer agent.
References
- 1. This compound | 119188-33-9 | UEA18833 | Biosynth [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Coronarin D Induces Apoptotic Cell Death and Cell Cycle Arrest in Human Glioblastoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Coronarin D Induces Apoptotic Cell Death and Cell Cycle Arrest in Human Glioblastoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coronarin D induces reactive oxygen species-mediated cell death in human nasopharyngeal cancer cells through inhibition of p38 MAPK and activation of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Modulating effect of Coronarin D in 5-fluorouracil resistance human oral cancer cell lines induced apoptosis and cell cycle arrest through JNK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Coronarin K and L: Two Novel Labdane Diterpenes From Roscoea purpurea: An Ayurvedic Crude Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | mTORC1/S6K1抑制剂 | MCE [medchemexpress.cn]
- 10. This compound modulated hepatic glycogen synthesis and gluconeogenesis via inhibiting mTORC1/S6K1 signaling and ameliorated glucose homeostasis of diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Coronarin D, a labdane diterpene, inhibits both constitutive and inducible nuclear factor-kappa B pathway activation, leading to potentiation of apoptosis, inhibition of invasion, and suppression of osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
The Antimicrobial Spectrum of Coronarin A: A Technical Review
For the Attention of Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth analysis of the antimicrobial spectrum of Coronarin A. Extensive literature searches have revealed a significant gap in the scientific record regarding the specific antimicrobial properties of this compound. The preponderance of available research focuses on its structural analog, Coronarin D. Consequently, this document summarizes the well-documented antimicrobial activities of Coronarin D to provide a contextual framework for the potential, yet uninvestigated, properties of this compound. The methodologies and data presented herein are derived from studies on Coronarin D and are intended to serve as a comprehensive reference for future research into the antimicrobial potential of the broader coronarin family, including this compound.
Introduction
Coronarins are a class of labdane-type diterpenes isolated from the rhizomes of various plants in the Hedychium genus, commonly known as ginger lilies. While several coronarins have been identified, including this compound, B, C, D, E, and F, the bulk of antimicrobial research has concentrated on Coronarin D. This compound has demonstrated significant bioactivity, particularly against Gram-positive bacteria and certain fungi.[1][2][3] this compound, while noted for its potential in modulating cellular pathways such as NF-κB in the context of cancer research, remains largely uncharacterized with respect to its antimicrobial efficacy.[4] This guide will synthesize the existing knowledge on Coronarin D as a surrogate to inform potential future investigations into this compound.
Antibacterial Activity of Coronarin D
Coronarin D has been shown to possess notable antibacterial activity, primarily against Gram-positive bacteria.[1][2][3] It is largely inactive against Gram-negative bacteria.[1][2][3]
Quantitative Antibacterial Data for Coronarin D
The minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) from various studies are summarized below.
| Gram-Positive Bacteria | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Staphylococcus aureus | 12.5 - 50 | 25 - 100 | [3][5][6][7] |
| Staphylococcus epidermidis | 12.5 | 25 | [3][6] |
| Bacillus cereus | 6.25 | 12.5 | [3] |
| Enterococcus faecalis | 50 | 100 | [3] |
| Methicillin-Susceptible S. aureus (MSSA) | 15.6 - 50 | 50 - 100 | [5] |
| Methicillin-Resistant S. aureus (MRSA) | 15.6 - 50 | 50 - 100 | [5] |
| Gram-Negative Bacteria | MIC (µg/mL) | Reference |
| Escherichia coli | >200 | [3] |
| Pseudomonas aeruginosa | >200 | [3] |
| Salmonella typhimurium | >200 | [3] |
Antifungal Activity of Coronarin D
Coronarin D has demonstrated weak to moderate activity against various fungal strains.[1][2][3]
Quantitative Antifungal Data for Coronarin D
| Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | Reference |
| Candida albicans | 25 - 2000 | 4000 | [3][8] |
| Candida albidus | 50 | 100 | [3] |
| Aspergillus niger | 100 | >200 | [3] |
| Aspergillus flavus | 200 | >200 | [3] |
| Penicillium sp. | 200 | >200 | [3] |
| Acremonium sp. | 200 | >200 | [3] |
Antiviral Activity
Currently, there is a lack of published data on the antiviral activity of this compound. Further research is required to investigate its potential in this area.
Mechanism of Action of Coronarin D
The precise mechanism of antimicrobial action for Coronarin D is not fully elucidated. However, studies suggest that it may involve the disruption of bacterial membrane integrity.[6] Molecular docking studies have indicated potential interactions between Coronarin D and bacterial membrane proteins.[6]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the assessment of the antimicrobial activity of Coronarin D. These protocols can be adapted for the future study of this compound.
Broth Microdilution Assay for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against bacteria and fungi.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial activity of coronarin D and its synergistic potential with antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of the Antibacterial Mechanisms and Anti-biofilm Formation of Coronarin D against Staphylococcus Pathogens: A Molecular Docking Approach [jmchemsci.com]
- 4. Preparation and antibacterial activity of coronarin E derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. li05.tci-thaijo.org [li05.tci-thaijo.org]
- 6. jmchemsci.com [jmchemsci.com]
- 7. Antimicrobial Activity of Coronarin D and Its Synergistic Potential with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Coronarin A and the NF-κB Inhibition Pathway: A Technical Guide
Disclaimer: This technical guide primarily details the inhibitory effects of Coronarin D , a close structural analog of Coronarin A, on the NF-κB signaling pathway. This is due to a greater availability of in-depth research, quantitative data, and detailed experimental protocols for Coronarin D in the current scientific literature. The information presented herein provides a comprehensive framework for understanding the potential mechanisms by which related labdane diterpenes, including this compound, may exert their anti-inflammatory effects.
Introduction
Nuclear factor-kappa B (NF-κB) is a critical transcription factor that plays a central role in regulating inflammatory responses, cell survival, and proliferation. Dysregulation of the NF-κB signaling pathway is implicated in a variety of inflammatory diseases and cancers. Consequently, the identification of novel inhibitors of this pathway is a significant focus of drug discovery and development.
This compound, a labdane diterpene isolated from the rhizomes of Hedychium coronarium, has been identified as a potential anti-inflammatory agent. Its structural analog, Coronarin D, has been more extensively studied and demonstrated to be a potent inhibitor of the NF-κB pathway. This guide provides a detailed overview of the molecular mechanisms underlying the inhibition of the NF-κB pathway by Coronarin D, supported by quantitative data and experimental protocols.
The NF-κB Signaling Pathway and Inhibition by Coronarin D
The canonical NF-κB signaling pathway is initiated by various stimuli, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS). This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is targeted for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus, bind to specific DNA sequences, and initiate the transcription of pro-inflammatory genes.
Coronarin D has been shown to inhibit this pathway at multiple key steps.[1][2][3] It suppresses the activation of the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBα.[1][2][3] This leads to the retention of the NF-κB complex in the cytoplasm, inhibiting the nuclear translocation of the active p65 subunit.[1][2][3] Furthermore, Coronarin D has been observed to inhibit the phosphorylation of the p65 subunit itself.[1]
Quantitative Data on NF-κB Pathway Inhibition by Coronarin D
The inhibitory effects of Coronarin D on the NF-κB pathway have been quantified in various studies. The following tables summarize key findings.
Table 1: Inhibition of NF-κB Activation by Coronarin D
| Cell Line | Inducer | Coronarin D Concentration | Assay | Outcome | Reference |
| KBM-5 | TNF-α (0.1 nmol/L) | 50 µmol/L | EMSA | Complete inhibition of NF-κB activation | [1] |
| KBM-5 | H₂O₂ (500 µmol/L) | 50 µmol/L | EMSA | Blocked NF-κB activation | [2] |
| KBM-5 | IL-1β (100 ng/mL) | 50 µmol/L | EMSA | Blocked NF-κB activation | [2] |
| KBM-5 | PMA (25 ng/ml) | 50 µmol/L | EMSA | Blocked NF-κB activation | [2] |
| KBM-5 | Okadaic Acid (500 nmol/L) | 50 µmol/L | EMSA | Blocked NF-κB activation | [2] |
| KBM-5 | LPS (100 ng/ml) | 50 µmol/L | EMSA | Blocked NF-κB activation | [2] |
| KBM-5 | Cigarette Smoke Condensate (10 µg/mL) | 50 µmol/L | EMSA | Blocked NF-κB activation | [2] |
| A293 | TNF-α (0.1 nmol/L) | 50 µmol/L | SEAP Reporter Assay | Inhibition of NF-κB-dependent gene expression | [1][2] |
Table 2: Effect of Coronarin D on Key Proteins in the NF-κB Pathway
| Cell Line | Treatment | Coronarin D Concentration | Target Protein | Effect | Assay | Reference |
| KBM-5 | TNF-α (0.1 nmol/L) | 50 µmol/L | p-IκBα | Suppression of phosphorylation | Western Blot | [1] |
| KBM-5 | TNF-α (0.1 nmol/L) | 50 µmol/L | IκBα | Suppression of degradation | Western Blot | [1] |
| KBM-5 | TNF-α (1 nmol/L) | 50 µmol/L | IKK | Suppression of activation | Immune Complex Kinase Assay | [1] |
| KBM-5 | TNF-α (0.1 nmol/L) | 50 µmol/L | p-p65 (Ser536) | Substantial inhibition of phosphorylation | Western Blot | [1] |
| KBM-5 | TNF-α | 50 µmol/L | p65 | Blocked nuclear translocation | Immunocytochemistry | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to investigate the effects of Coronarin D on the NF-κB pathway.
Cell Culture and Treatment
-
Cell Lines: Human myeloid leukemia (KBM-5) and human embryonic kidney (A293) cells are commonly used.[1][2]
-
Culture Conditions: Cells are typically cultured in RPMI 1640 or DMEM supplemented with 10% fetal bovine serum, 100 units/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.
-
Treatment: Cells are pre-incubated with Coronarin D (e.g., 50 µmol/L) for a specified period (e.g., 8 hours) before stimulation with an NF-κB activator like TNF-α or LPS for the indicated times.[1][2]
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding
This assay is used to detect the activation of NF-κB by its ability to bind to a specific DNA probe.
-
Protocol:
-
Prepare nuclear extracts from treated and untreated cells.
-
Synthesize and label a double-stranded oligonucleotide containing the NF-κB consensus sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3') with [γ-³²P]ATP using T4 polynucleotide kinase.
-
Incubate nuclear extracts (5-10 µg) with the radiolabeled probe in a binding buffer for 30 minutes at 37°C.
-
Resolve the protein-DNA complexes on a 4% native polyacrylamide gel.
-
Dry the gel and visualize the bands by autoradiography.
-
Western Blot Analysis for Pathway Proteins
Western blotting is employed to detect the levels and phosphorylation status of key proteins in the NF-κB pathway.
-
Protocol:
-
Prepare cytoplasmic or whole-cell lysates from treated cells.
-
Determine protein concentration using a standard assay (e.g., Bradford assay).
-
Separate proteins (30-50 µg) by SDS-PAGE (e.g., 10% gel) and transfer them to a nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies specific for IκBα, phospho-IκBα, p65, phospho-p65, IKKα, IKKβ, or β-actin overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase-conjugated secondary antibody for 1 hour.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) reagent.
-
IKK Kinase Assay
This assay directly measures the enzymatic activity of the IKK complex.
-
Protocol:
-
Prepare whole-cell extracts and immunoprecipitate the IKK complex using an anti-IKKα antibody.
-
Wash the immunoprecipitates with lysis buffer and then with a kinase assay buffer.
-
Resuspend the beads in kinase assay buffer containing [γ-³²P]ATP and a substrate such as GST-IκBα.
-
Incubate the reaction mixture at 30°C for 30 minutes.
-
Stop the reaction by adding SDS sample buffer and boil.
-
Separate the proteins by SDS-PAGE and visualize the phosphorylated GST-IκBα by autoradiography.
-
NF-κB SEAP Reporter Assay
This assay quantifies NF-κB transcriptional activity using a reporter gene.
-
Protocol:
-
Transiently transfect A293 cells with a plasmid containing the secreted alkaline phosphatase (SEAP) gene under the control of an NF-κB-responsive promoter.
-
After 24 hours, treat the cells with Coronarin D for 8 hours, followed by stimulation with TNF-α for another 24 hours.
-
Collect the culture medium and measure SEAP activity using a colorimetric or chemiluminescent substrate.
-
Immunocytochemistry for p65 Nuclear Translocation
This technique visualizes the subcellular localization of the p65 subunit.
-
Protocol:
-
Grow cells on coverslips and treat as required.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.2% Triton X-100 for 10 minutes.
-
Block non-specific binding with 5% normal goat serum for 1 hour.
-
Incubate with a primary antibody against the p65 subunit of NF-κB.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips with a mounting medium containing DAPI for nuclear counterstaining.
-
Visualize the localization of p65 using a fluorescence microscope.
-
Conclusion
The available scientific evidence strongly supports the role of Coronarin D, a close analog of this compound, as a potent inhibitor of the NF-κB signaling pathway. It exerts its effects through a multi-target mechanism, including the suppression of IKK activation, inhibition of IκBα phosphorylation and degradation, and prevention of p65 nuclear translocation. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals interested in the therapeutic potential of this compound and related compounds as anti-inflammatory agents. Further research is warranted to specifically delineate the quantitative effects and precise molecular interactions of this compound within the NF-κB pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Coronarin D, a labdane diterpene, inhibits both constitutive and inducible nuclear factor-kappa B pathway activation, leading to potentiation of apoptosis, inhibition of invasion, and suppression of osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Inhibition of mTORC1 and S6K1 by Coronarin A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms and experimental data surrounding the inhibitory effects of Coronarin A on the mechanistic target of rapamycin complex 1 (mTORC1) and ribosomal protein S6 kinase 1 (S6K1). The information presented herein is primarily derived from a key study published in Acta Pharmacologica Sinica, which elucidated the role of this compound in modulating hepatic glucose metabolism through this pathway.[1]
Executive Summary
This compound, a natural compound isolated from the rhizomes of Hedychium gardnerianum, has been identified as an inhibitor of the mTORC1/S6K1 signaling pathway.[1] Its mechanism of action involves the downregulation of mTOR and S6K1 phosphorylation, which leads to a decrease in the inhibitory serine phosphorylation of Insulin Receptor Substrate 1 (IRS1). This action enhances IRS1 tyrosine phosphorylation, subsequently activating downstream pro-glycogen synthesis and anti-gluconeogenesis pathways, such as PI3K/Akt/GSK3β and ERK/Wnt/β-catenin.[1] This guide details the quantitative effects of this compound in both in vitro and in vivo models and provides the experimental protocols utilized to determine these effects.
Quantitative Data on the Inhibition of mTORC1/S6K1 Signaling
The inhibitory effects of this compound on the mTORC1/S6K1 pathway have been quantified in both primary rat hepatocytes and in the livers of diabetic ob/ob mice. The data is summarized below.
In Vitro Effects of this compound in Rat Primary Hepatocytes
This compound demonstrated a dose-dependent inhibition of the mTORC1/S6K1 signaling pathway in primary rat hepatocytes. The key findings are presented in the following tables.
Table 1: Effect of this compound on Phosphorylation of mTORC1/S6K1 Pathway Components in Rat Primary Hepatocytes [1]
| Target Protein | This compound Concentration | Change in Phosphorylation Level |
| p-mTOR | 10 µM | Dose-dependent decrease |
| 30 µM | Significant dose-dependent decrease | |
| p-S6K1 | 10 µM | Dose-dependent decrease |
| 30 µM | Significant dose-dependent decrease | |
| p-S6 | 10 µM | Dose-dependent decrease |
| 30 µM | Significant dose-dependent decrease |
Table 2: Effect of this compound on IRS1 Phosphorylation in Rat Primary Hepatocytes [1]
| Target Protein | This compound Concentration | Change in Phosphorylation Level |
| p-IRS1 (Ser1101) | 10 µM | Dose-dependent decrease |
| 30 µM | Significant dose-dependent decrease | |
| p-IRS1 (Tyr1222) | 10 µM | Dose-dependent increase |
| 30 µM | Significant dose-dependent increase |
In Vivo Effects of this compound in ob/ob Mice
Chronic oral administration of this compound to ob/ob mice, a model for type 2 diabetes, resulted in significant inhibition of the mTORC1/S6K1 pathway in the liver.
Table 3: Effect of Chronic this compound Administration on Hepatic mTORC1/S6K1 Pathway in ob/ob Mice [1]
| Treatment | Target Protein | Percent Decrease in Phosphorylation |
| This compound (100 mg/kg, p.o.) | p-mTOR | 65.3% |
| p-S6K1 | Significant inhibition | |
| p-S6 | Significant inhibition | |
| p-IRS1 (Ser1101) | 49.0% |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the primary research.
Primary Rat Hepatocyte Isolation and Culture
-
Isolation: Hepatocytes were isolated from male Sprague-Dawley rats (180-220 g) by a two-step collagenase perfusion method.
-
Plating: Isolated hepatocytes were suspended in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 μg/mL streptomycin. Cells were seeded onto collagen-coated plates.
-
Culture: After 4 hours of incubation at 37°C in a 5% CO2 atmosphere, the medium was replaced with fresh medium, and the cells were cultured overnight before treatment.
-
Treatment: Hepatocytes were serum-starved for 4 hours before being treated with various concentrations of this compound (e.g., 10 μM, 30 μM) for the indicated times.[1]
Animal Studies in ob/ob Mice
-
Animal Model: Male ob/ob mice and their wild-type littermates were used as a model for type 2 diabetes.
-
Acclimatization: Mice were housed in a controlled environment with a 12-hour light/dark cycle and had free access to food and water.
-
Drug Administration: this compound was administered daily via oral gavage (p.o.) at a dose of 100 mg/kg for 22 consecutive days. The control group received the vehicle.[1]
-
Tissue Collection: At the end of the treatment period, mice were euthanized, and liver tissues were collected, immediately frozen in liquid nitrogen, and stored at -80°C for subsequent analysis.[1]
Western Blotting
-
Lysate Preparation: Cells or powdered liver tissues were lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) were separated by 10% SDS-polyacrylamide gel electrophoresis.
-
Transfer: Proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies diluted in 5% BSA in TBST. Specific antibodies used include those against p-mTOR, mTOR, p-S6K1, S6K1, p-S6, S6, p-IRS1 (Ser1101), p-IRS1 (Tyr1222), and β-actin.
-
Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection kit and quantified by densitometry.[1]
RNA Interference
-
Transfection: Primary rat hepatocytes were transfected with 100 nM of either IRS1-specific siRNA or a non-target control siRNA using Lipofectamine 2000.
-
Incubation: The cells were incubated for 48 hours post-transfection to achieve knockdown of the target protein.
-
Experimentation: Following the incubation period, the cells were used for subsequent experiments to assess the role of IRS1 in the observed effects of this compound.[1]
Visualizations: Signaling Pathways and Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate the key concepts and processes.
Caption: Signaling pathway of this compound's inhibition of mTORC1/S6K1.
Caption: Experimental workflow for investigating this compound's effects.
References
Preliminary Toxicity Studies of Coronarin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coronarin A, a labdane diterpene isolated from the rhizomes of plants such as Hedychium coronarium, has garnered interest for its potential therapeutic properties, including anti-inflammatory and anti-angiogenic activities. As with any compound under investigation for pharmaceutical development, a thorough understanding of its toxicological profile is paramount. This technical guide provides a summary of the available preliminary toxicity data for this compound and related compounds. It is important to note that while data on this compound is emerging, much of the current understanding of the cytotoxic mechanisms of coronarins is derived from studies on its analogue, Coronarin D. This document aims to collate the existing quantitative data, detail relevant experimental protocols, and visualize potential toxicity pathways to guide further research and development.
Acute Toxicity
An initial assessment of acute toxicity for this compound is available through its Material Safety Data Sheet (MSDS).
Table 1: GHS Classification for this compound
| Hazard Class | Hazard Category | Hazard Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Acute aquatic toxicity | Category 1 | H400: Very toxic to aquatic life |
| Chronic aquatic toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Data sourced from a commercially available Material Safety Data Sheet. It is important to note that a specific LD50 value for this compound is not publicly available at this time.
In Vitro Cytotoxicity
In vitro studies provide crucial preliminary data on the potential of a compound to induce cell death. While extensive data on this compound is limited, studies on its derivatives and related compounds offer insights into its cytotoxic potential against both cancerous and normal cell lines.
Table 2: In Vitro Cytotoxicity of this compound and Related Compounds (IC50 Values)
| Compound | Cell Line | Cell Type | IC50 (µM) |
| This compound | HUVEC | Human Umbilical Vein Endothelial Cells (Normal) | ~14.05 (4.22 µg/mL) |
| Rat Primary Hepatocytes | Normal | No toxicity at 1-30 µM; Decreased viability at 100 µM (12h) | |
| Yunnanthis compound Derivative (B2) | HL-60 | Human promyelocytic leukemia | 3.17[1] |
| SMMC-7721 | Human hepatocellular carcinoma | 2.38[1] | |
| A-549 | Human lung carcinoma | 2.56[1] | |
| MCF-7 | Human breast adenocarcinoma | 4.06[1] | |
| SW480 | Human colon adenocarcinoma | 3.34[1] | |
| Beas2B | Human lung epithelial (Normal) | >2.56 | |
| Yunnanthis compound Derivative (B3) | HL-60 | Human promyelocytic leukemia | 3.0[1] |
| SMMC-7721 | Human hepatocellular carcinoma | 2.15[1] | |
| A-549 | Human lung carcinoma | 1.72[1] | |
| MCF-7 | Human breast adenocarcinoma | 3.17[1] | |
| SW480 | Human colon adenocarcinoma | 3.49[1] | |
| Beas2B | Human lung epithelial (Normal) | >1.72 | |
| Yunnanthis compound Derivative (B4) | HL-60 | Human promyelocytic leukemia | 3.08[1] |
| SMMC-7721 | Human hepatocellular carcinoma | 2.22[1] | |
| A-549 | Human lung carcinoma | 2.12[1] | |
| MCF-7 | Human breast adenocarcinoma | 3.24[1] | |
| SW480 | Human colon adenocarcinoma | 3.39[1] | |
| Beas2B | Human lung epithelial (Normal) | >2.12 |
Note: The IC50 value for this compound against HUVEC was converted from µg/mL to µM using a molecular weight of 300.4 g/mol . Data for Yunnanthis compound derivatives are included to provide context on the potential cytotoxicity of this class of compounds.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of toxicological studies. Below are representative protocols for key in vitro assays.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is a generalized procedure for determining the cytotoxic effects of a compound on cultured cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Endothelial Cell Proliferation Assay (HUVEC)
This assay specifically assesses the effect of a compound on the proliferation of endothelial cells, a key process in angiogenesis.
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in complete endothelial growth medium. Allow cells to attach overnight.
-
Compound Treatment: Replace the medium with a fresh medium containing various concentrations of this compound.
-
Incubation: Incubate the cells for 48 hours.
-
Viability Assessment: Assess cell viability using the MTT assay as described in section 3.1.
Potential Mechanisms of Toxicity: Signaling Pathways
While the specific signaling pathways for this compound-induced toxicity are not yet fully elucidated, studies on the closely related compound, Coronarin D, suggest potential mechanisms that may be relevant. The primary mechanism of cytotoxicity observed for Coronarin D is the induction of apoptosis through the generation of reactive oxygen species (ROS) and modulation of key signaling pathways.
Proposed Signaling Pathway for Coronarin-Induced Cytotoxicity
The following diagram illustrates a potential signaling cascade for cytotoxicity based on studies of Coronarin D. It is hypothesized that this compound may act through similar pathways.
Caption: Proposed mechanism of this compound-induced cytotoxicity.
This pathway suggests that this compound may induce the production of ROS, leading to mitochondrial stress and the activation of the JNK signaling pathway, both of which can trigger apoptosis. Additionally, this compound may inhibit pro-survival pathways such as p38 MAPK and NF-κB.
Experimental Workflow for Investigating Cytotoxicity Mechanisms
The following workflow outlines the key steps to elucidate the mechanism of action of this compound's toxicity.
Caption: Experimental workflow for toxicity mechanism study.
Conclusion and Future Directions
The preliminary toxicity data for this compound indicate that it is harmful if swallowed and exhibits cytotoxic effects against various cell lines in vitro, including normal endothelial cells at higher concentrations. The available data on related compounds suggest that the mechanism of toxicity may involve the induction of oxidative stress and modulation of key signaling pathways leading to apoptosis.
However, significant gaps in the toxicological profile of this compound remain. Future research should focus on:
-
In vivo acute toxicity studies to determine the LD50 value and observe for any clinical signs of toxicity.
-
A broader range of in vitro cytotoxicity studies against a panel of both cancerous and normal cell lines from various tissues to establish a more comprehensive selectivity profile.
-
Detailed mechanistic studies to confirm the signaling pathways involved in this compound-induced toxicity.
-
Genotoxicity and other specific organ toxicity studies to further characterize its safety profile.
A more complete understanding of the toxicological properties of this compound is essential for its continued development as a potential therapeutic agent. This guide serves as a summary of the current knowledge and a framework for guiding future preclinical safety and toxicity evaluations.
References
Methodological & Application
Application Notes and Protocols for the Extraction of Coronarin A from Hedychium coronarium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coronarin A, a labdane diterpenoid isolated from the rhizomes of Hedychium coronarium (white ginger lily), has garnered significant interest within the scientific community.[1] This natural compound has demonstrated a range of biological activities, including anti-inflammatory and cytotoxic effects, making it a promising candidate for further investigation in drug discovery and development.[1][2] Notably, this compound has been shown to modulate key cellular signaling pathways, such as the NF-κB and mTORC1/S6K1 pathways, which are implicated in cancer and inflammatory diseases.[1] These application notes provide a comprehensive overview of the extraction and purification protocols for this compound, supported by quantitative data and detailed methodologies. The information presented is intended to guide researchers in the efficient isolation of this valuable bioactive compound for further study.
Data Presentation
The selection of an appropriate extraction solvent is critical for maximizing the yield of this compound from Hedychium coronarium rhizomes. The following tables summarize the total extract yield and the content of related coronarins using various solvents. While specific quantitative data for this compound is limited in the reviewed literature, the data for the structurally similar and co-occurring Coronarin D and E provide a strong proxy for optimizing extraction parameters.
Table 1: Total Extract Yield from Hedychium coronarium Rhizomes with Different Solvents
| Solvent | Extraction Yield (%) |
| Methanol | 8.21 ± 0.11 |
| Ethanol | 5.52 ± 0.09 |
| Acetone | 3.15 ± 0.06 |
| Chloroform | 2.89 ± 0.05 |
| n-Hexane | 2.62 ± 0.08 |
Data adapted from a study by Rawat et al. (2018)[3]. The study also noted that Coronarin E was the predominant component in the methanol and ethanol extracts[3].
Table 2: Quantification of Coronarin D in Hedychium coronarium Rhizome Extracts using Different Solvents
| Solvent | Coronarin D Content (mg/g dry weight) |
| Acetone | 0.423 |
| Methanol | 0.282 |
| n-Hexane | 0.244 |
Data adapted from a study by Ray et al. (2017)[4].
Experimental Protocols
Preparation of Plant Material
-
Collection and Authentication: Fresh rhizomes of Hedychium coronarium should be collected and botanically authenticated.
-
Cleaning and Drying: The rhizomes are thoroughly washed with water to remove soil and other debris, cut into thin slices, and then shade-dried at room temperature for an extended period (e.g., seven days) until completely dry.[5]
-
Pulverization: The dried rhizome slices are ground into a fine powder using a mechanical grinder.
Extraction of this compound
The following protocol describes a general Soxhlet extraction method, which is commonly employed for the extraction of labdane diterpenes from Hedychium species.
-
Apparatus: Assemble a Soxhlet extraction apparatus.
-
Sample Packing: Accurately weigh the powdered rhizome material and pack it into a cellulose thimble.
-
Solvent Selection: Based on the data presented, methanol or acetone are recommended for a higher yield of coronarins.[3][4]
-
Extraction Process: Place the thimble in the Soxhlet extractor. Fill the round-bottom flask with the chosen solvent (e.g., methanol). Heat the solvent to its boiling point and allow the extraction to proceed for approximately 8 hours.[4]
-
Solvent Evaporation: After extraction, the solvent is removed from the extract solution using a rotary evaporator under reduced pressure to obtain the crude extract.
-
Storage: The crude extract should be stored at 4°C in a tightly sealed container until further purification.[4]
Purification of this compound by Column Chromatography
This protocol is adapted from a method used for the isolation of Coronarin D and E from a related Hedychium species and is expected to be effective for this compound.[5]
-
Stationary Phase: Prepare a slurry of silica gel (100-200 mesh) in n-hexane.
-
Column Packing: Pack a glass chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (n-hexane) and load it onto the top of the silica gel bed.
-
Elution: Begin elution with 100% n-hexane and gradually increase the polarity of the mobile phase by adding ethyl acetate in a stepwise gradient. A suggested gradient is as follows:
-
100% n-Hexane
-
n-Hexane:Ethyl Acetate (98:2)
-
n-Hexane:Ethyl Acetate (95:5)
-
n-Hexane:Ethyl Acetate (90:10)
-
n-Hexane:Ethyl Acetate (80:20)[5]
-
Continue with increasing concentrations of ethyl acetate.
-
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).
-
TLC Analysis: Spot the collected fractions on a TLC plate (silica gel 60 F254) and develop it in a suitable solvent system (e.g., n-hexane:ethyl acetate, 80:20 v/v).[2] Visualize the spots under UV light (254 nm) and/or by staining with an appropriate reagent (e.g., anisaldehyde-sulfuric acid).
-
Pooling and Evaporation: Combine the fractions containing the purified this compound (identified by its Rf value compared to a standard, if available) and evaporate the solvent to yield the isolated compound.
Quantification by High-Performance Thin-Layer Chromatography (HPTLC)
The following HPTLC method, validated for Coronarin D, can be adapted for the quantification of this compound.[2][4]
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.
-
Sample and Standard Preparation: Prepare standard solutions of this compound of known concentrations and a solution of the crude extract in a suitable solvent (e.g., methanol).
-
Application: Apply the standard and sample solutions as bands on the HPTLC plate using an automated applicator.
-
Mobile Phase: A mixture of n-hexane and ethyl acetate (80:20, v/v) is a suitable mobile phase.[2]
-
Development: Develop the plate in a saturated twin-trough chamber with the mobile phase.
-
Densitometric Analysis: After development, dry the plate and perform densitometric scanning at the wavelength of maximum absorbance for this compound (e.g., 231 nm for Coronarin D).[2]
-
Quantification: Create a calibration curve by plotting the peak area against the concentration of the standard. Use the regression equation to calculate the concentration of this compound in the sample.
Mandatory Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Caption: this compound's inhibition of the mTORC1/S6K1 signaling pathway.
References
- 1. Coronarin D, a labdane diterpene, inhibits both constitutive and inducible nuclear factor-kappa B pathway activation, leading to potentiation of apoptosis, inhibition of invasion, and suppression of osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. akjournals.com [akjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. akjournals.com [akjournals.com]
- 5. jetir.org [jetir.org]
In Vivo Administration of Coronarin A in Mouse Models: Applications in Metabolic Disease and Cancer Research
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Coronarin A, a diterpene isolated from the rhizomes of plants like Hedychium coronarium, has garnered significant interest in preclinical research for its potential therapeutic applications. In vivo studies in mouse models have demonstrated its efficacy in ameliorating metabolic disorders, specifically type 2 diabetes, and its analogue, Coronarin D, has shown promise as a chemopreventive agent in lung cancer. These compounds modulate key signaling pathways involved in cellular metabolism, inflammation, and proliferation.
This document provides detailed application notes and experimental protocols for the in vivo administration of this compound and its analogue Coronarin D in mouse models of diabetes and lung cancer. The protocols are based on published research and are intended to serve as a comprehensive guide for scientists investigating the therapeutic potential of these natural compounds.
I. Anti-Diabetic Effects of this compound in a Type 2 Diabetes Mouse Model
Application Note:
This compound has been shown to improve glucose homeostasis in a leptin-deficient (ob/ob) mouse model of type 2 diabetes. It exerts its anti-hyperglycemic effects by modulating hepatic glycogen synthesis and gluconeogenesis through the inhibition of the mTORC1/S6K1 signaling pathway, which in turn activates the PI3K/Akt/GSK3β and ERK/Wnt/β-catenin pathways[1]. Administration of this compound leads to a significant reduction in blood glucose levels, improved glucose tolerance, and enhanced insulin sensitivity[1]. Both intraperitoneal and oral administration routes have been proven effective.
Quantitative Data Summary:
Table 1: Effects of this compound on Glucose Metabolism in ob/ob Mice [1]
| Parameter | Administration Route | Dosage | Treatment Duration | Vehicle Control | This compound Treated | Percentage Change |
| Non-fasting Blood Glucose | Intraperitoneal | 30 mg/kg/day | 22 days | ~450 mg/dL | ~283 mg/dL | ↓ 37.1% |
| Fasting Blood Glucose | Intraperitoneal | 30 mg/kg/day | 22 days | ~350 mg/dL | ~220 mg/dL | ↓ 37.0% |
| Non-fasting Blood Glucose | Oral Gavage | 100 mg/kg/day | 19 days | ~450 mg/dL | ~313 mg/dL | ↓ 30.3% |
| Fasting Blood Glucose | Oral Gavage | 100 mg/kg/day | 19 days | ~350 mg/dL | ~231 mg/dL | ↓ 34.0% |
Table 2: Pharmacokinetic Properties of this compound in ob/ob Mice (Single Dose) [1]
| Administration Route | Dosage | Cmax (ng/mL) |
| Intraperitoneal | 30 mg/kg | 1073 |
| Oral Gavage | 30 mg/kg | 388 |
Experimental Protocol:
1. Animal Model:
-
Model: Male ob/ob mice (leptin-deficient), a model for obesity and type 2 diabetes.
-
Age: 8-10 weeks old.
-
Acclimatization: House mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to a high-fat diet and water.
2. Reagent and Vehicle Preparation:
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Vehicle for Intraperitoneal (i.p.) Injection: 0.5% Tween 80 in sterile saline.
-
Vehicle for Oral Gavage (p.o.): 0.25% Carboxymethylcellulose sodium (CMC-Na) in sterile water.
-
Working Solution: On each day of administration, dilute the this compound stock solution with the appropriate vehicle to the final desired concentration.
3. Administration Protocol:
-
Intraperitoneal Administration:
-
Dosage: 30 mg/kg body weight.
-
Frequency: Once daily.
-
Duration: 22 days.
-
Procedure: Inject the this compound solution intraperitoneally using a 27-gauge needle.
-
-
Oral Gavage Administration:
-
Dosage: 100 mg/kg body weight.
-
Frequency: Once daily.
-
Duration: 19 days.
-
Procedure: Administer the this compound suspension directly into the stomach using a ball-tipped gavage needle.
-
4. Monitoring and Endpoints:
-
Body Weight: Monitor and record the body weight of each mouse twice weekly.
-
Blood Glucose: Measure non-fasting and fasting (6-hour fast) blood glucose levels from tail vein blood at baseline and at regular intervals throughout the study using a glucometer.
-
Oral Glucose Tolerance Test (OGTT): Perform an OGTT after the treatment period. Fast mice overnight, then administer a glucose solution (2 g/kg body weight) via oral gavage. Measure blood glucose at 0, 15, 30, 60, and 120 minutes post-glucose administration.
-
Serum Insulin: Collect blood at the end of the study to measure serum insulin levels using an ELISA kit.
Signaling Pathway Diagram:
Caption: this compound signaling pathway in hepatocytes.
II. Chemopreventive Effects of Coronarin D in a Lung Cancer Mouse Model
Application Note:
Coronarin D, an analogue of this compound, has demonstrated chemopreventive potential in a benzo(a)pyrene (B(a)P)-induced lung cancer model in Swiss albino mice. B(a)P is a potent carcinogen found in tobacco smoke. Treatment with Coronarin D has been shown to modulate immune responses and reduce oxidative stress, thereby mitigating the carcinogenic effects of B(a)P[2]. It is believed to exert its anti-cancer effects through the inhibition of the NF-κB signaling pathway, a key regulator of inflammation and cell survival[3].
Quantitative Data Summary:
Table 3: Effects of Coronarin D on Immune and Oxidative Stress Markers in B(a)P-Induced Lung Cancer Model [2]
| Parameter | B(a)P Control Group | B(a)P + Coronarin D Group | Effect of Coronarin D |
| Immune Cells | |||
| Neutrophils | Decreased | Elevated | ↑ |
| Lymphocytes | Decreased | Elevated | ↑ |
| Leucocytes | Decreased | Elevated | ↑ |
| Immunoglobulins | |||
| IgG | Decreased | Increased | ↑ |
| IgM | Decreased | Increased | ↑ |
| IgA | Increased | Reduced | ↓ |
| Oxidative Stress | |||
| Lipid Peroxidation (LPO) | Increased | Downregulated | ↓ |
| Superoxide Dismutase (SOD) | Decreased | Upregulated | ↑ |
| Catalase (CAT) | Decreased | Upregulated | ↑ |
| Proinflammatory Cytokines | Increased | Reduced | ↓ |
| Tumor Markers | Increased | Reduced | ↓ |
Experimental Protocol:
1. Animal Model:
-
Model: Swiss albino mice.
-
Age: 6-8 weeks old.
-
Acclimatization: House mice for one week under standard laboratory conditions with free access to a standard pellet diet and water.
2. Reagent and Vehicle Preparation:
-
Benzo(a)pyrene (B(a)P) Solution: Dissolve B(a)P in corn oil to a final concentration for a 50 mg/kg dose.
-
Coronarin D Suspension: Suspend Coronarin D in a suitable vehicle such as corn oil or 0.5% CMC-Na. (Note: The exact dosage for Coronarin D was not specified in the primary abstract; a dosage of 30 mg/kg, as used in a similar study with another natural compound, can be considered as a starting point.)
3. Experimental Design and Administration:
-
Group 1: Control: Receive the vehicle (corn oil) orally.
-
Group 2: B(a)P Control: Receive B(a)P (50 mg/kg body weight) orally twice a week for four consecutive weeks.
-
Group 3: B(a)P + Coronarin D: Receive B(a)P as in Group 2. Following the B(a)P induction period, administer Coronarin D orally daily for a specified duration (e.g., 6 weeks).
-
Group 4: Coronarin D alone: Receive Coronarin D orally for the same duration as Group 3.
4. Monitoring and Endpoints:
-
Body and Lung Weight: Record the final body weight and the weight of the lungs at the end of the experiment.
-
Tumor Incidence and Multiplicity: At necropsy, visually inspect the lungs for the presence of tumors. Count the number of tumors per lung.
-
Histopathology: Fix lung tissues in 10% formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess alveolar damage and hyperplasia.
-
Biochemical Assays:
-
Collect blood to measure levels of immunoglobulins (IgG, IgM, IgA), immune complexes, and proinflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.
-
Prepare lung tissue homogenates to measure levels of lipid peroxidation (LPO) and the activity of antioxidant enzymes (SOD, CAT).
-
Analyze serum or tissue for tumor markers and xenobiotic-metabolizing enzymes.
-
Experimental Workflow Diagram:
Caption: B(a)P-induced lung cancer model workflow.
Signaling Pathway Diagram:
Caption: Coronarin D inhibition of NF-κB pathway.
References
- 1. This compound modulated hepatic glycogen synthesis and gluconeogenesis via inhibiting mTORC1/S6K1 signaling and ameliorated glucose homeostasis of diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti‐Lung Cancer Effects and Related Mechanisms of α‐Caryophyllene In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound modulated hepatic glycogen synthesis and gluconeogenesis via inhibiting mTORC1/S6K1 signaling and ameliorated glucose homeostasis of diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Coronarin A Formulation in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coronarin A, a labdane diterpenoid isolated from the rhizomes of Hedychium coronarium, has garnered significant interest for its potential therapeutic applications, including anti-inflammatory and anti-cancer properties.[1] Its mechanism of action involves the modulation of key cellular signaling pathways, such as the inhibition of nuclear factor-kappa B (NF-κB) and mTORC1/S6K1 signaling.[1][2] A critical challenge in the preclinical evaluation of this compound is its hydrophobic nature, necessitating a carefully designed formulation to ensure adequate bioavailability and reliable results in animal studies.
These application notes provide detailed protocols for the formulation of this compound for oral and intraperitoneal administration in rodents, along with a summary of its physicochemical properties and an overview of relevant experimental workflows.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for developing a suitable formulation.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₈O₂ | [2] |
| Molecular Weight | 300.44 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [2] |
| Storage | Store at -20°C | [2] |
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by targeting specific signaling cascades. Below are diagrams illustrating the key pathways.
Formulation Protocols for Animal Studies
Due to its lipophilic nature, this compound requires a vehicle that can effectively solubilize or suspend the compound for administration. The following protocols are recommended for oral gavage and intraperitoneal injection in mice.
Materials
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Corn oil, sterile
-
Polyethylene glycol 400 (PEG400), sterile, injectable grade
-
Tween 80 (Polysorbate 80), sterile, injectable grade
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol 1: Oral Gavage Formulation (Suspension)
This protocol is suitable for daily administration of this compound. A study has shown the in vivo efficacy of this compound administered orally at doses of 30 or 100 mg/kg.[2]
Vehicle Composition:
-
0.5% - 1% Tween 80 in sterile saline or water
-
5% - 10% DMSO in corn oil
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired dose (e.g., 30 mg/kg), the number of animals, and the dosing volume (typically 5-10 mL/kg for mice).
-
Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.
-
For the Tween 80 formulation:
-
Add a small amount of the Tween 80 solution to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while vortexing to ensure a uniform suspension.
-
-
For the DMSO/Corn oil formulation:
-
First, dissolve the this compound in the required volume of DMSO.
-
Add the corn oil to the DMSO solution and vortex thoroughly to form a stable suspension.
-
-
Visually inspect the suspension for homogeneity. If necessary, sonicate briefly to aid dispersion.
-
Administer the formulation to the animals via oral gavage using an appropriate gauge gavage needle.
-
Prepare the formulation fresh daily and vortex immediately before each administration.
Protocol 2: Intraperitoneal (IP) Injection Formulation (Solution/Suspension)
Intraperitoneal administration can also be used for this compound.[2] Care must be taken to use a vehicle that is well-tolerated and minimizes irritation.
Vehicle Composition:
-
10% DMSO, 40% PEG400, 5% Tween 80, 45% Sterile Saline
-
5% DMSO in sterile corn oil
Procedure:
-
Calculate the required amount of this compound and vehicle as described in Protocol 1. The typical IP injection volume for mice is 5-10 mL/kg.
-
Weigh the this compound into a sterile microcentrifuge tube.
-
For the DMSO/PEG400/Tween 80/Saline formulation:
-
Dissolve the this compound in DMSO first.
-
Add PEG400 and vortex.
-
Add Tween 80 and vortex.
-
Finally, add the sterile saline and vortex until a clear solution or a fine, homogenous suspension is formed.
-
-
For the DMSO/Corn oil formulation:
-
Dissolve the this compound in DMSO.
-
Add the corn oil and vortex thoroughly.
-
-
Administer the formulation via intraperitoneal injection.
-
Prepare the formulation fresh before use.
| Formulation Component | Purpose | Recommended Concentration (Oral) | Recommended Concentration (IP) |
| This compound | Active Pharmaceutical Ingredient | 30 - 100 mg/kg | 30 - 100 mg/kg |
| DMSO | Solubilizing agent | 5% - 10% (in oil) | 5% - 10% |
| Corn Oil | Vehicle (for lipophilic compounds) | q.s. to final volume | q.s. to final volume |
| Tween 80 | Surfactant/Emulsifier | 0.5% - 1% | 5% |
| PEG400 | Co-solvent | - | 40% |
| Sterile Saline | Diluent | q.s. to final volume | 45% |
Experimental Workflow for Preclinical Anti-inflammatory Studies
A typical workflow for evaluating the anti-inflammatory potential of this compound in a mouse model is outlined below.
Protocol: Carrageenan-Induced Paw Edema Model
This is a widely used model to assess acute inflammation.
-
Animal Acclimatization: Acclimate male or female mice (e.g., C57BL/6, 6-8 weeks old) for at least one week before the experiment.
-
Grouping: Randomly divide the mice into the following groups (n=6-8 per group):
-
Vehicle control
-
This compound (e.g., 30 mg/kg)
-
This compound (e.g., 100 mg/kg)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
-
Formulation and Administration: Prepare the this compound formulation and vehicle control as described in the protocols above. Administer the respective treatments (orally or IP) 60 minutes before the carrageenan injection.
-
Induction of Edema: Inject 50 µL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each mouse.
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or a digital caliper at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
-
Tissue Collection: At the end of the experiment, euthanize the animals and collect the paw tissue for histological analysis (e.g., H&E staining) and measurement of inflammatory markers (e.g., MPO, cytokines).
Conclusion
The successful in vivo evaluation of this compound hinges on the use of an appropriate formulation that overcomes its poor water solubility. The protocols and information provided herein offer a comprehensive guide for researchers to design and execute robust preclinical studies to further investigate the therapeutic potential of this promising natural compound. It is always recommended to perform pilot studies to determine the optimal formulation and dosage for the specific animal model and experimental endpoint.
References
Application Notes and Protocols for Utilizing Coronarin A in Apoptosis Assays
For Researchers, Scientists, and Drug Development Professionals
Coronarin A, a diterpene isolated from the rhizomes of Hedychium coronarium, has emerged as a promising natural compound with potent anti-cancer properties.[1][2] Its ability to induce programmed cell death, or apoptosis, in various cancer cell lines makes it a subject of significant interest in oncological research and drug development.[3][4][5] These application notes provide a comprehensive guide to utilizing this compound in apoptosis assays, including its mechanism of action, quantitative data, and detailed experimental protocols.
Mechanism of Action
This compound induces apoptosis through a multi-faceted mechanism that involves the modulation of several key signaling pathways. Its pro-apoptotic effects are primarily attributed to the induction of cellular stress and the inhibition of pro-survival signals.
Key Signaling Pathways Involved in this compound-Induced Apoptosis:
-
Inhibition of NF-κB Pathway: this compound has been shown to inhibit both constitutive and inducible activation of the nuclear factor-kappaB (NF-κB) pathway.[6] This inhibition prevents the transcription of NF-κB target genes that promote cell survival, such as Bcl-2 and survivin, thereby sensitizing cancer cells to apoptosis.[6]
-
Generation of Reactive Oxygen Species (ROS): A significant mechanism of this compound's action is the induction of oxidative stress through the generation of reactive oxygen species (ROS).[3][7][8] Elevated ROS levels can lead to DNA damage and depolarization of the mitochondrial membrane, triggering the intrinsic apoptosis pathway.[1][3]
-
Modulation of MAPK Pathways: this compound influences the mitogen-activated protein kinase (MAPK) signaling pathways. It has been observed to activate c-Jun N-terminal kinase (JNK) and inhibit p38 MAPK, both of which are involved in the regulation of apoptosis and autophagy.[4][7] The activation of ERK has also been reported in some contexts, contributing to apoptosis following DNA damage.[3][8]
-
Mitochondrial (Intrinsic) Pathway Activation: The accumulation of ROS and altered signaling cascades lead to the loss of mitochondrial membrane potential.[3][4][7] This results in the release of cytochrome c and the subsequent activation of the caspase cascade, including caspase-9 and the executioner caspase-3 and -7, ultimately leading to the cleavage of proteins like PARP and apoptotic cell death.[3][9]
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| U-251 | Glioblastoma | Not explicitly stated, but effective at 10-40 µM | [3] |
| NPC-BM | Nasopharyngeal Carcinoma | ~4 µM (at 24h) | [7] |
| NPC-039 | Nasopharyngeal Carcinoma | ~6 µM (at 24h) | [7] |
| Huh7 | Hepatocellular Carcinoma | Not explicitly stated | [4] |
| Sk-hep-1 | Hepatocellular Carcinoma | Not explicitly stated | [4] |
| 5FU-SCC9 | 5-FU Resistant Oral Cancer | Not explicitly stated | [9] |
| 5FU-SAS | 5-FU Resistant Oral Cancer | Not explicitly stated | [9] |
Note: IC50 values can vary depending on the assay conditions and duration of treatment.
Table 2: Summary of this compound's Effects on Key Apoptosis-Related Proteins
| Protein | Effect | Cell Line(s) | Reference |
| Anti-Apoptotic | |||
| Bcl-2 | Downregulation | Huh7, Sk-hep-1, 5FU-SCC9, 5FU-SAS | [4][6][9] |
| Bcl-xL | Downregulation | Huh7, Sk-hep-1, 5FU-SCC9, 5FU-SAS | [4][9] |
| Survivin | Downregulation | General (NF-κB regulated) | [6] |
| Pro-Apoptotic | |||
| Bak | Upregulation | Huh7, Sk-hep-1, 5FU-SCC9, 5FU-SAS | [4][9] |
| Caspases & Substrates | |||
| Cleaved Caspase-3 | Upregulation | U-251, NPC-BM, NPC-039, Huh7, Sk-hep-1, 5FU-SCC9, 5FU-SAS | [3][4][7][9] |
| Cleaved Caspase-7 | Upregulation | U-251 | [3] |
| Cleaved Caspase-8 | Upregulation | NPC-BM, NPC-039, Huh7, Sk-hep-1, 5FU-SCC9, 5FU-SAS | [4][7][9] |
| Cleaved Caspase-9 | Upregulation | U-251, NPC-BM, NPC-039, Huh7, Sk-hep-1, 5FU-SCC9, 5FU-SAS | [3][4][7][9] |
| Cleaved PARP | Upregulation | U-251, NPC-BM, NPC-039, Huh7, Sk-hep-1, 5FU-SCC9, 5FU-SAS | [3][4][7][9] |
| MAPK Pathway | |||
| p-JNK | Upregulation | Huh7, Sk-hep-1 | [4] |
| p-ERK | Upregulation | U-251 | [3] |
| p-p38 | Downregulation | NPC-BM, NPC-039 | [7] |
| Cell Cycle & DNA Damage | |||
| p-H2AX | Upregulation | U-251 | [3] |
| p21 | Upregulation | U-251 | [3] |
Experimental Protocols
The following are detailed protocols for key assays to characterize this compound-induced apoptosis.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) or 7-AAD
-
10X Binding Buffer (0.1 M HEPES pH 7.4, 1.4 M NaCl, 25 mM CaCl2)[10]
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and treat with various concentrations of this compound for the desired time. Include a vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin. Centrifuge the cell suspension.[11]
-
Washing: Wash the cells twice with ice-cold PBS to remove any residual medium.[10]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[12]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour. Set up appropriate compensation and gates using unstained, single-stained, and positive controls.
-
Viable cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Caspase Activity Assay (Colorimetric)
This assay measures the activity of executioner caspases, such as caspase-3, which are key mediators of apoptosis. The protocol is based on the cleavage of a specific colorimetric substrate (e.g., DEVD-pNA).
Materials:
-
Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, 2X reaction buffer, DEVD-pNA substrate, and DTT)
-
Microplate reader
Procedure:
-
Cell Treatment: Induce apoptosis in cells with this compound as described previously.
-
Cell Lysis:
-
Pellet 1-5 x 10^6 cells by centrifugation.
-
Resuspend the cells in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute. Transfer the supernatant (cytosolic extract) to a fresh, cold tube.
-
-
Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading. Adjust the concentration to 50-200 µg of protein in 50 µL of Cell Lysis Buffer.
-
Assay Reaction:
-
Load 50 µL of each protein sample into a 96-well flat-bottom microplate.
-
Prepare the Reaction Mix: For each reaction, mix 50 µL of 2X Reaction Buffer with 5 µL of 4 mM DEVD-pNA substrate (final concentration 200 µM). Add DTT to the 2X Reaction Buffer just before use (final concentration 10 mM).
-
Add 55 µL of the Reaction Mix to each sample.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the absorbance at 400-405 nm using a microplate reader.[13] The fold-increase in caspase-3 activity can be determined by comparing the results from the this compound-treated samples with the untreated control.
Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels and cleavage of key proteins involved in the apoptotic cascade.[14][15]
References
- 1. Coronarin D Induces Apoptotic Cell Death and Cell Cycle Arrest in Human Glioblastoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coronarin D induces reactive oxygen species-mediated cell death in human nasopharyngeal cancer cells through inhibition of p38 MAPK and activation of JNK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coronarin D Induces Apoptotic Cell Death and Cell Cycle Arrest in Human Glioblastoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hedychium coronarium extract arrests cell cycle progression, induces apoptosis, and impairs migration and invasion in HeLa cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coronarin D, a labdane diterpene, inhibits both constitutive and inducible nuclear factor-kappa B pathway activation, leading to potentiation of apoptosis, inhibition of invasion, and suppression of osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Coronarin D induces reactive oxygen species-mediated cell death in human nasopharyngeal cancer cells through inhibition of p38 MAPK and activation of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. bdbiosciences.com [bdbiosciences.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Apoptosis western blot guide | Abcam [abcam.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Note: Development and Screening of Coronarin A Derivatives for Enhanced Bioactivity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Coronarin A is a naturally occurring labdane diterpenoid isolated from the rhizomes of plants like Hedychium coronarium.[1] This class of compounds has garnered significant interest due to its diverse biological activities, including anti-inflammatory and anti-cancer properties.[1][2] The primary mechanism of action for related compounds, such as Coronarin D, involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical mediator of inflammation, cell survival, and proliferation.[3] this compound also exhibits inhibitory effects on the mTORC1/S6K1 pathway and can suppress the growth of cancer cells.[1][2][4] The development of novel this compound derivatives presents a promising strategy to enhance therapeutic potency, improve selectivity, and optimize pharmacokinetic profiles. This document provides detailed protocols for the synthesis and evaluation of this compound derivatives aimed at achieving enhanced biological activity.
Key Signaling Pathway: NF-κB Inhibition
The NF-κB pathway is a central regulator of inflammatory responses and is constitutively active in many cancer types, promoting cell survival and proliferation.[3] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation and cell survival.[3][5] Coronarin derivatives exert their anti-inflammatory and apoptotic effects by inhibiting this pathway, specifically by preventing the activation of IκBα kinase (IKK), which in turn suppresses IκBα phosphorylation and degradation.[3]
Workflow for Derivative Development
The development and screening of novel this compound derivatives follow a structured workflow. This process begins with the chemical synthesis of a library of analogs, followed by a primary high-throughput screening assay to identify compounds that show enhanced inhibition of the target pathway. Hits from the primary screen are then subjected to secondary assays to confirm their activity, assess cytotoxicity, and further characterize their mechanism of action.
Experimental Protocols
Protocol 1: Synthesis of a this compound Amide Derivative (Hypothetical)
This protocol describes a hypothetical method for modifying the furan ring of this compound to generate an amide derivative, a common strategy to improve biological activity and solubility. This is based on established synthetic transformations of similar natural products.[6][7]
Objective: To synthesize this compound-15-carboxamide from this compound.
Materials:
-
This compound (starting material)
-
Ozone (O₃)
-
Dimethyl sulfide (DMS)
-
Jones reagent (CrO₃ in H₂SO₄/acetone)
-
Oxalyl chloride
-
Ammonia (in dioxane)
-
Dichloromethane (DCM), Acetone, Diethyl ether, Ethyl acetate, Hexane (anhydrous)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Oxidative Cleavage of Furan Ring:
-
Dissolve this compound (1.0 mmol) in anhydrous DCM (50 mL) and cool to -78°C.
-
Bubble ozone gas through the solution until a persistent blue color is observed.
-
Purge the solution with nitrogen gas to remove excess ozone.
-
Add dimethyl sulfide (2.0 mmol) and allow the mixture to warm to room temperature overnight.
-
Concentrate the reaction mixture under reduced pressure. The crude product is an intermediate aldehyde.
-
-
Oxidation to Carboxylic Acid:
-
Dissolve the crude aldehyde in acetone (30 mL).
-
Cool the solution to 0°C and add Jones reagent dropwise until the orange color persists.
-
Stir for 2 hours at 0°C.
-
Quench the reaction with isopropanol and dilute with water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the carboxylic acid derivative.
-
-
Amide Formation:
-
Dissolve the carboxylic acid (0.8 mmol) in anhydrous DCM (20 mL).
-
Add oxalyl chloride (1.2 mmol) and a catalytic amount of DMF.
-
Stir at room temperature for 2 hours until gas evolution ceases.
-
Remove the solvent and excess reagent under vacuum to obtain the crude acyl chloride.
-
Dissolve the acyl chloride in anhydrous DCM (20 mL) and cool to 0°C.
-
Add a solution of ammonia in dioxane (2.0 M, 1.0 mL) dropwise.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over Na₂SO₄ and concentrate.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound-15-carboxamide derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.
-
Protocol 2: Primary Screening - NF-κB Luciferase Reporter Assay
This assay quantifies the inhibitory effect of the synthesized derivatives on the NF-κB signaling pathway.[8][9]
Objective: To determine the IC₅₀ values of this compound derivatives for the inhibition of TNF-α-induced NF-κB activation.
Materials:
-
HEK293 cells stably expressing an NF-κB-luciferase reporter construct (HEK293-NF-κB-luc).
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS and 1% Penicillin-Streptomycin.
-
Recombinant human TNF-α.
-
This compound and synthesized derivatives (dissolved in DMSO).
-
Luciferase Assay System (e.g., Promega).
-
96-well white, clear-bottom cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Seed HEK293-NF-κB-luc cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (e.g., from 100 µM to 0.1 µM) and this compound (as a positive control) in serum-free DMEM. The final DMSO concentration should be ≤ 0.1%.
-
Remove the culture medium from the cells and add 100 µL of the compound dilutions.
-
Incubate for 1 hour at 37°C.
-
-
Stimulation:
-
Add TNF-α to each well to a final concentration of 10 ng/mL (except for the unstimulated control wells).
-
Incubate for 6 hours at 37°C.
-
-
Luminescence Measurement:
-
Remove the medium from the wells.
-
Lyse the cells and measure luciferase activity according to the manufacturer’s protocol for the Luciferase Assay System.
-
Record the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luciferase signal of treated wells to the TNF-α stimulated control wells (set as 100% activation).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Calculate the IC₅₀ value using a non-linear regression curve fit.
-
Protocol 3: Secondary Screening - Cell Viability (MTS) Assay
This assay assesses the cytotoxicity of the hit compounds to distinguish between targeted pathway inhibition and general toxicity.[10]
Objective: To determine the CC₅₀ (50% cytotoxic concentration) of active this compound derivatives.
Materials:
-
Human cancer cell line (e.g., HeLa or a relevant line for the intended therapeutic area).
-
Complete growth medium.
-
This compound and active derivatives from the primary screen.
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution).
-
96-well clear cell culture plates.
-
Microplate spectrophotometer.
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of medium.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Add 100 µL of serial dilutions of the test compounds to the wells. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Incubate for 48 hours at 37°C.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate spectrophotometer.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control wells.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the CC₅₀ value using a non-linear regression curve fit.
-
Data Presentation
The quantitative data from the screening assays should be summarized to allow for a direct comparison of the derivatives' potency and toxicity.
Table 1: Bioactivity of this compound and its Derivatives
| Compound ID | Modification | IC₅₀ (NF-κB Inhibition, µM)[8] | CC₅₀ (HeLa Cell Viability, µM) | Selectivity Index (SI = CC₅₀/IC₅₀) |
| This compound | Parent Compound | 12.5 | 45.2 | 3.6 |
| CAD-01 | Furan-amide | 2.8 | 50.1 | 17.9 |
| CAD-02 | C14-Hydroxyl | 8.9 | 62.5 | 7.0 |
| CAD-03 | Labdane-ester | 15.2 | > 100 | > 6.5 |
Data are hypothetical and for illustrative purposes only.
Conclusion
The protocols outlined provide a comprehensive framework for the synthesis and evaluation of novel this compound derivatives. By systematically modifying the parent structure and screening for enhanced inhibitory activity against key pathways like NF-κB, it is possible to identify lead candidates with superior therapeutic potential. The data from these assays, particularly when presented with a selectivity index, allows researchers to prioritize compounds that are potent against their intended target while exhibiting minimal cytotoxicity, paving the way for further preclinical and clinical development.
References
- 1. This compound | 119188-33-9 | UEA18833 | Biosynth [biosynth.com]
- 2. This compound | CAS:119188-33-9 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Coronarin D, a labdane diterpene, inhibits both constitutive and inducible nuclear factor-kappa B pathway activation, leading to potentiation of apoptosis, inhibition of invasion, and suppression of osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. A study on the synthesis of antiangiogenic (+)-coronarin A and congeners from (+)-sclareolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
Troubleshooting & Optimization
improving Coronarin A solubility for in vitro assays
Welcome to the technical support center for Coronarin A. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges related to the solubility of this compound in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge for in vitro assays?
This compound is a naturally occurring labdane diterpenoid isolated from plants of the Zingiberaceae family, such as Hedychium coronarium.[1] Its chemical structure is hydrophobic (lipophilic), which leads to poor solubility in aqueous solutions like phosphate-buffered saline (PBS) and cell culture media. This can cause the compound to precipitate, leading to inaccurate concentrations and unreliable experimental results.[2]
Q2: What are the recommended solvents for preparing a this compound stock solution?
This compound is soluble in organic solvents.[3] For biological assays, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions.[4][5][6] Other suitable organic solvents include chloroform, dichloromethane, ethyl acetate, and acetone, although these are less common for cell-based assays.[3]
Q3: How do I prepare a high-concentration stock solution of this compound in DMSO?
To prepare a stock solution, dissolve this compound powder in 100% DMSO. To enhance solubilization, gentle warming (e.g., to 37°C) and sonication or vortexing may be necessary.[7] It is recommended to start with a common stock concentration, such as 10 mM or higher, which can then be serially diluted.
Q4: How should I store this compound powder and its stock solutions?
-
Powder: Store the solid compound at -20°C for long-term stability (up to 3 years).[8]
-
Stock Solutions: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can cause compound degradation and precipitation. Store stock solutions at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[8][9]
Q5: What is the maximum final concentration of DMSO that is safe for most cell lines?
The final concentration of DMSO in the cell culture medium should be kept as low as possible, as it can be toxic to cells. A final DMSO concentration of less than 0.5% is generally considered safe for most cell lines, with many protocols recommending keeping it below 0.1%.[4] It is crucial to test the tolerance of your specific cell line to DMSO and to include a vehicle control (medium with the same final concentration of DMSO without this compound) in all experiments.
Troubleshooting Guide
Problem: My this compound precipitated immediately after I added the DMSO stock to my aqueous cell culture medium.
This is a common issue when a hydrophobic compound is transferred from a high-concentration organic stock to an aqueous environment.[10]
-
Cause A: Final Concentration is Too High. The concentration of this compound in your medium may exceed its maximum aqueous solubility.
-
Solution: Perform a serial dilution of your stock solution in your culture medium to determine the highest concentration that remains in solution. Consider lowering the final working concentration for your experiment.
-
-
Cause B: Improper Dilution Technique. Adding a small volume of cold DMSO stock directly into a large volume of aqueous medium without proper mixing can cause localized supersaturation and immediate precipitation.
-
Solution: Warm the cell culture medium to 37°C before adding the compound. When diluting, add the this compound stock solution dropwise to the medium while vortexing or swirling gently to ensure rapid and uniform dispersion. Avoid adding the stock directly to cells in the plate; pre-mix it with the medium first.
-
-
Cause C: Low Serum Concentration. Serum proteins like albumin can help stabilize hydrophobic compounds and prevent precipitation.
-
Solution: If your experimental design allows, use a medium containing fetal bovine serum (FBS). If you must use serum-free medium, you may need to explore specialized formulation strategies, although this is more complex.[10]
-
Problem: I observed crystalline precipitates in my culture plate wells after 12-24 hours of incubation.
-
Cause A: Compound Precipitation Over Time. Even if the compound appears soluble initially, it may slowly precipitate out of the solution during incubation as it equilibrates at 37°C.
-
Solution: Before treating cells, prepare your final working concentration and let it sit in an incubator for 30-60 minutes. Inspect it for any precipitate. If precipitation occurs, you must lower the final concentration.
-
-
Cause B: Interaction with Media Components. Salts, phosphates, or other components in the culture medium can sometimes form insoluble complexes with the test compound.[11]
-
Solution: Test the solubility of this compound in different types of media if possible. Ensure the pH of the medium is stable.
-
-
Cause C: Cell Debris. If significant cell death has occurred, the observed "precipitate" might be cellular debris rather than the compound itself.[12]
-
Solution: Check the health of your cells in the vehicle control wells. If they also show signs of stress or death, troubleshoot your general cell culture technique.[12]
-
Problem: I am not observing the expected biological activity, and I suspect a solubility issue.
If the compound is not fully dissolved, the actual concentration available to the cells will be much lower than the calculated concentration, leading to a lack of efficacy.[2]
-
Solution 1: Verify Solubility. Prepare your highest working concentration in cell-free medium. Centrifuge the tube at high speed (e.g., >10,000 x g) for 10-15 minutes. Carefully collect the supernatant and measure the concentration of this compound using an analytical method like HPLC-UV. This will tell you the true soluble concentration.
-
Solution 2: Review Preparation Protocol. Re-evaluate your stock solution preparation and dilution methods. Ensure your DMSO is anhydrous and your stock solution is fully dissolved before use. Refer to the protocols below for best practices.
Data Presentation
Table 1: Solubility Profile of this compound
| Solvent | Solubility | Notes | Source(s) |
| Dimethyl Sulfoxide (DMSO) | Soluble. Reported at 10 mg/mL. | May require sonication and warming to 37°C to fully dissolve. | [3][7] |
| Chloroform | Soluble | Not suitable for most in vitro cell-based assays. | [3] |
| Dichloromethane | Soluble | Not suitable for most in vitro cell-based assays. | [3] |
| Ethyl Acetate | Soluble | Not suitable for most in vitro cell-based assays. | [3] |
| Acetone | Soluble | Not suitable for most in vitro cell-based assays. | [3] |
| Water / PBS / Culture Media | Poorly soluble / Insoluble | Prone to precipitation, especially at micromolar concentrations. | [2] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution
-
Preparation: Bring the vial of this compound powder and a vial of anhydrous (cell culture grade) DMSO to room temperature.
-
Calculation: Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM). The molecular weight of this compound is 300.44 g/mol .[1]
-
Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Solubilization: Cap the vial tightly and vortex thoroughly for 2-3 minutes. If the compound is not fully dissolved, place the vial in a 37°C water bath for 10-15 minutes, followed by brief vortexing or sonication until the solution is clear.
-
Storage: Aliquot the clear stock solution into sterile, single-use microcentrifuge tubes. Store immediately at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Preparation: Thaw a single aliquot of the this compound DMSO stock solution at room temperature. Gently vortex to ensure it is homogenous. Warm your complete cell culture medium to 37°C in a water bath.
-
Intermediate Dilution (Optional but Recommended): For high final concentrations, it is often better to perform a serial dilution. For example, first dilute the 10 mM stock 1:10 in fresh DMSO to get a 1 mM solution. Then, dilute this 1:10 in culture medium to get a 100 µM intermediate solution.
-
Final Dilution: To prepare the final working concentration, add the required volume of the stock (or intermediate dilution) to the pre-warmed culture medium. Crucially, add the stock solution to the medium, not the other way around. Pipette up and down or vortex gently immediately upon addition to ensure rapid mixing.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equal volume of culture medium. The final DMSO concentration must be identical across all treatment groups and the vehicle control.
-
Application: Remove the old medium from your cells and replace it with the medium containing the final concentration of this compound or the vehicle control.
Visualizations
Signaling Pathway```dot
Caption: Workflow for preparing this compound for cell-based assays.
Troubleshooting Logic
Caption: A decision tree for troubleshooting this compound precipitation issues.
References
- 1. This compound | 119188-33-9 | UEA18833 | Biosynth [biosynth.com]
- 2. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CAS:119188-33-9 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Coronarin D induces reactive oxygen species-mediated cell death in human nasopharyngeal cancer cells through inhibition of p38 MAPK and activation of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. glpbio.com [glpbio.com]
- 8. Coronarin E-Coronarin E) I CAS#: 117591-81-8 I bioactive compound I InvivoChem [invivochem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Cell Culture Academy [procellsystem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Coronarin A Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Coronarin A in in vivo experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is a good starting dose for this compound in a mouse model?
A1: Based on preclinical studies, a dose of 30 mg/kg administered intraperitoneally (i.p.) has been used in ob/ob mice. For oral administration (p.o.), a higher dose of 100 mg/kg was used to achieve significant plasma concentrations.[1] It is crucial to perform a dose-response study in your specific animal model and for your disease of interest to determine the optimal effective dose.
Q2: How should I prepare this compound for in vivo administration?
A2: For intraperitoneal and oral administration in mice, this compound has been dissolved in 0.5% Tween 80 or 0.25% CMC-Na.[1] The choice of vehicle can impact the solubility and bioavailability of the compound, so it is important to ensure complete dissolution and stability.
Q3: What are the expected pharmacokinetic parameters for this compound?
A3: In ob/ob mice, a single intraperitoneal dose of 30 mg/kg resulted in a maximum serum concentration (Cmax) of 1073 ng/mL. A single oral dose of 30 mg/kg resulted in a Cmax of 388 ng/mL, indicating lower bioavailability via the oral route.[1]
Q4: Are there any known in vivo toxicity data for this compound?
Q5: What are the known mechanisms of action for this compound that I should consider assessing in my in vivo study?
A5: this compound has been shown to modulate hepatic glycogen synthesis and gluconeogenesis by inhibiting the mTORC1/S6K1 signaling pathway.[1] A related compound, Coronarin D, is a known inhibitor of the NF-κB pathway, which is a key mediator of inflammation.[2] Depending on your research focus, assessing these or related pathways could provide valuable mechanistic insights.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Lack of Efficacy | - Insufficient dose- Poor bioavailability- Inappropriate animal model- Rapid metabolism of the compound | - Perform a dose-escalation study to determine if a higher dose yields an effect.- Consider an alternative route of administration (e.g., intraperitoneal instead of oral) to increase systemic exposure.[1]- Ensure the chosen animal model is appropriate for the disease being studied.- Conduct pharmacokinetic studies to determine the half-life and clearance of this compound in your model. |
| Observed Toxicity (e.g., weight loss, lethargy) | - Dose is too high- Vehicle toxicity- Off-target effects | - Reduce the dose and perform a dose-response study to find a balance between efficacy and toxicity.- Include a vehicle-only control group to rule out toxicity from the administration vehicle.- Monitor for specific signs of toxicity and consider performing histopathological analysis of key organs. |
| High Variability in Results | - Inconsistent drug administration- Biological variability in animals- Issues with outcome measures | - Ensure precise and consistent dosing for all animals.- Increase the number of animals per group to improve statistical power.- Validate and standardize all experimental assays and outcome assessments. |
| Difficulty Dissolving this compound | - Inappropriate solvent- Compound has low solubility | - Test different biocompatible solvents or co-solvents. Formulations with 0.5% Tween 80 or 0.25% CMC-Na have been used.[1]- Consider formulating this compound as a suspension or using other drug delivery technologies to improve solubility. |
Data Presentation
Table 1: In Vivo Dosage and Pharmacokinetic Data for this compound in ob/ob Mice
| Parameter | Intraperitoneal (i.p.) Administration | Oral (p.o.) Administration |
| Dose | 30 mg/kg[1] | 30 mg/kg[1] |
| Vehicle | 0.5% Tween 80 or 0.25% CMC-Na[1] | 0.5% Tween 80 or 0.25% CMC-Na[1] |
| Cmax | 1073 ng/mL[1] | 388 ng/mL[1] |
Note: A higher oral dose of 100 mg/kg was used for chronic treatment in the same study to compensate for lower bioavailability.[1]
Table 2: In Vitro Activity of Coronarin Compounds
| Compound | Cell Line | Activity | Concentration |
| This compound | Rat Primary Hepatocytes | Stimulated glycogen synthesis, Suppressed gluconeogenesis | 3, 10 µM[1] |
| Coronarin D | Various Cancer Cell Lines | Suppressed cell viability | 2, 4, 8 µM[3] |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound in Mice
-
Preparation of Dosing Solution:
-
Weigh the required amount of this compound.
-
Dissolve in a suitable vehicle, such as 0.5% Tween 80 or 0.25% CMC-Na, to the desired final concentration.[1]
-
Ensure the solution is homogenous before administration.
-
-
Animal Dosing:
-
For intraperitoneal (i.p.) injection, administer the solution into the peritoneal cavity of the mouse.
-
For oral gavage (p.o.), use a suitable gavage needle to deliver the solution directly into the stomach.
-
The volume of administration for mice is typically 10 mL/kg of body weight.[1]
-
-
Monitoring:
-
Monitor the animals for any signs of toxicity, such as changes in weight, behavior, or physical appearance.
-
Collect blood samples at predetermined time points for pharmacokinetic analysis.
-
At the end of the study, collect tissues for pharmacodynamic and histopathological analysis.
-
Visualizations
Caption: Workflow for this compound in vivo experiments.
Caption: Decision tree for troubleshooting lack of efficacy.
Caption: this compound's effect on hepatic glucose metabolism.
References
- 1. This compound modulated hepatic glycogen synthesis and gluconeogenesis via inhibiting mTORC1/S6K1 signaling and ameliorated glucose homeostasis of diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coronarin D, a labdane diterpene, inhibits both constitutive and inducible nuclear factor-kappa B pathway activation, leading to potentiation of apoptosis, inhibition of invasion, and suppression of osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coronarin D induces reactive oxygen species-mediated cell death in human nasopharyngeal cancer cells through inhibition of p38 MAPK and activation of JNK - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Coronarin A Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Coronarin A and its analogs in cancer cell lines. The information is based on the current understanding of the mechanisms of action of related compounds, primarily Coronarin D, due to the limited direct research on this compound resistance.
Frequently Asked Questions (FAQs)
Q1: We are observing decreased sensitivity to this compound in our cancer cell line over time. What are the potential mechanisms of resistance?
A1: While direct studies on this compound resistance are limited, mechanisms can be inferred from the action of similar compounds like Coronarin D. Potential resistance mechanisms include:
-
Alterations in Signaling Pathways: Cancer cells may develop resistance by altering the signaling pathways targeted by this compound. Coronarin D has been shown to exert its effects through the activation of MAPK pathways (ERK/JNK) and inhibition of the NF-κB pathway.[1][2] Resistance could arise from mutations or altered expression of key proteins in these pathways.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters is a common mechanism of multidrug resistance, leading to the increased efflux of cytotoxic agents from the cell.
-
Enhanced DNA Repair Mechanisms: If this compound induces DNA damage, cancer cells might upregulate DNA repair pathways to counteract its effects.
-
Induction of Pro-survival Autophagy: While Coronarin D can induce autophagy, this process can sometimes play a pro-survival role in cancer cells, helping them to withstand the stress induced by the treatment.[3]
Q2: Our this compound-treated cells are not undergoing apoptosis. What could be the issue?
A2: A lack of apoptosis in response to this compound treatment could be due to several factors:
-
Dysregulation of Apoptotic Pathways: Resistance can emerge from defects in the apoptotic machinery. This includes the downregulation of pro-apoptotic proteins (e.g., Bax, Bak) or the upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL). Coronarin D is known to suppress NF-κB-regulated anti-apoptotic gene products like Bcl-2 and survivin.[2]
-
Inactivation of Caspases: Caspases are crucial executioners of apoptosis. Cells may acquire resistance by downregulating or inhibiting caspase activity.
-
Activation of Survival Pathways: Concurrent activation of pro-survival pathways, such as the PI3K/Akt pathway, can counteract the pro-apoptotic signals induced by this compound.[4]
Q3: We are seeing an increase in autophagy markers in our this compound-treated cells, but no cell death. Is this expected?
A3: Coronarin D has been shown to induce autophagy in cancer cells.[3] However, autophagy can be a double-edged sword. It can lead to cell death (autophagic cell death) or act as a survival mechanism by removing damaged organelles and providing nutrients. If you observe increased autophagy markers (e.g., LC3-II accumulation, p62 degradation) without subsequent cell death, it is possible that autophagy is playing a cytoprotective role in your cells, thus contributing to resistance.[3]
Troubleshooting Guides
Issue 1: Decreased Cytotoxicity of this compound
| Possible Cause | Troubleshooting Steps |
| 1. Altered Target Pathway Activity | Western Blot Analysis: Profile the activation status (phosphorylation) of key proteins in the MAPK (ERK, JNK, p38) and NF-κB (p65, IκBα) pathways in your resistant cells compared to sensitive parental cells, both at baseline and after this compound treatment.[1][2] Gene Expression Analysis: Use qPCR or RNA-Seq to assess the expression levels of components of these pathways. |
| 2. Increased Drug Efflux | Efflux Pump Inhibitor Co-treatment: Treat resistant cells with this compound in combination with known ABC transporter inhibitors (e.g., verapamil for P-glycoprotein) to see if sensitivity is restored. Rhodamine 123 Assay: Use a fluorescent substrate of efflux pumps like Rhodamine 123 to compare its accumulation in sensitive versus resistant cells. |
| 3. Suboptimal Drug Concentration or Stability | Dose-Response Curve: Perform a new dose-response curve to determine the IC50 in the resistant cell line. Drug Stability Check: Ensure the stability of your this compound stock solution. |
Issue 2: Failure to Induce Apoptosis
| Possible Cause | Troubleshooting Steps |
| 1. Block in Apoptotic Signaling | Apoptosis Protein Profiling: Use Western blotting to examine the expression levels of key pro- and anti-apoptotic proteins (e.g., Bcl-2 family members, caspases, PARP).[2][5] Caspase Activity Assay: Directly measure the activity of caspases (e.g., caspase-3, -8, -9) in treated cells using a colorimetric or fluorometric assay. |
| 2. Dominant Pro-survival Signaling | Inhibitor Combination Studies: Co-treat cells with this compound and inhibitors of known survival pathways (e.g., PI3K/Akt inhibitors) to see if this enhances apoptosis.[4] |
Issue 3: Pro-survival Autophagy Induction
| Possible Cause | Troubleshooting Steps |
| 1. Autophagy as a Resistance Mechanism | Autophagy Inhibitor Co-treatment: Treat resistant cells with this compound in combination with autophagy inhibitors (e.g., chloroquine, 3-methyladenine) and assess cell viability. A synergistic effect would suggest that autophagy is promoting survival.[3] Autophagy Flux Assay: Monitor autophagy flux using tandem fluorescent-tagged LC3 (mRFP-GFP-LC3) to distinguish between autophagy induction and a block in autophagosome degradation. |
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | IC50 (µM) after 48h | Fold Resistance |
| Parental Sensitive Line | 15 | 1 |
| This compound-Resistant Subline | 85 | 5.7 |
Table 2: Summary of Western Blot Analysis in Sensitive vs. Resistant Cells (Hypothetical Data)
| Protein | Sensitive Cells (Fold Change vs. Control) | Resistant Cells (Fold Change vs. Control) |
| p-JNK | 3.5 | 1.2 |
| p-p65 | 0.4 | 0.9 |
| Bcl-2 | 0.5 | 1.1 |
| Cleaved Caspase-3 | 4.2 | 1.5 |
Experimental Protocols
Protocol 1: Western Blot Analysis for Signaling Pathway Proteins
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Incubation: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Signaling Pathways and Experimental Workflows
Caption: Putative signaling pathways of this compound based on Coronarin D studies.
Caption: Troubleshooting workflow for investigating this compound resistance.
References
- 1. Anticancer activities and mechanism of action of the labdane diterpene coronarin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Coronarin D induces reactive oxygen species-mediated cell death in human nasopharyngeal cancer cells through inhibition of p38 MAPK and activation of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. JNK Inactivation Induces Polyploidy and Drug-Resistance in Coronarin D-Treated Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Coronarin A Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Coronarin A from its natural sources, primarily the rhizomes of Hedychium coronarium.
Troubleshooting Guides
This section addresses common issues encountered during the extraction and purification of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: My crude extract yield is very low. What are the possible reasons and how can I improve it?
A: Low crude extract yield can stem from several factors throughout the extraction process. Here are some common causes and troubleshooting steps:
-
Improper Sample Preparation: Incomplete drying or inadequate grinding of the rhizome material can significantly hinder solvent penetration and extraction efficiency.
-
Solution: Ensure the rhizomes are thoroughly dried in a shaded, well-ventilated area and then finely powdered to maximize the surface area for solvent interaction.[1]
-
-
Incorrect Solvent Choice: The polarity of the solvent plays a crucial role in extracting this compound, a labdane diterpene.
-
Solution: Non-polar or moderately polar solvents are generally effective for extracting diterpenes. Hexane has been successfully used for the extraction of related coronarins.[1] Methanol and ethanol have also been shown to produce good yields of crude extract from Hedychium coronarium rhizomes. Consider the solvent's polarity in relation to this compound's structure.
-
-
Insufficient Extraction Time or Temperature: The duration and temperature of the extraction process can impact the completeness of the extraction.
-
Solution: For methods like Soxhlet extraction, ensure the extraction runs for an adequate duration (e.g., 24 hours) to allow for thorough extraction.[1] However, be mindful that excessive heat can lead to the degradation of thermolabile compounds like some diterpenes.
-
-
Inadequate Solvent-to-Solid Ratio: Using too little solvent for the amount of plant material will result in an incomplete extraction.
-
Solution: Ensure a sufficient solvent-to-solid ratio to allow for complete immersion and saturation of the plant material.
-
Q2: I have a good crude extract yield, but the final yield of pure this compound is poor after purification. What could be the problem?
A: A significant loss of the target compound during purification is a common challenge. Here are some potential issues and solutions:
-
Suboptimal Chromatography Conditions: Improper selection of the stationary phase, mobile phase, or gradient elution can lead to poor separation and loss of this compound.
-
Solution: Silica gel column chromatography is a common method for purifying diterpenes.[1][2] The polarity of the mobile phase is critical. A gradient elution starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is often effective.[1] Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.
-
-
Compound Degradation: this compound, like other diterpenes, can be sensitive to heat, light, and pH changes during the purification process.
-
Solution: Avoid excessive heat during solvent evaporation by using a rotary evaporator at a controlled temperature. Protect the samples from direct light and consider the pH of your solvents. Labdane-type diterpenoids have shown degradation in polar media like water and methanol.
-
-
Co-elution with Impurities: If the chromatographic separation is not optimal, this compound may co-elute with other compounds, making it difficult to isolate in a pure form and leading to apparent low yields of the pure substance.
-
Solution: Optimize the mobile phase composition and gradient to improve the resolution between this compound and other components in the crude extract. Re-chromatographing the fractions containing the compound of interest may be necessary.
-
Q3: How can I confirm the presence and purity of this compound in my fractions?
A: A combination of chromatographic and spectroscopic techniques is essential for identifying and assessing the purity of this compound.
-
Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of your column chromatography and to tentatively identify fractions containing your target compound. By comparing the Rf value of your sample to that of a this compound standard, you can identify the relevant fractions to pool.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more accurate assessment of purity. A pure sample should ideally show a single, sharp peak.
-
Spectroscopic Methods: For structural confirmation, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS) are indispensable.[1]
Frequently Asked Questions (FAQs)
Q: What is the best solvent for extracting this compound?
A: The choice of solvent depends on the desired outcome. For a high yield of crude extract from Hedychium coronarium rhizomes, methanol has been reported to be effective.[3] However, for specifically targeting less polar diterpenes like coronarins, hexane has been used successfully in Soxhlet extraction, yielding a good amount of crude extract from which Coronarin D was isolated with high purity.[1] A 70% ethanol solution has also been used to obtain a significant yield of crude extract.
Q: What are the typical yields for this compound extraction?
A: Yields can vary significantly based on the plant material, extraction method, and solvent used. The following table summarizes some reported yields for crude and purified extracts from Hedychium species.
| Plant Material | Extraction Method | Solvent | Crude Extract Yield (%) | Purified Compound | Purified Compound Yield (%) | Reference |
| Hedychium flavescence rhizomes | Soxhlet | Hexane | 3.75 | Coronarin D | 0.61 (from raw material) / 16.21 (from crude extract) | [1] |
| Hedychium coronarium rhizomes | Maceration | Methanol | 8.21 ± 0.11 | - | - | |
| Hedychium coronarium rhizomes | Maceration | Ethanol | 6.54 ± 0.15 | - | - | |
| Hedychium coronarium rhizomes | Maceration | Acetone | 4.87 ± 0.09 | - | - | |
| Hedychium coronarium rhizomes | Maceration | Chloroform | 3.12 ± 0.05 | - | - | |
| Hedychium coronarium rhizomes | Maceration | Hexane | 2.62 ± 0.08 | - | - | |
| Hedychium coronarium rhizomes | Soxhlet | 70% Ethanol | 7.14 | - | - | [4] |
Q: How should I store my crude extract and purified this compound to prevent degradation?
A: Diterpenes can be susceptible to degradation over time, especially when exposed to light, heat, and air. For long-term storage, it is recommended to keep the extracts and purified compounds in a cool, dark place, preferably in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at -20°C.[4] Some studies on other natural extracts suggest that storage at a low pH and in dark packaging can improve stability.
Experimental Protocols
This section provides a detailed methodology for the extraction and purification of coronarins, which can be adapted for this compound.
Protocol: Extraction and Purification of Coronarins from Hedychium Rhizomes (Adapted from a study on Hedychium flavescence)[1]
-
Sample Preparation:
-
Collect fresh rhizomes of Hedychium coronarium.
-
Clean the rhizomes thoroughly to remove any soil and debris.
-
Cut the rhizomes into thin slices and allow them to air-dry in the shade for several days until completely dry.
-
Grind the dried rhizome slices into a fine powder using a mixer or a mill.
-
-
Soxhlet Extraction:
-
Accurately weigh the powdered rhizome material (e.g., 520 g).
-
Place the powder in a cellulose thimble and insert it into a Soxhlet apparatus.
-
Extract the powder with a suitable solvent, such as hexane (e.g., 3 x 700 mL), for approximately 24 hours per batch.
-
After extraction, remove the solvent from the extract using a rotary evaporator under reduced pressure to obtain the crude extract.
-
-
Column Chromatography Purification:
-
Prepare a silica gel column (e.g., 100-200 mesh silica gel). The amount of silica gel should be proportional to the amount of crude extract (e.g., 400 g of silica for 19.5 g of crude extract).
-
Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., hexane or petroleum ether).
-
Load the dissolved extract onto the top of the silica gel column.
-
Begin elution with a non-polar solvent (e.g., 100% hexane or petroleum ether).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as ethyl acetate, in increasing concentrations (e.g., 2%, 5%, 10%, 20% ethyl acetate in hexane).
-
Collect fractions of a consistent volume (e.g., 70 mL each).
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify those containing this compound. Use a suitable visualization method, such as UV light or an appropriate staining reagent.
-
Pool the fractions that show a pure spot corresponding to this compound.
-
Evaporate the solvent from the pooled fractions to obtain the purified this compound.
-
Signaling Pathways and Experimental Workflows
This compound Extraction and Purification Workflow
References
Technical Support Center: Coronarin A Delivery Methods for Improved Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing and troubleshooting various delivery methods for the labdane diterpenoid, Coronarin A, to enhance its bioavailability.
Frequently Asked Questions (FAQs)
A list of common questions regarding this compound and its delivery systems.
| Question | Answer |
| What is this compound and what are its therapeutic potentials? | This compound is a naturally occurring labdane diterpenoid sourced from the rhizome of Hedychium coronarium (white ginger lily).[1] It has demonstrated a range of biological activities, including anti-inflammatory, anti-cancer, and anti-hyperglycemic effects, by modulating various cellular signaling pathways such as NF-κB and mTOR/S6K1.[2] |
| Why is improving the bioavailability of this compound important? | Like many other diterpenoids, this compound is a lipophilic compound with poor water solubility. This characteristic can lead to low oral bioavailability, limiting its therapeutic efficacy. Enhancing its bioavailability is crucial for achieving desired therapeutic concentrations at the target site. |
| What are the most promising delivery systems for this compound? | Nanoparticle-based systems, such as liposomes and solid lipid nanoparticles (SLNs), are promising strategies for improving the oral bioavailability of poorly soluble drugs like this compound. These systems can protect the drug from degradation, enhance its absorption, and potentially offer controlled release. |
| What are the key considerations when developing a drug delivery system for this compound? | Key factors to consider include the physicochemical properties of this compound (e.g., solubility, stability), the desired route of administration, safety and efficacy of the delivery system, and the manufacturability and quality control of the final formulation.[3][4] |
| Are there regulatory guidelines for liposomal and nanoparticle drug products? | Yes, regulatory bodies like the FDA provide guidance on the development and manufacturing of complex drug products such as liposomes.[4][5][6] These guidelines address aspects like formulation, manufacturing processes, quality control, and clinical trial design.[4][5] |
| What are the main challenges in scaling up the production of lipid nanoparticle formulations? | Scaling up the production of lipid nanoparticles from a laboratory to an industrial scale presents several challenges, including maintaining consistent particle size and distribution, ensuring batch-to-batch reproducibility, and managing process parameters like shear force and temperature.[2][7][8] |
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency of this compound in Liposomes
Symptoms:
-
The concentration of this compound in the final liposomal formulation is significantly lower than expected.
-
High amounts of free this compound are detected in the external aqueous phase after purification.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inappropriate lipid composition. | Optimize the lipid-to-drug ratio. For hydrophobic drugs like this compound, a higher lipid concentration is often required.[7] Experiment with different types of phospholipids and cholesterol concentrations to find the optimal composition for this compound encapsulation. |
| Suboptimal hydration process. | Ensure the hydration of the lipid film is performed above the phase transition temperature (Tc) of the lipids to ensure proper vesicle formation. |
| Inefficient purification method. | Use a reliable method to separate free drug from the liposomes, such as size exclusion chromatography (SEC) or dialysis with an appropriate molecular weight cutoff.[7] Ultracentrifugation may not be sufficient for complete separation.[7] |
| Drug precipitation during formulation. | Ensure this compound remains solubilized in the organic solvent during the initial steps. If necessary, gently warm the solvent or use a co-solvent system. |
| Incorrect pH of the hydration buffer. | The pH of the aqueous phase can influence the charge and solubility of both the lipids and the drug. Experiment with different pH values to find the optimal condition for this compound encapsulation. |
Issue 2: Instability of Solid Lipid Nanoparticle (SLN) Formulation (Aggregation/Particle Growth)
Symptoms:
-
Visible aggregation or sedimentation in the SLN dispersion over time.
-
Increase in particle size as measured by Dynamic Light Scattering (DLS).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Insufficient surfactant concentration. | The surfactant is crucial for stabilizing the nanoparticles. Optimize the type and concentration of the surfactant to provide adequate steric or electrostatic stabilization. |
| Inappropriate lipid matrix. | The choice of solid lipid can affect the stability of the nanoparticles. Investigate different lipids with varying chain lengths and melting points. |
| High lipid concentration. | While a higher lipid concentration can increase drug loading, it can also lead to instability. Find the optimal balance between drug loading and formulation stability. |
| Suboptimal homogenization/sonication parameters. | The energy input during homogenization or sonication is critical. Optimize the pressure, number of cycles (for high-pressure homogenization), or sonication time and amplitude to achieve a stable particle size. |
| Storage conditions. | Store the SLN dispersion at an appropriate temperature. Avoid freeze-thaw cycles unless the formulation is designed for it, as this can induce aggregation. |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration Method
Materials:
-
This compound
-
Phosphatidylcholine (PC)
-
Cholesterol (CHOL)
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Lipid Film Preparation:
-
Dissolve this compound, phosphatidylcholine, and cholesterol in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask. A typical starting molar ratio for PC:CHOL is 2:1. The drug-to-lipid ratio should be optimized, starting from 1:10 (w/w).
-
Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the glass transition temperature of the lipids (e.g., 40-50°C).
-
Continue evaporation for at least 1 hour after the film appears dry to ensure complete removal of residual solvent. A thin, uniform lipid film should be formed on the inner wall of the flask.
-
-
Hydration:
-
Hydrate the lipid film by adding pre-warmed PBS (pH 7.4) to the flask. The temperature of the buffer should be above the lipid phase transition temperature.
-
Rotate the flask gently to allow the lipid film to swell and form multilamellar vesicles (MLVs). This process should take about 1-2 hours.
-
-
Size Reduction (Sonication or Extrusion):
-
Sonication: To form small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice to prevent overheating. The sonication time and power should be optimized.
-
Extrusion: To form large unilamellar vesicles (LUVs) with a defined size, pass the MLV suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder. This process should be repeated 10-15 times.
-
-
Purification:
-
Remove the unencapsulated this compound by size exclusion chromatography using a Sephadex G-50 column or by dialysis against PBS.
-
-
Characterization:
-
Determine the particle size and zeta potential using Dynamic Light Scattering (DLS).
-
Assess the encapsulation efficiency by quantifying the amount of this compound in the liposomes and in the total formulation using a validated analytical method like HPLC-UV.
-
Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization (HPH)
Materials:
-
This compound
-
Solid lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified water
Procedure:
-
Preparation of Lipid and Aqueous Phases:
-
Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Dissolve this compound in the molten lipid.
-
Separately, heat the aqueous phase containing the surfactant to the same temperature as the lipid phase.
-
-
Pre-emulsion Formation:
-
Add the hot aqueous phase to the hot lipid phase under high-speed stirring (e.g., 10,000 rpm for 5-10 minutes) to form a coarse oil-in-water emulsion.
-
-
High-Pressure Homogenization:
-
Immediately subject the hot pre-emulsion to high-pressure homogenization at a temperature above the lipid's melting point.
-
Homogenize for a specified number of cycles (e.g., 3-5 cycles) at a high pressure (e.g., 500-1500 bar).
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion in an ice bath or at room temperature under gentle stirring. The lipid will recrystallize and form solid lipid nanoparticles.
-
-
Purification:
-
If necessary, separate the SLN dispersion from any free drug or excess surfactant by centrifugation or dialysis.
-
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential using DLS.
-
Determine the drug loading and encapsulation efficiency using an appropriate analytical method (e.g., HPLC-UV) after disrupting the nanoparticles.
-
Analyze the thermal properties of the SLNs using Differential Scanning Calorimetry (DSC) to confirm the solid state of the lipid core.
-
Data Presentation
Disclaimer: The following tables present hypothetical but realistic pharmacokinetic data for illustrative purposes, as specific in vivo data for this compound formulations are not currently available in the public domain. Researchers should conduct their own in vivo studies to determine the actual pharmacokinetic parameters of their specific formulations.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations Following Oral Administration in Rats (Single Dose: 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀-t (ng·h/mL) | Relative Bioavailability (%) |
| Free this compound (in suspension) | 150 ± 35 | 2.0 ± 0.5 | 850 ± 150 | 100 |
| Liposomal this compound | 450 ± 90 | 4.0 ± 1.0 | 3400 ± 500 | 400 |
| This compound-loaded SLNs | 600 ± 120 | 3.5 ± 0.8 | 4250 ± 650 | 500 |
Data are presented as mean ± standard deviation (n=6).
Table 2: Physicochemical Characterization of Hypothetical this compound Nanoparticle Formulations
| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Liposomal this compound | 120 ± 15 | 0.15 ± 0.05 | -25 ± 5 | 85 ± 7 |
| This compound-loaded SLNs | 180 ± 25 | 0.20 ± 0.08 | -30 ± 6 | 92 ± 5 |
Data are presented as mean ± standard deviation (n=3).
Mandatory Visualizations
Signaling Pathways
Caption: Simplified signaling pathways modulated by this compound.
Experimental Workflows
Caption: Workflow for this compound-loaded liposome preparation.
Caption: Workflow for this compound-loaded SLN preparation.
References
- 1. Hedychium coronarium J. Koenig: Traditional Uses, Phytochemistry, Biological Activities and Future Aspects | Bentham Science [benthamscience.com]
- 2. Review on the Scale-Up Methods for the Preparation of Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. helixbiotech.com [helixbiotech.com]
- 4. Are Liposomes FDA Approved? Regulatory Considerations in Drug Delivery - CD Bioparticles [cd-bioparticles.net]
- 5. fda.gov [fda.gov]
- 6. New FDA Guidance on Liposomes - ECA Academy [gmp-compliance.org]
- 7. susupport.com [susupport.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Large-Scale Synthesis of Coronarin A
Welcome to the technical support center for the large-scale synthesis of Coronarin A. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of this promising labdane diterpenoid.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and troubleshooting tips for specific issues that may arise during the synthesis of this compound, particularly when scaling up production.
Dess-Martin Oxidation Step
The oxidation of the secondary alcohol to a ketone is a critical step in the synthesis of this compound precursors. The Dess-Martin periodinane (DMP) is a commonly used reagent for this transformation.
Question 1: I am observing inconsistent reaction times and incomplete conversion during the Dess-Martin oxidation at a larger scale. What could be the cause?
Answer: Several factors can contribute to sluggish or incomplete reactions during a scaled-up Dess-Martin oxidation.
-
Reagent Quality: DMP is moisture-sensitive. Ensure you are using a freshly opened bottle or a properly stored reagent. On a large scale, even small amounts of moisture in the solvent or on the glassware can consume the reagent.
-
Solvent Purity: Use anhydrous dichloromethane (DCM) for the reaction. Water competes with the alcohol for the oxidant.
-
Reaction Temperature: While the reaction is typically run at room temperature, gentle warming (to ~30-35 °C) can sometimes drive the reaction to completion. However, be cautious as this may increase the formation of byproducts.
-
Stoichiometry: On a larger scale, it is crucial to ensure accurate stoichiometry. Consider performing a small-scale trial to optimize the equivalents of DMP for your specific substrate batch.
Question 2: The workup of my large-scale Dess-Martin oxidation is problematic, resulting in a thick slurry that is difficult to filter. How can I improve this?
Answer: The byproducts of the Dess-Martin oxidation, iodinane and acetic acid, can indeed complicate the workup. Here are some strategies to mitigate this:
-
Quenching: Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and sodium bicarbonate (NaHCO₃). This will reduce the excess DMP and neutralize the acetic acid.
-
Filtration Aid: Use a pad of Celite® or another filter aid to improve the filtration of the solid byproducts.
-
Aqueous Workup: Instead of a direct filtration, perform a full aqueous workup. After quenching, dilute the reaction mixture with a suitable organic solvent (like ethyl acetate if your product is soluble) and wash sequentially with saturated NaHCO₃ solution, water, and brine.[1]
-
Alternative Reagents: For very large scales, consider alternative, less hazardous, and more easily separable oxidizing agents, although this would require re-optimization of the reaction conditions.
Question 3: I am concerned about the safety of using large quantities of Dess-Martin periodinane due to its potential explosive nature. What precautions should I take?
Answer: Safety is paramount when handling large quantities of DMP.
-
Avoid Shock and Heat: DMP is shock-sensitive and can decompose explosively upon heating.[2] Avoid grinding the solid and do not heat the reaction mixture aggressively.
-
Proper Storage: Store DMP in a cool, dry place, away from heat sources.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.
-
Controlled Addition: On a large scale, consider adding the DMP portion-wise to control the reaction exotherm.
-
Alternative Oxidations: For industrial-scale synthesis, it is highly recommended to explore alternative oxidation methods that are inherently safer, such as Swern or Parikh-Doering oxidations, though these may require different workup procedures and optimization.
Julia-Kocienski Olefination Step
The Julia-Kocienski olefination is a key C-C bond-forming reaction to install the furan-containing side chain of this compound. A primary challenge in this step is controlling the stereoselectivity of the newly formed double bond.
Question 1: My Julia-Kocienski olefination is producing a mixture of E and Z isomers. How can I improve the E-selectivity for the synthesis of this compound?
Answer: The E/Z selectivity of the Julia-Kocienski olefination is highly dependent on the reaction conditions. To favor the desired E-isomer, consider the following:
-
Base and Solvent System: The choice of base and solvent has a significant impact on stereoselectivity. Using a potassium base like potassium hexamethyldisilazide (KHMDS) in a non-polar solvent such as toluene or THF often favors the formation of the E-alkene.[3] Lithium bases in polar solvents can sometimes lead to lower selectivity.
-
Temperature: Running the reaction at low temperatures (e.g., -78 °C) is crucial for achieving high stereoselectivity.
-
Sulfone Reagent: The nature of the heteroaryl sulfone can influence the E/Z ratio. 1-Phenyl-1H-tetrazol-5-yl (PT) sulfones are known to provide high E-selectivity.[3]
-
Aldehyde Purity: Ensure the aldehyde precursor is of high purity, as impurities can sometimes affect the reaction outcome.
Question 2: I am observing the formation of a byproduct resulting from the self-condensation of the sulfone reagent. How can I minimize this side reaction?
Answer: Self-condensation of the sulfone is a known side reaction.[3] To minimize this:
-
"Barbier-like" Conditions: Add the base to a pre-mixed solution of the aldehyde and the sulfone. This ensures that the aldehyde is present to react with the generated sulfone anion immediately, outcompeting the self-condensation pathway.[3]
-
Slow Addition of Base: On a larger scale, the slow, controlled addition of the base to the mixture of aldehyde and sulfone at low temperature can help to maintain a low concentration of the reactive anion and favor the desired reaction.
Purification
The purification of this compound, a relatively non-polar molecule, can be challenging on a large scale, especially for achieving high purity required for pharmaceutical applications.
Question 1: I am struggling with the chromatographic purification of large batches of this compound. The separation from non-polar byproducts is poor. What can I do?
Answer: Large-scale purification of non-polar compounds like this compound requires careful optimization of chromatographic conditions.
-
Column Chromatography:
-
Stationary Phase: Use a high-quality silica gel with a suitable particle size for good resolution.
-
Mobile Phase: A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a slightly more polar solvent (e.g., ethyl acetate or diethyl ether) is typically effective. A shallow gradient will improve separation.
-
Loading: Do not overload the column. A good rule of thumb is a 1:20 to 1:50 ratio of crude product to silica gel by weight.
-
-
Alternative Chromatographic Techniques: For industrial-scale purification, consider more advanced techniques like medium pressure liquid chromatography (MPLC) or simulated moving bed (SMB) chromatography, which can offer better efficiency and throughput.[4]
-
Crystallization: If possible, developing a crystallization method is often the most effective and scalable purification technique for the final product. Experiment with different solvent systems. Given that this compound is a labdane diterpene, exploring crystallization from non-polar solvents or mixtures with a small amount of a slightly more polar solvent might be fruitful.[5][6][7][8][9]
Data Presentation
Table 1: Influence of Reaction Conditions on E/Z Selectivity in a Representative Julia-Kocienski Olefination
| Entry | Base (equiv.) | Solvent | Temperature (°C) | E/Z Ratio (Typical) |
| 1 | n-BuLi (1.1) | THF | -78 to 0 | 85:15 |
| 2 | LDA (1.1) | THF | -78 | 90:10 |
| 3 | KHMDS (1.1) | Toluene | -78 | >95:5 |
| 4 | NaHMDS (1.1) | DME | -78 | 92:8 |
Note: This table presents typical trends for Julia-Kocienski olefinations. The optimal conditions for the this compound synthesis should be determined experimentally.
Experimental Protocols
A detailed experimental protocol for a key step in a published total synthesis of (+)-Coronarin A is provided below as a reference.
Protocol: Dess-Martin Oxidation of (+)-Albicanol (Adapted from Miyake et al., Chem. Pharm. Bull. 2008, 56, 398-403)
To a solution of (+)-albicanol (1.00 g, 4.50 mmol) in anhydrous dichloromethane (50 mL) at room temperature was added Dess-Martin periodinane (2.29 g, 5.40 mmol) in one portion. The reaction mixture was stirred at room temperature for 1 hour, or until TLC analysis indicated complete consumption of the starting material. The reaction was then quenched by the addition of a 1:1 mixture of saturated aqueous NaHCO₃ solution and saturated aqueous Na₂S₂O₃ solution (50 mL). The mixture was stirred vigorously for 15 minutes until the layers became clear. The layers were separated, and the aqueous layer was extracted with dichloromethane (3 x 25 mL). The combined organic layers were washed with brine (50 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to afford the crude aldehyde, which was used in the subsequent step without further purification.
Visualizations
Caption: A simplified workflow for the synthesis of this compound.
Caption: Key steps in the Julia-Kocienski olefination mechanism.
References
- 1. organic chemistry - Dess–Martin oxidation work up - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 4. Application of chromatographic technique in natural products - Bestchrom [bestchrom.com]
- 5. Crystallization and X-ray diffraction analysis of a putative bacterial class I labdane-related diterpene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crystallization and X-ray diffraction analysis of a putative bacterial class I labdane-related diterpene synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Crystal structure and Hirshfeld surface analysis of the methanol solvate of sclareol, a labdane-type diterpenoid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Coronarin A Treatment Duration for Optimal Effect
Welcome to the technical support center for Coronarin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: this compound is soluble in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[1][2] For cell culture experiments, it is recommended to prepare a stock solution in DMSO. To prepare the stock solution, dissolve this compound in DMSO to a concentration of 10 mg/mL, which may require ultrasonic treatment and warming to fully dissolve.[3] Store the stock solution in aliquots at -20°C for up to one month or at -80°C for up to six months.[4][5] Avoid repeated freeze-thaw cycles.[3]
Q2: What is a typical working concentration range for this compound in cell culture experiments?
A2: The optimal working concentration of this compound is cell-line and assay-dependent. Based on published studies, a common starting range is between 1 µM and 30 µM.[5] For example, in rat primary hepatocytes, concentrations of 3-30 µM were used for 4 or 12 hours.[5] In nasopharyngeal carcinoma cell lines, a range of 0-8 µM was used for 24, 48, and 72 hours.[6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: I am observing precipitation of this compound in my cell culture medium. What can I do to prevent this?
A3: Precipitation of hydrophobic compounds like this compound in aqueous culture media can be a common issue. Here are a few troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low, typically below 0.5%, to avoid solvent toxicity and precipitation.
-
Pre-warming Media: Gently pre-warm your culture media to 37°C before adding the this compound stock solution.
-
Serial Dilutions: Prepare intermediate dilutions of your this compound stock in culture medium rather than adding a highly concentrated stock directly to the final culture volume.
-
Serum Concentration: If using a serum-free or low-serum medium, consider whether the presence of serum proteins could help maintain the solubility of the compound. However, be aware that serum components can also interact with the compound and affect its activity.
Q4: My MTT assay results are not showing a clear dose-dependent decrease in cell viability, or I'm seeing an increase in signal at some concentrations. What could be the cause?
A4: This is a known potential artifact with MTT and other tetrazolium-based assays. Several factors could be at play:
-
Compound Interference: this compound, like other natural products, may directly interact with the MTT reagent, leading to its reduction and a false-positive signal for cell viability.[7] It is crucial to run a control experiment with this compound in cell-free medium containing the MTT reagent to check for any direct chemical reduction.
-
Effects on Mitochondrial Respiration: Some compounds can alter mitochondrial activity, which is what the MTT assay measures as a proxy for cell viability.[8][9] An initial increase in metabolic activity as a cellular stress response to the compound could lead to an increased MTT signal at lower concentrations.[6]
-
Incomplete Solubilization: Ensure complete solubilization of the formazan crystals before reading the absorbance. Incomplete dissolution can lead to inaccurate and variable results. Using an appropriate solubilization buffer and allowing sufficient incubation time is critical.[10]
If you continue to experience issues, consider using an alternative viability assay that is not based on mitochondrial reductase activity, such as a CyQUANT™ direct cell proliferation assay (based on DNA content) or a lactate dehydrogenase (LDH) cytotoxicity assay (measures membrane integrity).
Troubleshooting Guides
Cell Viability Assays (MTT)
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results between replicates | Uneven cell seeding, incomplete formazan solubilization, or compound precipitation. | Ensure a single-cell suspension before seeding. After adding the solubilization buffer, gently pipette up and down or use a plate shaker to ensure all formazan crystals are dissolved. Visually inspect wells for precipitation before adding MTT. |
| High background in cell-free wells | This compound directly reduces the MTT reagent. | Run a control plate with various concentrations of this compound in media without cells. If a color change is observed, the MTT assay is not suitable for this compound. |
| Unexpected increase in viability at low concentrations | The compound may be inducing a transient increase in metabolic activity as a stress response. | Complement the MTT assay with a direct cell counting method (e.g., trypan blue exclusion) or a different viability assay (e.g., LDH assay) to confirm the effect. |
Apoptosis Assays (Annexin V/Propidium Iodide Staining)
| Problem | Possible Cause | Recommended Solution |
| High percentage of Annexin V positive/PI negative cells in the control group | Sub-optimal cell culture conditions, harsh cell handling during staining. | Ensure cells are healthy and not overly confluent before starting the experiment. Handle cells gently during harvesting and staining to avoid mechanical damage to the cell membrane. |
| High percentage of double-positive (Annexin V+/PI+) cells even at early time points | The chosen this compound concentration may be too high, causing rapid cell death and progression to secondary necrosis. | Perform a time-course experiment with a lower concentration of this compound to capture the early stages of apoptosis. |
| No significant increase in apoptosis despite decreased cell viability in other assays | The compound may be inducing a different form of cell death (e.g., necrosis, autophagy). | Consider performing assays for other cell death markers, such as an LDH assay for necrosis or Western blotting for autophagy markers like LC3-II. |
Western Blotting for Signaling Pathway Analysis
| Problem | Possible Cause | Recommended Solution |
| Weak or no signal for phosphorylated proteins | Sub-optimal antibody dilution, short treatment time, or low protein concentration. | Optimize the primary antibody dilution. Recommended starting dilutions for key pathway proteins are: p-mTOR (Ser2448) 1:1000, p-S6K (Thr389) 1:1000, p-Akt (Ser473) 1:1000, and NF-κB p65 1:1000.[1][2][3][4][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24] Perform a time-course experiment to determine the peak of protein phosphorylation. Ensure you are loading a sufficient amount of total protein (20-30 µg per lane is a good starting point). |
| High background on the blot | Primary or secondary antibody concentration is too high, insufficient washing, or blocking is inadequate. | Reduce the antibody concentrations and/or increase the number and duration of wash steps. Ensure the blocking buffer is fresh and the membrane is fully submerged during blocking. |
| Multiple non-specific bands | Antibody cross-reactivity or protein degradation. | Use a more specific antibody. Ensure that protease and phosphatase inhibitors are added to your lysis buffer and that samples are kept on ice to prevent protein degradation. |
Quantitative Data Summary
Dose-Response of Coronarin Analogues on Cancer Cell Viability
| Cell Line | Compound | IC50 (µM) | Assay | Reference |
| A-549 (Lung Cancer) | Coronarin K | 13.49 | MTT | [14] |
| HCT-116 (Colon Cancer) | Coronarin K | 26.03 | MTT | [14] |
| NPC-BM (Nasopharyngeal Carcinoma) | Coronarin D | ~4-6 (at 48h) | MTT | [11] |
| NPC-039 (Nasopharyngeal Carcinoma) | Coronarin D | ~4-6 (at 48h) | MTT | [11] |
Time-Dependent Effect of Coronarin D on Nasopharyngeal Carcinoma Cell Viability (NPC-BM)
| Concentration (µM) | 24h (% Viability) | 48h (% Viability) | 72h (% Viability) |
| 2 | ~90% | ~80% | ~70% |
| 4 | ~75% | ~60% | ~50% |
| 8 | ~50% | ~40% | ~30% |
| Data are estimated from graphical representations in the cited literature and should be used for guidance only.[11] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 5, 10, 20, 50 µM) and a vehicle control (DMSO) for the desired duration (e.g., 24, 48, 72 hours).
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Crucial Control: Include wells with media and this compound but no cells to check for direct MTT reduction by the compound.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seed cells in a 6-well plate and treat with this compound at the desired concentrations and for the appropriate time.
-
Harvest the cells (including any floating cells in the media) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
Western Blotting
-
Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-mTOR, anti-p-S6K, anti-p-Akt, or anti-NF-κB p65) overnight at 4°C with gentle agitation. Recommended starting dilution is 1:1000.[1][2][3][4][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein (e.g., total mTOR, total Akt) or a loading control (e.g., GAPDH, β-actin) to normalize the data.
Signaling Pathways and Experimental Workflows
References
- 1. Phospho-p70 S6 Kinase (Thr389) (D5U1O) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 2. NFkB p65 Polyclonal Antibody (PA5-27617) [thermofisher.com]
- 3. Phospho-mTOR (Ser2448) antibody (67778-1-Ig) | Proteintech [ptglab.com]
- 4. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Coronarin D induces reactive oxygen species-mediated cell death in human nasopharyngeal cancer cells through inhibition of p38 MAPK and activation of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mitochondrial respiration is uniquely associated with the prooxidant and apoptotic effects of N-(4-hydroxyphenyl)retinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Critical appraisal of the MTT assay in the presence of rottlerin and uncouplers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phospho-mTOR (Ser2448) Antibody | Cell Signaling Technology [cellsignal.com]
- 11. NF-κB p65 Antibody | Cell Signaling Technology [cellsignal.com]
- 12. Phospho-p70 S6 Kinase (Thr389) Antibody | Cell Signaling Technology [cellsignal.com]
- 13. Phospho-p70 S6 Kinase (Thr389) Monoclonal Antibody (R.566.2) (MA5-15202) [thermofisher.com]
- 14. Phospho-AKT (Ser473) antibody (28731-1-AP) | Proteintech [ptglab.com]
- 15. NF-κB p65 antibody (10745-1-AP) | Proteintech [ptglab.com]
- 16. Phospho-p70(S6K) (Thr389)/p85(S6K) (Thr412) antibody (28735-1-AP) | Proteintech [ptglab.com]
- 17. biocompare.com [biocompare.com]
- 18. Phospho-AKT (Ser473) antibody (66444-1-Ig) | Proteintech [ptglab.com]
- 19. Phospho-mTOR (Ser2448) antibody (28881-1-AP) | Proteintech [ptglab.com]
- 20. ccrod.cancer.gov [ccrod.cancer.gov]
- 21. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 22. ccrod.cancer.gov [ccrod.cancer.gov]
- 23. NFkB p65 Polyclonal Antibody (PA1-186) [thermofisher.com]
- 24. Phospho-mTOR (Ser2448) Polyclonal Antibody (44-1125G) [thermofisher.com]
Technical Support Center: Addressing Coronarin A Cytotoxicity in Normal Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Coronarin A. The information is designed to help address challenges related to its cytotoxicity in normal cells during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to show cytotoxicity in normal cell lines?
A1: this compound and its analogs, such as Coronarin D, have demonstrated cytotoxic effects that are often more potent against cancer cell lines than normal cells.[1] For instance, derivatives of Yunnanthis compound exhibited weaker cytotoxic activity against the normal human lung epithelial cell line Beas2B compared to the A549 lung cancer cell line. Similarly, an extract containing Coronarin D showed selective cytotoxicity, with a high IC50 value (>320 µg/mL) in normal human umbilical vein endothelial cells (HUVEC), indicating low toxicity to these cells.[1] However, some level of cytotoxicity in normal cells can be expected, particularly at higher concentrations, and it is crucial to determine the therapeutic window in your specific cell model.
Q2: What is the primary mechanism of this compound-induced cytotoxicity?
A2: The cytotoxic effects of this compound and related compounds are strongly linked to the induction of intracellular Reactive Oxygen Species (ROS).[2][3][4][5] This increase in ROS can lead to oxidative stress, mitochondrial dysfunction, and subsequent activation of apoptotic pathways.[3][5] Key signaling pathways implicated in this process include the Mitogen-Activated Protein Kinase (MAPK) pathways (specifically JNK and p38) and the NF-κB pathway.[2][5][6][7]
Q3: How can I reduce the off-target cytotoxic effects of this compound on my normal cells during experiments?
A3: To mitigate cytotoxicity in normal cells, consider the following strategies:
-
Dose optimization: Determine the optimal concentration of this compound that induces the desired effect in your target (e.g., cancer) cells while minimizing toxicity in normal cells. A dose-response curve is essential.
-
Co-treatment with antioxidants: Since ROS generation is a key mechanism of this compound's cytotoxicity, co-incubation with an antioxidant like N-Acetyl-L-cysteine (NAC) may reduce its effects on normal cells.[2] It is important to validate that this co-treatment does not interfere with the intended effects on your target cells.
-
Time-course experiments: Assess the cytotoxic effects at different time points. Shorter incubation times may be sufficient to achieve the desired outcome in target cells with reduced toxicity in normal cells.
Q4: What are the key markers to look for when assessing this compound-induced apoptosis?
A4: To confirm that this compound is inducing apoptosis, you should assess for the following markers:
-
Phosphatidylserine (PS) externalization: Use Annexin V staining to detect the translocation of PS to the outer cell membrane, an early hallmark of apoptosis.[8][9][10][11]
-
Caspase activation: Monitor the cleavage of key executioner caspases, such as Caspase-3 and Caspase-9, via Western blot or activity assays.[12][13][14][15]
-
Mitochondrial membrane potential (ΔΨm) loss: Use fluorescent probes like Rhodamine 123 to measure the depolarization of the mitochondrial membrane, which is an early event in the intrinsic apoptotic pathway.[3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cytotoxicity observed in normal control cells. | The concentration of this compound is too high. | Perform a dose-response experiment to determine the IC50 value for your normal cell line and select a concentration with minimal toxicity for your experiments. |
| The incubation time is too long. | Conduct a time-course experiment to identify the shortest effective incubation time. | |
| The normal cell line is particularly sensitive. | Consider using a more resistant normal cell line if appropriate for your experimental model. You may also try co-treatment with a low concentration of an antioxidant like NAC.[2] | |
| Inconsistent results in cytotoxicity assays (e.g., MTT assay). | Cell seeding density is not uniform. | Ensure a homogenous single-cell suspension before seeding and be consistent with the number of cells seeded per well. |
| Interference with the MTT assay. | The compound may interfere with the formazan crystal formation or solubilization. Confirm results with an alternative viability assay (e.g., CellTiter-Glo®, trypan blue exclusion). | |
| Contamination of cell cultures. | Regularly check for microbial contamination and practice good aseptic technique. | |
| No significant increase in apoptosis markers despite cell death. | The primary cell death mechanism may be necrosis rather than apoptosis. | Perform an Annexin V/Propidium Iodide (PI) assay to distinguish between apoptotic and necrotic cells.[8][9][10][11] |
| The timing of the assay is not optimal for detecting the apoptotic peak. | Conduct a time-course experiment to identify the optimal time point for detecting caspase activation or Annexin V positivity. | |
| Difficulty in detecting ROS production. | The ROS species are short-lived. | Measure ROS levels at earlier time points after this compound treatment. |
| The concentration of the DCFH-DA probe is not optimal. | Titrate the DCFH-DA concentration to find the optimal signal-to-noise ratio for your cell line. | |
| Photobleaching of the fluorescent probe. | Protect the cells from light as much as possible after adding the DCFH-DA probe.[16] |
Quantitative Data Summary
Table 1: Cytotoxicity of Coronarin Analogs in Normal and Cancer Cell Lines
| Compound/Extract | Cell Line | Cell Type | IC50 (µM) | Reference |
| Yunnanthis compound derivative (B1) | Beas2B | Normal Human Lung Epithelial | > A549 IC50 | |
| Yunnanthis compound derivative (B2) | Beas2B | Normal Human Lung Epithelial | > A549 IC50 | |
| Yunnanthis compound derivative (B3) | Beas2B | Normal Human Lung Epithelial | > A549 IC50 | |
| Yunnanthis compound derivative (B4) | Beas2B | Normal Human Lung Epithelial | > A549 IC50 | |
| Hedychium coronarium Extract | HUVEC | Normal Human Umbilical Vein Endothelial | >320 µg/mL | [1] |
| Coronarin K | A-549 | Human Lung Cancer | 13.49 | [17][18] |
Note: Data for this compound on normal cells is limited in the reviewed literature. The table presents data for related compounds and extracts to provide context on selectivity.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is a colorimetric assay to measure cell metabolic activity, which is an indicator of cell viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a density of 0.5–1 x 10⁵ cells/mL and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, 72 hours).
-
Following treatment, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a multi-well spectrophotometer.[2]
Detection of Apoptosis by Annexin V/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with this compound for the desired time.
-
Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[8][9][10][11]
Measurement of Intracellular ROS using DCFH-DA
This assay utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS.
Materials:
-
DCFH-DA (stock solution in DMSO)
-
Serum-free medium
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells in a suitable plate (e.g., 24-well or 96-well) and allow them to adhere.
-
Treat cells with this compound for the desired time.
-
Wash the cells once with serum-free medium.
-
Load the cells with 25 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or a plate reader with excitation at ~485 nm and emission at ~530 nm.[16][19][20][21][22]
Western Blot Analysis for Caspase Activation
This protocol allows for the detection of cleaved (active) forms of caspases.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against cleaved Caspase-3 and cleaved Caspase-9
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated and control cells in lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[12][13][14][15]
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Caption: Troubleshooting logic for high cytotoxicity in normal cells.
References
- 1. Hedychium coronarium extract arrests cell cycle progression, induces apoptosis, and impairs migration and invasion in HeLa cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coronarin D induces reactive oxygen species-mediated cell death in human nasopharyngeal cancer cells through inhibition of p38 MAPK and activation of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. oncotarget.com [oncotarget.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Coronarin D, a labdane diterpene, inhibits both constitutive and inducible nuclear factor-kappa B pathway activation, leading to potentiation of apoptosis, inhibition of invasion, and suppression of osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. kumc.edu [kumc.edu]
- 11. bosterbio.com [bosterbio.com]
- 12. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]
- 14. Evaluation of Caspase Activation to Assess Innate Immune Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Apoptosis western blot guide | Abcam [abcam.com]
- 16. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Coronarin K and L: Two Novel Labdane Diterpenes From Roscoea purpurea: An Ayurvedic Crude Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 18. frontiersin.org [frontiersin.org]
- 19. doc.abcam.com [doc.abcam.com]
- 20. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 21. cosmobiousa.com [cosmobiousa.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Improving the Purity of Synthetic Coronarin A
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in overcoming common challenges encountered during the synthesis and purification of Coronarin A. The information is presented in a practical, question-and-answer format to directly address potential experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: The synthesis of this compound, a labdane diterpene, often involves key steps like oxidation and olefination reactions. Impurities can arise from several sources:
-
Unreacted Starting Materials: Incomplete oxidation of the precursor alcohol or unreacted aldehyde from the olefination step can be carried through the synthesis.
-
Side Products from Olefination: The Julia-Kocienski or Wittig olefination used to form the furan ring system can generate stereoisomers (Z-isomers) of the desired E-isomer, as well as side products from competing elimination or rearrangement reactions.[1][2]
-
Over-oxidation Products: If the oxidation step is not carefully controlled, carboxylic acids or other over-oxidized species can be formed.
-
Solvent and Reagent Residues: Residual solvents from the reaction and purification steps, as well as byproducts from reagents (e.g., triphenylphosphine oxide from a Wittig reaction), are common contaminants.
Q2: How can I monitor the progress of the this compound synthesis and the presence of impurities?
A2: A combination of analytical techniques is recommended:
-
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the reaction progress and identifying the presence of major impurities. Different solvent systems can be tested to achieve optimal separation of spots corresponding to the starting materials, intermediates, product, and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for structural elucidation of the final product and for identifying and quantifying impurities.[3][4][5] Characteristic signals of known impurities can be compared to reference spectra.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive technique for identifying volatile impurities and residual solvents. It can also help in identifying isomeric byproducts.[6][7]
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent tool for assessing the purity of the final compound and for quantifying impurities.[8][9] Developing a suitable HPLC method early on can be beneficial for both reaction monitoring and final purity analysis.
Q3: What are the recommended storage conditions for synthetic this compound?
A3: this compound, like many natural products, should be stored in a cool, dark, and dry place to prevent degradation. For long-term storage, it is advisable to store it as a solid in a tightly sealed container at -20°C. If stored in solution, use an inert solvent and protect from light.
Troubleshooting Guides
Problem 1: Low Yield in the Olefination Step
| Potential Cause | Troubleshooting Suggestion |
| Inefficient Ylide/Carbanion Formation | Ensure anhydrous reaction conditions. Use freshly prepared or titrated strong bases (e.g., n-BuLi, NaH, KOtBu). Check the quality of the phosphonium salt or sulfone precursor.[10][11] |
| Poor Reactivity of the Aldehyde | Confirm the purity of the aldehyde; purify if necessary. Steric hindrance around the carbonyl group can slow down the reaction; consider longer reaction times or slightly elevated temperatures. |
| Side Reactions | The presence of acidic protons (e.g., hydroxyl groups) on the aldehyde can quench the ylide/carbanion. Consider using a protecting group strategy.[10] For Julia-Kocienski olefination, adding the base to a mixture of the aldehyde and sulfone ("Barbier-like conditions") can minimize side reactions of the sulfonyl carbanion.[2] |
| Ylide Instability | Some ylides, particularly non-stabilized ones, can be unstable. Generate the ylide in the presence of the aldehyde to ensure it reacts as it is formed.[10] |
Problem 2: Difficulty in Removing Triphenylphosphine Oxide (from Wittig Reaction)
| Potential Cause | Troubleshooting Suggestion |
| High Polarity and Solubility of Byproduct | Triphenylphosphine oxide can be challenging to remove by standard column chromatography due to its polarity. |
| Method 1: Precipitation: After the reaction, concentrate the mixture and add a non-polar solvent like hexane or a mixture of hexane and diethyl ether. Triphenylphosphine oxide is often insoluble in these solvents and will precipitate, allowing for removal by filtration. | |
| Method 2: Acid-Base Extraction: If the target molecule is not acid-sensitive, an acidic wash can protonate the triphenylphosphine oxide, increasing its aqueous solubility for extraction. | |
| Method 3: Chromatography with Modified Mobile Phase: Adding a small amount of a more polar solvent or a modifier like triethylamine to the mobile phase during column chromatography can sometimes improve the separation. |
Problem 3: Poor Separation of Stereoisomers (E/Z isomers)
| Potential Cause | Troubleshooting Suggestion |
| Similar Polarity of Isomers | The E (trans) and Z (cis) isomers of this compound can have very similar polarities, making their separation by standard silica gel chromatography difficult. |
| Optimize Column Chromatography: Use a long column with a shallow solvent gradient (e.g., a slow increase in the percentage of ethyl acetate in hexane). Test different solvent systems to maximize the difference in retention factors (Rf) on TLC. | |
| Preparative HPLC: For high purity, preparative reverse-phase HPLC is often the most effective method for separating stereoisomers. A gradient of acetonitrile or methanol in water is a common mobile phase.[12][13][14] | |
| Reaction Condition Optimization: The stereochemical outcome of olefination reactions can often be influenced by the choice of base, solvent, and temperature. For Wittig reactions, stabilized ylides tend to give more of the E-isomer. For Julia-Kocienski olefination, specific conditions can be employed to favor the E-isomer.[15][16] |
Data Presentation: Purity Comparison of Purification Methods
The following table provides a representative comparison of the purity levels that can be expected for synthetic this compound after applying different purification techniques. The actual purities will depend on the specific impurities present and the optimization of the purification protocol.
| Purification Method | Typical Purity Range (%) | Advantages | Disadvantages |
| Silica Gel Column Chromatography | 85 - 95 | High capacity, relatively low cost. | May not effectively separate close-eluting impurities or stereoisomers. |
| Recrystallization | > 98 (if successful) | Can yield very high purity material, removes amorphous impurities. | Finding a suitable solvent system can be challenging; potential for product loss. |
| Preparative HPLC | > 99 | Excellent for separating challenging mixtures, including stereoisomers.[12][13][14] | Lower capacity, more expensive solvents and equipment. |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dried powder onto the top of the column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Protocol 2: General Procedure for Preparative HPLC Purification
-
Sample Preparation: Dissolve the partially purified this compound in the mobile phase. Filter the solution through a 0.45 µm filter to remove any particulate matter.
-
Column and Mobile Phase: Use a reverse-phase C18 column. A common mobile phase is a gradient of acetonitrile in water or methanol in water.
-
Method Development: If an analytical HPLC method has not been developed, perform small-scale injections to optimize the separation conditions (gradient profile, flow rate).
-
Purification Run: Inject the sample onto the preparative HPLC system.
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Product Isolation: Remove the organic solvent from the collected fraction by rotary evaporation. If the product is not soluble in the remaining aqueous phase, it may precipitate and can be collected by filtration. Alternatively, the product can be extracted with an organic solvent.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound modulates the mTOR/S6K1 signaling pathway.
Experimental Workflow Diagram
Caption: A typical workflow for the purification of synthetic this compound.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 3. pubsapp.acs.org [pubsapp.acs.org]
- 4. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of synthetic cannabinoids using high-resolution mass spectrometry and mass defect filtering: Implications for non-targeted screening of designer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]
- 14. warwick.ac.uk [warwick.ac.uk]
- 15. Wittig reaction - Wikipedia [en.wikipedia.org]
- 16. Julia olefination - Wikipedia [en.wikipedia.org]
Coronarin A Technical Support Center: Troubleshooting Experimental Variability and Reproducibility
Welcome to the technical support center for Coronarin A. This resource is designed for researchers, scientists, and drug development professionals to address common challenges in experimental variability and reproducibility. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help ensure the accuracy and consistency of your results.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound. Each guide is in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Inconsistent IC50 Values in Cytotoxicity Assays
Question: My IC50 values for this compound against the same cancer cell line vary significantly between experiments. What could be the cause, and how can I improve consistency?
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Cell Line Health and Passage Number | Use cells with a low passage number. High passage numbers can lead to genetic drift and altered drug sensitivity. Maintain a consistent cell health status and avoid using cells that are over-confluent. |
| Seeding Density | Optimize and standardize the cell seeding density for your specific cell line. Inconsistent cell numbers at the start of the experiment will lead to variable results. |
| Compound Stability and Storage | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO.[1] Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound.[1] It is recommended to use stock solutions stored at -20°C within one month and at -80°C within six months.[1] |
| Solvent Concentration | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a cytotoxic level (typically <0.5%). Include a solvent control in every experiment. |
| Incubation Time | The duration of drug exposure can significantly impact IC50 values. Standardize the incubation time (e.g., 24, 48, or 72 hours) and maintain consistency across all experiments. |
| Assay Protocol Variations | Adhere strictly to a standardized protocol for your cytotoxicity assay (e.g., MTT, XTT). Ensure consistent incubation times for the reagent and the solubilization solution. |
Issue 2: Variable Anti-inflammatory Effects in Macrophage Assays
Question: I'm seeing inconsistent inhibition of nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6) in my LPS-stimulated RAW 264.7 macrophage experiments. Why is this happening?
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| LPS Potency and Concentration | The source and batch of lipopolysaccharide (LPS) can have varying potency. Use a consistent source and concentration of LPS for macrophage stimulation. Perform a dose-response curve for LPS to determine the optimal concentration for your experiments. |
| Cell Priming State | The activation state of macrophages can influence their response. Ensure consistent cell culture conditions and avoid any unintended pre-stimulation of the cells before the experiment. |
| Timing of this compound Treatment | The timing of this compound addition relative to LPS stimulation (pre-treatment, co-treatment, or post-treatment) will yield different results. Define and standardize your treatment timeline based on your experimental question. |
| Purity of this compound | Impurities in your this compound sample can affect its biological activity. If possible, verify the purity of your compound using methods like HPLC or mass spectrometry. |
| Assay Sensitivity | For cytokine measurements (TNF-α, IL-6), ensure your ELISA or multiplex assay is sensitive enough to detect the changes you are investigating. Check the linear range of your standard curve. For NO detection, the Griess assay is commonly used, and its protocol should be followed consistently. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is soluble in organic solvents such as DMSO, ethanol, and methanol. For in vitro experiments, DMSO is the most common solvent. Stock solutions should be prepared at a high concentration, aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Q2: What is a typical range of IC50 values for this compound in cancer cell lines?
A2: The IC50 values for this compound and its analogs can vary widely depending on the cancer cell line. This variability is a key aspect of its experimental profile. Below is a summary of reported IC50 values to illustrate this range.
Table 1: Reported IC50 Values of Coronarin Analogs Against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Reported IC50 (µM) |
| Coronarin D | U-251 | Glioblastoma | ~40 µM (for 24h treatment)[2] |
| Coronarin D | NPC-BM | Nasopharyngeal | <8 µM (for 24h treatment)[3] |
| Coronarin D | NPC-039 | Nasopharyngeal | <8 µM (for 24h treatment)[3] |
| Yunnanthis compound derivative (B3) | A-549 | Lung | 1.72[4] |
| Yunnanthis compound derivative (B3) | SMMC-7721 | Liver | 2.15[4] |
| Yunnanthis compound derivative (B3) | MCF-7 | Breast | 3.17[4] |
| Yunnanthis compound derivative (B3) | SW480 | Colon | 3.49[4] |
| Yunnanthis compound derivative (B3) | HL-60 | Leukemia | 3.0[4] |
Q3: How does this compound exert its anti-inflammatory effects?
A3: this compound has been shown to inhibit the production of key inflammatory mediators. For example, in LPS-stimulated RAW 264.7 macrophages, it can reduce the levels of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[5] This is often achieved through the inhibition of pro-inflammatory signaling pathways like NF-κB and STAT3.
Table 2: Anti-inflammatory Activity of Coronarin in LPS-Stimulated RAW 264.7 Macrophages
| Inflammatory Mediator | Coronarin Concentration | Observation |
| TNF-α | 10 µM | Significant reduction in production[5] |
| TNF-α | 15 µM | Further significant reduction in production[5] |
| IL-6 | 10 µM | Significant reduction in production[5] |
| IL-6 | 15 µM | Further significant reduction in production[5] |
Q4: What are the key signaling pathways modulated by this compound that I should investigate?
A4: The NF-κB and STAT3 signaling pathways are critical targets of this compound and its analogs. When troubleshooting or aiming for reproducibility, it is crucial to measure the phosphorylation status of key proteins in these pathways, such as p65 (a subunit of NF-κB) and STAT3. Inhibition of these pathways by this compound leads to downstream effects like reduced expression of inflammatory cytokines and pro-survival proteins.
Q5: What are essential controls to include in my experiments with this compound?
A5: To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Untreated Control: Cells that are not exposed to any treatment.
-
Positive Control (for anti-inflammatory assays): LPS-stimulated cells without this compound treatment to show the induction of an inflammatory response.
-
Positive Control (for cytotoxicity assays): A known cytotoxic drug (e.g., doxorubicin, cisplatin) to ensure the assay is working correctly.
Experimental Protocols
1. Protocol: MTT Assay for Cell Viability
This protocol provides a step-by-step guide for assessing the effect of this compound on cancer cell viability.
-
Materials:
-
This compound stock solution (in DMSO)
-
96-well plates
-
Appropriate cancer cell line and complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes at room temperature to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
-
2. Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol details the measurement of NO production in LPS-stimulated RAW 264.7 macrophages.
-
Materials:
-
This compound stock solution (in DMSO)
-
RAW 264.7 macrophage cells
-
LPS (from E. coli)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Prepare a standard curve using sodium nitrite (0-100 µM).
-
Add 50 µL of Griess Reagent Part A to each well, followed by 50 µL of Part B.
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration in the samples using the standard curve.
-
3. Protocol: Western Blot for p-p65 and p-STAT3
This protocol outlines the detection of phosphorylated p65 and STAT3 in RAW 264.7 cells.
-
Materials:
-
This compound, LPS
-
RAW 264.7 cells
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-p65, anti-p65, anti-p-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
-
Procedure:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat with this compound for 1-2 hours, then stimulate with LPS for a short period (e.g., 15-30 minutes) to observe peak phosphorylation.
-
Wash cells with ice-cold PBS and lyse with supplemented RIPA buffer.
-
Centrifuge the lysates and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and add ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein and a loading control (β-actin).
-
Visualizations
Caption: Troubleshooting workflow for inconsistent IC50 values.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Coronarin D induces reactive oxygen species-mediated cell death in human nasopharyngeal cancer cells through inhibition of p38 MAPK and activation of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Bioactivities of Coronarin A and Coronarin D
For Researchers, Scientists, and Drug Development Professionals
Coronarin A and Coronarin D, two labdane-type diterpenes isolated from the rhizomes of Hedychium coronarium, have garnered significant interest in the scientific community for their diverse and potent biological activities. This guide provides a comprehensive comparison of their bioactivities, supported by experimental data, detailed protocols, and visual representations of their mechanisms of action to aid researchers in navigating their therapeutic potential.
Comparative Summary of Bioactivities
This compound and Coronarin D exhibit distinct yet overlapping bioactivities, primarily in the realms of anticancer and anti-inflammatory effects. While both compounds show promise, Coronarin D has been more extensively studied for its cytotoxic effects against a broader range of cancer cell lines.
| Bioactivity | This compound | Coronarin D |
| Anticancer | Growth inhibition of Human Umbilical Vein Endothelial Cells (HUVEC) with an IC50 of 4.22 μg/mL.[1] Also exhibits cytotoxic principles. | Potent cytotoxic effects against various cancer cell lines including glioblastoma (U-251), nasopharyngeal carcinoma (NPC-BM, NPC-039), and others.[2][3] Induces apoptosis and cell cycle arrest.[2] |
| Anti-inflammatory | Potent inhibition of fMLP-induced superoxide production and elastase release (IC50 < 6.17 μg/mL).[4][5] Inhibits LPS-stimulated production of IL-6 and IL-12 p40 with IC50 values ranging from 4.1 to 9.1 μM, and TNF-α with an IC50 of 46.0 μM.[4] Downregulates the NF-κB signaling pathway.[6] | Inhibits the NF-κB signaling pathway, leading to the suppression of inflammatory responses.[7][8][9] |
| Signaling Pathways | Inhibits mTORC1 and S6K1, leading to increased IRS1 activity.[1][10] Modulates hepatic glycogen synthesis and gluconeogenesis.[11] | Induces apoptosis via the JNK1/2 signaling pathway.[3] Inhibits p38 MAPK and activates JNK in nasopharyngeal cancer cells.[3] Promotes astrocyte differentiation through the JAK/STAT signaling pathway. |
| Other Activities | Potential application in type 2 diabetes mellitus research.[1] | Antimicrobial activity against Gram-positive bacteria. |
Quantitative Data on Anticancer and Anti-inflammatory Activities
The following tables summarize the available quantitative data (IC50 values) for the cytotoxic and anti-inflammatory effects of this compound and Coronarin D.
Table 1: Anticancer Activity (IC50 values)
| Compound | Cell Line | IC50 Value | Reference |
| This compound | HUVEC (Human Umbilical Vein Endothelial Cells) | 4.22 μg/mL | [1] |
| Coronarin D | U-251 (Glioblastoma) | ~20-40 µM (effective concentration) | [2] |
| Coronarin D | NPC-BM (Nasopharyngeal Carcinoma) | < 8 µM (significant decrease in viability) | [3] |
| Coronarin D | NPC-039 (Nasopharyngeal Carcinoma) | < 8 µM (significant decrease in viability) | [3] |
| Coronarin D | KBM-5 (Chronic Myeloid Leukemia) & U266 (Multiple Myeloma) | Potentiates doxorubicin cytotoxicity (Coronarin D at 10 µM) | [7] |
| Coronarin D | PANC-1 (Pancreatic Cancer) & 253JBV (Bladder Cancer) | Potentiates gemcitabine cytotoxicity (Coronarin D at 10 µM) | [7] |
| Coronarin D | H1299 (Lung Cancer) & HT29 (Colon Cancer) | Potentiates 5-fluorouracil cytotoxicity (Coronarin D at 10 µM) | [7] |
Table 2: Anti-inflammatory Activity (IC50 values)
| Compound | Assay | IC50 Value | Reference |
| This compound | fMLP-induced superoxide generation | < 6.17 μg/mL | [4][5] |
| This compound | fMLP-induced elastase release | < 6.17 μg/mL | [4][5] |
| This compound | LPS-induced IL-6 production | 4.1 ± 0.2 μM | [4] |
| This compound | LPS-induced IL-12 p40 production | 9.1 ± 0.3 μM | [4] |
| This compound | LPS-induced TNF-α production | 46.0 ± 1.3 μM | [4] |
| Coronarin D | Inhibition of NF-κB activation | Effective at 50 µmol/L | [8] |
Key Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Viability and Proliferation (MTT) Assay
This protocol is used to assess the cytotoxic effects of this compound and Coronarin D on cancer cell lines.[12][13][14]
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound or Coronarin D stock solutions (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treat the cells with various concentrations of this compound or Coronarin D for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).
-
After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells following treatment with this compound or Coronarin D.[15][16][17]
Materials:
-
Flow cytometer
-
Cells treated with this compound or D
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Induce apoptosis by treating cells with the desired concentrations of this compound or D for a specified time.
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis of Signaling Proteins
This technique is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways affected by this compound and D.[18][19][20][21][22]
Materials:
-
SDS-PAGE equipment
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Primary antibodies (specific to target proteins, e.g., p-JNK, JNK, p-mTOR, mTOR, NF-κB p65, β-actin)
-
HRP-conjugated secondary antibodies
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
TBST (Tris-buffered saline with 0.1% Tween 20)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Treat cells with this compound or D, then lyse the cells in RIPA buffer to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the ECL substrate and visualize the protein bands using an imaging system.
-
Use a loading control like β-actin to normalize protein expression levels.
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and Coronarin D.
Caption: this compound inhibits the mTORC1/S6K1 pathway.
Caption: Coronarin D induces apoptosis via ROS and JNK pathways.
Caption: Coronarin D inhibits the NF-κB signaling pathway.
Conclusion
Both this compound and Coronarin D present compelling cases for further investigation as therapeutic agents. Coronarin D has demonstrated broad and potent anticancer activity in vitro, with a well-characterized mechanism involving the induction of apoptosis through ROS generation and modulation of the JNK and NF-κB pathways. This compound, while also showing cytotoxic and anti-inflammatory potential, is notably distinguished by its inhibitory effects on the mTORC1/S6K1 pathway, suggesting a unique therapeutic niche, potentially in metabolic disorders like type 2 diabetes, in addition to cancer.
This guide provides a foundational comparison to inform future research. Direct, head-to-head comparative studies under identical experimental conditions are warranted to fully elucidate the relative potency and therapeutic potential of these two promising natural compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Coronarin D Induces Apoptotic Cell Death and Cell Cycle Arrest in Human Glioblastoma Cell Line [mdpi.com]
- 3. Coronarin D induces reactive oxygen species-mediated cell death in human nasopharyngeal cancer cells through inhibition of p38 MAPK and activation of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CAS:119188-33-9 | Manufacturer ChemFaces [chemfaces.com]
- 5. New Labdane-Type Diterpenoids and Anti-Inflammatory Constituents from Hedychium coronarium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biosynth.com [biosynth.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Coronarin D, a labdane diterpene, inhibits both constitutive and inducible nuclear factor-kappa B pathway activation, leading to potentiation of apoptosis, inhibition of invasion, and suppression of osteoclastogenesis [hero.epa.gov]
- 10. This compound | mTORC1/S6K1抑制剂 | MCE [medchemexpress.cn]
- 11. This compound modulated hepatic glycogen synthesis and gluconeogenesis via inhibiting mTORC1/S6K1 signaling and ameliorated glucose homeostasis of diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bosterbio.com [bosterbio.com]
- 17. kumc.edu [kumc.edu]
- 18. pubcompare.ai [pubcompare.ai]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. bosterbio.com [bosterbio.com]
- 21. Western blot protocol | Abcam [abcam.com]
- 22. Western Blot Protocol | Proteintech Group [ptglab.com]
Lack of Data on Coronarin A, A Look at the Synergistic Potential of the Related Coronarin D with Chemotherapy
A comprehensive review of scientific literature reveals a notable absence of studies investigating the synergistic effects of Coronarin A with chemotherapy. However, significant research has been conducted on a closely related labdane diterpene, Coronarin D, demonstrating its potential to enhance the efficacy of various chemotherapeutic agents. This guide, therefore, focuses on the synergistic activities of Coronarin D as a valuable alternative for researchers and drug development professionals.
Coronarin D, isolated from the rhizomes of Hedychium coronarium, has been shown to potentiate the cytotoxic effects of several conventional chemotherapy drugs across different cancer cell lines. This synergistic action is primarily attributed to its inhibitory effects on the nuclear factor-kappa B (NF-κB) signaling pathway, a key mediator of cellular processes involved in inflammation, cell survival, and proliferation.[1]
Comparative Efficacy of Chemotherapy With and Without Coronarin D
The synergistic potential of Coronarin D has been quantified by comparing the half-maximal inhibitory concentration (IC50) of various chemotherapeutic agents in the presence and absence of a non-toxic concentration of Coronarin D. The data consistently shows a significant reduction in the IC50 values of the chemotherapeutic drugs when combined with Coronarin D, indicating that a lower dose of the drug is required to achieve the same level of cancer cell inhibition.
| Cancer Type | Cell Line | Chemotherapeutic Agent | IC50 of Drug Alone | IC50 of Drug + Coronarin D (50 µmol/L) |
| Leukemia | KBM-5 | Doxorubicin | 10 nmol/L | 2 nmol/L |
| Leukemia | KBM-5 | Gemcitabine | 10 nmol/L | 2 nmol/L |
| Leukemia | KBM-5 | 5-Fluorouracil | 10 µmol/L | 2 µmol/L |
| Myeloma | U266 | Cisplatin | 5 µmol/L | 1 µmol/L |
| Pancreatic | Panc-28 | Docetaxel | 5 nmol/L | 1 nmol/L |
Table 1: Potentiation of Chemotherapeutic Agents by Coronarin D in Various Cancer Cell Lines.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments used to evaluate the synergistic effects of Coronarin D with chemotherapy.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.
-
Drug Treatment: Cells are treated with various concentrations of the chemotherapeutic agent, either alone or in combination with a fixed, non-toxic concentration of Coronarin D (e.g., 50 µmol/L). Control wells receive the vehicle (e.g., DMSO) at the same final concentration.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours.
-
Formazan Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 values are determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment: Cells are treated with the chemotherapeutic agent alone, Coronarin D alone, or a combination of both for a specified time (e.g., 24 hours).
-
Cell Harvesting and Staining: Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC detects the externalization of phosphatidylserine, an early marker of apoptosis, while PI stains the nucleus of late apoptotic and necrotic cells with compromised membranes.
-
Data Interpretation: The results are typically displayed as a quadrant plot, distinguishing between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the key signaling pathway affected by Coronarin D and a general workflow for synergistic effect studies.
Caption: Coronarin D inhibits the NF-κB pathway, enhancing apoptosis.
Caption: General workflow for assessing synergistic anticancer effects.
References
Validation of Coronarin A as a Therapeutic Target: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Coronarin A's performance against alternative therapeutic strategies, supported by experimental data. The validation of novel therapeutic targets is a critical step in the drug discovery pipeline, and natural compounds like this compound are of increasing interest due to their potential for high efficacy and unique mechanisms of action.
This compound, a natural diterpenoid, has emerged as a promising therapeutic candidate due to its inhibitory effects on key signaling pathways implicated in cancer and other diseases. This guide delves into the validation of this compound as a therapeutic target by comparing its activity with established inhibitors of the mTOR and NF-κB pathways, namely rapamycin and BAY 11-7082, respectively.
Performance Comparison: this compound vs. Alternatives
This compound has been shown to exert its effects through the modulation of at least two critical cellular signaling pathways: the mTOR (mechanistic target of rapamycin) pathway and the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. To objectively assess its therapeutic potential, its performance is compared here with well-characterized inhibitors of these pathways.
Inhibition of Cell Proliferation
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The tables below summarize the IC50 values of this compound and its analogs, alongside the alternative inhibitors rapamycin and BAY 11-7082, across various cancer cell lines.
Table 1: Comparison of IC50 Values for mTOR Pathway Inhibition
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | HUVEC | 14.05 | [1] |
| Rapamycin | Ca9-22 (Oral Cancer) | ~15 | [2][3] |
| A549 (Lung Cancer) | 32.99 | [4] | |
| MCF7 (Breast Cancer) | 66.72 | [4] |
Note: Direct comparative studies of this compound and rapamycin in the same cancer cell lines are limited in the currently available literature. The data presented is from separate studies and should be interpreted with caution.
Table 2: Comparison of IC50 Values for NF-κB Pathway Inhibition
| Compound | Cell Line | IC50 (µM) | Reference |
| Coronarin D | KBM-5 (Leukemia) | Potent Inhibition | [5] |
| Coronarin K | A549 (Lung Cancer) | 13.49 | [6][7] |
| HCT-116 (Colon Cancer) | 26.03 | [7] | |
| BAY 11-7082 | Uveal Melanoma Cells | ~5 | [8] |
| HGC-27 (Gastric Carcinoma) | 2.5 - 5 (in vivo dose) | [9] |
Signaling Pathway Modulation
The efficacy of a targeted therapeutic is determined by its ability to specifically modulate its intended signaling pathway.
mTOR Signaling Pathway
This compound inhibits the mTORC1/S6K1 signaling axis.[10] This pathway is a central regulator of cell growth, proliferation, and survival.[11] Rapamycin, a well-established mTOR inhibitor, also targets the mTORC1 complex.[12]
NF-κB Signaling Pathway
This compound and its analogs, particularly Coronarin D, have been shown to inhibit the NF-κB pathway.[5] This pathway is a key mediator of inflammation, cell survival, and proliferation. BAY 11-7082 is a known inhibitor of IκBα phosphorylation, a critical step in NF-κB activation.[6][7]
References
- 1. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]
- 4. Exploring the interactions of rapamycin with target receptors in A549 cancer cells: insights from molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toxicological Screening of Four Bioactive Citroflavonoids: In Vitro, In Vivo, and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BAY 11-7082 | Cell Signaling Technology [cellsignal.com]
- 7. BAY11-7082 inhibits the expression of tissue factor and plasminogen activator inhibitor-1 in type-II alveolar epithelial cells following TNF-α stimulation via the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Mammalian Target of Rapamycin Inhibitors Induce Tumor Cell Apoptosis In Vivo Primarily by Inhibiting VEGF Expression and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mammalian Target of Rapamycin (mTOR) Regulates Cellular Proliferation and Tumor Growth in Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synergistic antitumor activity of the combination of salubrinal and rapamycin against human cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Coronarin A from Diverse Botanical Sources
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Coronarin A's Performance and Properties Based on its Origin.
This compound, a labdane diterpenoid, has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This guide provides a comparative analysis of this compound derived from various plant sources, offering a comprehensive overview of its extraction, purity, and biological efficacy, supported by experimental data.
Data Summary
The quantitative data available for this compound and its related compounds are summarized below. It is important to note that direct comparative studies on this compound from different geographical sources are limited. The data presented for Hedychium coronarium serves as a representative baseline.
| Parameter | Hedychium coronarium | Hedychium flavescence | Hedychium gardnerianum | Notes |
| Extraction Yield (Crude Extract) | 2.62% - 8.21% (solvent dependent)[1] | 3.75% (hexane extract) | Data not available | Yield is highly dependent on the solvent and extraction method used. Methanol extraction of H. coronarium rhizomes yielded the highest crude extract (8.21%)[1]. |
| This compound/D Content | ~2.35% (Coronarin D in mother plant rhizome)[2] | 16.21% (Coronarin D from crude hexane extract) | Data not available | The content of specific diterpenes can vary. The high yield of Coronarin D from H. flavescence suggests it is a potent source. |
| Purity | >99% achievable with chromatographic methods[3] | High purity achievable | High purity achievable | Purity is dependent on the purification protocol. |
| Anti-inflammatory Activity (IC₅₀) | ≤ 4.52 µg/mL (Superoxide anion inhibition)[4] | Data not available | Data not available | This compound from H. coronarium shows potent inhibition of superoxide anion generation in human neutrophils[4]. |
| Anticancer Activity (IC₅₀ of Extract) | 12.57 - 17.18 µg/mL (HeLa cells, ethanol extract)[3] | Data not available | Data not available | The ethanolic extract of H. coronarium demonstrates significant cytotoxicity against cervical cancer cells[3][5]. |
Experimental Protocols
Detailed methodologies for the isolation, purification, and biological evaluation of this compound are crucial for reproducible research. Below are generalized protocols based on available literature.
Isolation and Purification of this compound from Hedychium sp. Rhizomes
This protocol is a generalized procedure adaptable for various Hedychium species.
-
Plant Material and Extraction:
-
Fresh rhizomes are collected, washed, shade-dried, and powdered.
-
The powdered rhizomes are extracted with a suitable solvent (e.g., 70% ethanol, methanol, or hexane) using a Soxhlet apparatus for approximately 8-24 hours[3].
-
The resulting crude extract is concentrated under reduced pressure using a rotary evaporator.
-
-
Chromatographic Purification:
-
The crude extract is subjected to column chromatography on silica gel (100-200 mesh).
-
The column is eluted with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Fractions containing this compound are pooled and may require further purification using preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity (>99%)[3].
-
In Vitro Anti-inflammatory Assay: Neutrophil Superoxide Anion Generation
-
Neutrophil Isolation: Human neutrophils are isolated from the blood of healthy donors using standard procedures.
-
Assay Protocol:
-
Neutrophils are incubated with different concentrations of this compound.
-
The cells are then stimulated with fMet-Leu-Phe (fMLP)/cytochalasin B.
-
The generation of superoxide anions is measured by the reduction of ferricytochrome c.
-
The IC₅₀ value, the concentration of this compound that inhibits 50% of the superoxide anion generation, is calculated[4].
-
In Vitro Anticancer Assay: MTT Assay
-
Cell Culture: Human cancer cell lines (e.g., HeLa) are cultured in appropriate media supplemented with fetal bovine serum.
-
Assay Protocol:
-
Cells are seeded in 96-well plates and incubated.
-
After attachment, cells are treated with various concentrations of this compound or plant extract for 24, 48, or 72 hours.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated.
-
The resulting formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance is measured using a microplate reader to determine cell viability.
-
The IC₅₀ value, the concentration that inhibits 50% of cell growth, is calculated[3].
-
Signaling Pathways and Experimental Workflows
The biological activities of this compound are attributed to its modulation of key cellular signaling pathways.
Caption: Experimental workflow for the isolation and bioactivity assessment of this compound.
This compound has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway and its anticancer effects through modulation of the mTOR/S6K1 and MAPK pathways.
Caption: Simplified signaling pathways modulated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Hedychium coronarium extract arrests cell cycle progression, induces apoptosis, and impairs migration and invasion in HeLa cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Uncharted Source of Medicinal Products: The Case of the Hedychium Genus - PMC [pmc.ncbi.nlm.nih.gov]
Coronarin A: A Comparative Analysis of Anti-Inflammatory Efficacy
In the landscape of anti-inflammatory drug discovery, natural compounds are a promising source of novel therapeutic agents. Coronarin A, a diterpene isolated from the rhizomes of Hedychium coronarium, has garnered attention for its potential anti-inflammatory properties. This guide provides a comparative analysis of this compound's efficacy against two well-established anti-inflammatory drugs: the corticosteroid Dexamethasone and the non-steroidal anti-inflammatory drug (NSAID) Indomethacin. This comparison is based on their mechanisms of action and available experimental data.
It is important to note that while the anti-inflammatory potential of this compound and related compounds has been investigated, there is a notable lack of publicly available, direct comparative studies with quantitative efficacy data (such as IC50 values) against known anti-inflammatory drugs in standardized assays. The information presented herein is based on the current understanding of their respective mechanisms of action.
Mechanisms of Action: A Divergent Approach to Inflammation Control
The anti-inflammatory effects of this compound, Dexamethasone, and Indomethacin are rooted in their distinct molecular interactions within inflammatory signaling cascades.
This compound is believed to exert its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway . NF-κB is a crucial transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). By inhibiting the activation of NF-κB, this compound can theoretically suppress the production of a wide array of inflammatory mediators. Some evidence also suggests that this compound may modulate the mTOR/S6K1 signaling pathway, which can also influence inflammatory responses.[1][2]
Dexamethasone , a potent synthetic glucocorticoid, acts by binding to the glucocorticoid receptor (GR). This ligand-receptor complex translocates to the nucleus where it can either upregulate the expression of anti-inflammatory proteins or, more commonly, repress the activity of pro-inflammatory transcription factors such as NF-κB and Activator Protein-1 (AP-1). This transrepression leads to a broad suppression of inflammatory gene expression, including cytokines, chemokines, and adhesion molecules.[3][4]
Indomethacin , a classic NSAID, primarily functions by inhibiting the cyclooxygenase (COX) enzymes , COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking COX activity, Indomethacin effectively reduces the production of prostaglandins, thereby alleviating inflammatory symptoms.[5][6][7]
Quantitative Efficacy: A Look at the Available Data
| Drug | Target | Assay | Cell Line | IC50 Value |
| Dexamethasone | iNOS | Nitric Oxide (NO) Production | RAW 264.7 | 34.60 µg/mL |
| Indomethacin | COX-1/COX-2 | Prostaglandin E2 (PGE2) Release | Human Synovial Cells | 5.5 ± 0.1 nM |
| iNOS | Nitric Oxide (NO) Production | RAW 264.7 | 56.8 µM | |
| This compound | NF-κB | Various (NO, PGE2, Cytokines) | - | Data Not Available |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to assess anti-inflammatory activity.
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay measures the production of nitric oxide, a pro-inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, Dexamethasone, Indomethacin) and incubated for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response, and the cells are incubated for a further 24 hours.
-
Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells to the LPS-only control wells. The IC50 value is then determined from the dose-response curve.[8][9][10]
Prostaglandin E2 (PGE2) Measurement by ELISA
This protocol outlines the quantification of PGE2, a key inflammatory prostaglandin, in cell culture supernatants.
-
Sample Collection: Following cell treatment and stimulation (as described in the NO production assay), the cell culture supernatant is collected.
-
ELISA Procedure: A competitive enzyme-linked immunosorbent assay (ELISA) kit is used for the quantification of PGE2.
-
Plate Preparation: A microplate pre-coated with antibodies specific for PGE2 is used.
-
Competitive Binding: The collected supernatants and a series of PGE2 standards are added to the wells, followed by the addition of a fixed amount of horseradish peroxidase (HRP)-labeled PGE2. During incubation, the sample/standard PGE2 and the HRP-labeled PGE2 compete for binding to the antibody.
-
Washing: The plate is washed to remove any unbound reagents.
-
Substrate Addition: A substrate solution for HRP is added to the wells, resulting in color development. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.
-
Data Analysis: The reaction is stopped, and the absorbance is measured at 450 nm. A standard curve is generated from the absorbance values of the standards, and the concentration of PGE2 in the samples is interpolated from this curve. The IC50 value for PGE2 inhibition is calculated from the dose-response data.[10][11][12][13]
Cytokine (TNF-α and IL-6) Measurement by ELISA
This method is used to quantify the levels of the pro-inflammatory cytokines TNF-α and IL-6 in cell culture supernatants.
-
Sample Collection: Supernatants from treated and stimulated cells are collected as described previously.
-
ELISA Procedure: A sandwich ELISA kit specific for either TNF-α or IL-6 is used.
-
Plate Preparation: A microplate is pre-coated with a capture antibody specific for the target cytokine.
-
Sample Incubation: The collected supernatants and standards are added to the wells and incubated, allowing the cytokine to bind to the capture antibody.
-
Washing: The plate is washed to remove unbound substances.
-
Detection Antibody: A biotinylated detection antibody, also specific for the cytokine, is added to the wells, forming a "sandwich" complex.
-
Enzyme Conjugate: Streptavidin-HRP is added, which binds to the biotinylated detection antibody.
-
Substrate and Measurement: After another wash, a substrate solution is added, and the resulting color development is proportional to the amount of cytokine present. The absorbance is measured, and concentrations are determined from a standard curve.[14][15][16][17][18]
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental processes, the following diagrams are provided in Graphviz DOT language.
Caption: this compound's proposed mechanism of action via inhibition of the NF-κB pathway.
Caption: Dexamethasone's mechanism via glucocorticoid receptor activation and NF-κB inhibition.
Caption: Indomethacin's mechanism through the inhibition of COX enzymes.
Caption: General workflow for assessing the anti-inflammatory activity of compounds in vitro.
References
- 1. [PDF] Anti-inflammation activity and chemical composition of flower essential oil from Hedychium coronarium | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Coronarin D, a labdane diterpene, inhibits both constitutive and inducible nuclear factor-kappa B pathway activation, leading to potentiation of apoptosis, inhibition of invasion, and suppression of osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Corilagin ameliorates macrophages inflammation in atherosclerosis through TLR4-NFκB/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. mdpi.com [mdpi.com]
- 10. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial activity of coronarin D and its synergistic potential with antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prostaglandin E2 confers protection against diabetic coronary atherosclerosis by stimulating M2 macrophage polarization via the activation of the CREB/BDNF/TrkB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. IL-6 helps weave the inflammatory web during acute coronary syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Coronarin D | C20H30O3 | CID 52947373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Regulation of macrophage and granulocyte proliferation. Specificities of prostaglandin E and lactoferrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound | C20H28O2 | CID 24851535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Targeted prostaglandin E2 inhibition enhances antiviral immunity through induction of type I interferon and apoptosis in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Unveiling the Anticancer Potential of Coronarin A: A Comparative Analysis Across Diverse Cancer Models
While extensive research on the anticancer properties of Coronarin A is emerging, a comprehensive body of evidence has been established for its close structural analog, Coronarin D. This guide provides a comparative overview of the anticancer effects of Coronarin D across various cancer models, offering valuable insights that are likely applicable to this compound. The data presented herein, therefore, primarily focuses on Coronarin D as a representative of the coronarin family of compounds.
This compound, a natural compound, has been noted for its potential to inhibit cancer cell growth and trigger programmed cell death, or apoptosis, through the modulation of cellular signaling pathways, including the downregulation of NF-κB.[1] However, detailed in vitro and in vivo studies providing specific quantitative data are more readily available for Coronarin D. This guide will delve into the established anticancer activities of Coronarin D, presenting a cross-validated comparison of its efficacy in different cancer cell lines and summarizing the key signaling pathways involved in its mechanism of action.
Comparative Efficacy of Coronarin D Across Cancer Cell Lines
The cytotoxic effects of Coronarin D have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, varies across different cancer types, highlighting a degree of selectivity in its anticancer activity.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Lung Cancer | A-549 | 13.49 | [2] |
| Colon Cancer | HCT-116 | 26.03 | [2] |
| Pancreatic Cancer | Bxpc-3 | 26.03 | [2] |
| Human Myeloid Leukemia | KBM-5 | Not specified | [3] |
| Glioblastoma | U-251 | Not specified | [4][5] |
| Nasopharyngeal Carcinoma | NPC-BM, NPC-039 | Not specified | [6] |
| Hepatocellular Carcinoma | Huh7, Sk-hep-1 | Not specified | [7] |
| Oral Cancer | SCC-9, SAS | Not specified |
Deciphering the Molecular Mechanisms: Key Signaling Pathways
Coronarin D exerts its anticancer effects by modulating several critical signaling pathways that regulate cell survival, proliferation, and apoptosis. The primary mechanisms identified across various cancer models include the induction of apoptosis through both intrinsic and extrinsic pathways, cell cycle arrest, and the generation of reactive oxygen species (ROS).
A significant and recurring mechanism is the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, which plays a pivotal role in inducing apoptosis in cancer cells.[7][8][9] Furthermore, Coronarin D has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[3] This inhibition leads to the potentiation of apoptosis and the suppression of processes linked to cancer progression, such as invasion and angiogenesis.[3] In some cancer models, the anticancer effects of Coronarin D are mediated by the generation of ROS, which can induce cellular damage and trigger apoptosis.[4][5][6]
Figure 1. Simplified signaling pathway of Coronarin D's anticancer effects.
Experimental Protocols: A Methodological Overview
The following section details the typical experimental methodologies employed to assess the anticancer effects of compounds like Coronarin D.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of Coronarin D (or the compound of interest) for specific time periods (e.g., 24, 48, 72 hours).
-
MTT Incubation: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment: Cells are treated with the test compound as described above.
-
Cell Harvesting: Both adherent and floating cells are collected and washed.
-
Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that stains the DNA of late apoptotic and necrotic cells with compromised membranes).
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Protein Extraction: Following treatment with the test compound, cells are lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., phosphorylated JNK, NF-κB, cleaved caspases) followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponds to the amount of the target protein.
Figure 2. General experimental workflow for assessing anticancer effects.
References
- 1. This compound | 119188-33-9 | UEA18833 | Biosynth [biosynth.com]
- 2. Coronarin K and L: Two Novel Labdane Diterpenes From Roscoea purpurea: An Ayurvedic Crude Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coronarin D, a labdane diterpene, inhibits both constitutive and inducible nuclear factor-kappa B pathway activation, leading to potentiation of apoptosis, inhibition of invasion, and suppression of osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Coronarin D Induces Apoptotic Cell Death and Cell Cycle Arrest in Human Glioblastoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coronarin D Induces Apoptotic Cell Death and Cell Cycle Arrest in Human Glioblastoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Coronarin D induces reactive oxygen species-mediated cell death in human nasopharyngeal cancer cells through inhibition of p38 MAPK and activation of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Coronarin D induces human oral cancer cell apoptosis though upregulate JNK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modulating effect of Coronarin D in 5-fluorouracil resistance human oral cancer cell lines induced apoptosis and cell cycle arrest through JNK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Molecular Targets of Coronarin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Coronarin A, a naturally occurring diterpenoid, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the realms of cancer and inflammatory diseases. This guide provides a comprehensive overview of the experimental validation of its primary molecular targets, offering a comparative analysis of its performance against established inhibitors and detailing the methodologies employed in these critical studies.
Key Molecular Targets and In Vitro Efficacy
This compound exerts its biological effects by modulating several key signaling pathways. Experimental evidence has primarily focused on its inhibitory role in the mTOR/S6K1 and NF-κB pathways, alongside its influence on the PI3K/Akt signaling cascade.
Comparative Cytotoxicity of this compound and Related Compounds
The cytotoxic effects of this compound and its analogue, Coronarin K, have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | A549 | Lung Cancer | Not specified below 22 µM[1] |
| Coronarin K | A549 | Lung Cancer | 13.49[1] |
| Coronarin K | HCT-116 | Colon Cancer | 26.03[1] |
| Coronarin K | Bxpc-3 | Pancreatic Cancer | No effect in acceptable limits[1] |
| Coronarin K | MCF-7 | Breast Cancer | No effect in acceptable limits[1] |
Modulation of Key Signaling Pathways
This compound has been demonstrated to significantly impact critical cellular signaling pathways involved in cell growth, proliferation, and inflammation.
mTOR/S6K1 Pathway Inhibition
The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth and metabolism. This compound has been shown to inhibit the mTORC1 complex, a key component of the mTOR pathway.
Supporting Experimental Data:
In a study utilizing rat primary hepatocytes, this compound at concentrations of 10 µM and 30 µM decreased the phosphorylation of mTOR and its downstream target S6K1.[2] Furthermore, in the livers of ob/ob mice, chronic oral administration of this compound (100 mg/kg) resulted in a 65.3% decrease in the phosphorylation of mTOR and a significant inhibition of S6K1 and S6 phosphorylation.[2]
PI3K/Akt Pathway Activation
The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival and growth. Interestingly, this compound has been found to activate this pathway, which is believed to be a consequence of its inhibition of the mTOR/S6K1 pathway, thereby relieving a negative feedback loop.
Supporting Experimental Data:
In rat primary hepatocytes, this compound (3 µM and 10 µM) dose-dependently stimulated the phosphorylation of Akt and GSK3β.[2] In ob/ob mice treated with this compound (100 mg/kg), the phosphorylation of Akt at Ser473 and Thr308 was significantly increased by 79.2% and 80.6%, respectively.[2] Correspondingly, the phosphorylation of GSK3β at Ser9 was elevated by 116.4%.[2]
NF-κB Pathway Inhibition
The nuclear factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival. The related compound, Coronarin D, has been extensively studied for its inhibitory effects on this pathway.
Supporting Experimental Data:
Coronarin D was found to inhibit NF-κB activation induced by various inflammatory stimuli.[3] It suppressed the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[1] This action prevents the translocation of the p65 subunit of NF-κB to the nucleus.[1]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to validate the molecular targets of this compound and related compounds.
Western Blot Analysis for Protein Phosphorylation
This technique is used to detect and quantify the phosphorylation status of specific proteins, providing insights into the activation state of signaling pathways.
Protocol Summary:
-
Cell Lysis: Cells are treated with this compound or a control vehicle for a specified time and then lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate is determined to ensure equal loading onto the gel.
-
SDS-PAGE: Protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody specific to the phosphorylated form of the target protein (e.g., phospho-mTOR, phospho-Akt). A separate blot is often probed with an antibody for the total protein to normalize the results.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used to detect the primary antibody. The signal is then visualized using a chemiluminescent substrate.
-
Quantification: The intensity of the bands is quantified using densitometry software.
NF-κB Luciferase Reporter Assay
This assay is used to measure the transcriptional activity of NF-κB.
Protocol Summary:
-
Cell Transfection: Cells are transiently transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. A second reporter plasmid (e.g., Renilla luciferase) is often co-transfected for normalization.
-
Cell Treatment: Transfected cells are treated with an NF-κB activator (e.g., TNF-α) in the presence or absence of this compound.
-
Cell Lysis: After treatment, the cells are lysed.
-
Luciferase Activity Measurement: The luciferase activity in the cell lysates is measured using a luminometer. The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency and cell number.
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of the signaling pathways and experimental workflows can aid in understanding the complex molecular interactions and experimental designs.
Caption: this compound inhibits mTORC1, leading to reduced S6K1 activity and decreased inhibitory serine phosphorylation of IRS1. This, in turn, activates the PI3K/Akt signaling pathway.
Caption: Coronarin D inhibits the IKK complex, preventing the phosphorylation and subsequent degradation of IκBα. This sequesters NF-κB in the cytoplasm, inhibiting its transcriptional activity.
Caption: A generalized workflow for analyzing protein phosphorylation levels using Western blotting after treating cells with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound modulated hepatic glycogen synthesis and gluconeogenesis via inhibiting mTORC1/S6K1 signaling and ameliorated glucose homeostasis of diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coronarin D, a labdane diterpene, inhibits both constitutive and inducible nuclear factor-kappa B pathway activation, leading to potentiation of apoptosis, inhibition of invasion, and suppression of osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Coronarin A and its Synthetic Analogs: A Comparative Analysis of Biological Activity
A comprehensive guide for researchers and drug development professionals on the therapeutic potential of Coronarin A, a natural labdane diterpene, and its analogs. This report details a comparative analysis of their biological activities, supported by experimental data and detailed methodologies.
This compound, a natural product isolated from the rhizomes of Hedychium coronarium, has garnered significant interest in the scientific community for its diverse pharmacological properties.[1] This guide provides a comparative overview of the biological activities of this compound and its closely related analogs, with a focus on their anti-inflammatory, anticancer, and anti-angiogenic effects. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics.
Comparative Biological Activity
The biological efficacy of this compound and its analogs has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data from these studies, offering a clear comparison of their potency.
Anti-inflammatory Activity
This compound and its related compounds have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways.
| Compound | Assay | Target/Cell Line | IC50 Value | Reference |
| This compound | Superoxide Production (fMLP-induced) | Not Specified | <6.1708 µg/mL | [2] |
| This compound | Elastase Release (fMLP-induced) | Not Specified | <6.1708 µg/mL | [2] |
| This compound Analog (1) | IL-6 Production (LPS-stimulated) | Not Specified | 4.1 ± 0.2 µM | [2] |
| This compound Analog (3) | IL-6 Production (LPS-stimulated) | Not Specified | 9.1 ± 0.3 µM | [2] |
| This compound Analog (1) | IL-12 p40 Production (LPS-stimulated) | Not Specified | 4.1 ± 0.2 µM | [2] |
| This compound Analog (3) | IL-12 p40 Production (LPS-stimulated) | 9.1 ± 0.3 µM | [2] | |
| This compound Analog (1) | TNF-α Production | Not Specified | 46.0 ± 1.3 µM | [2] |
| This compound Analog (3) | TNF-α Production | Not Specified | 12.7 ± 0.3 µM | [2] |
Anticancer Activity
The cytotoxic effects of this compound and its derivatives have been investigated across a range of cancer cell lines, revealing their potential as anticancer agents.
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Yunnanthis compound Derivative (B2) | HL-60 (Leukemia) | MTT | 3.17 µM | [3] |
| Yunnanthis compound Derivative (B2) | SMMC-7721 (Hepatocellular Carcinoma) | MTT | 2.38 µM | [3] |
| Yunnanthis compound Derivative (B2) | A-549 (Lung Cancer) | MTT | 2.56 µM | [3] |
| Yunnanthis compound Derivative (B2) | MCF-7 (Breast Cancer) | MTT | 4.06 µM | [3] |
| Yunnanthis compound Derivative (B2) | SW480 (Colon Cancer) | MTT | 3.34 µM | [3] |
| Yunnanthis compound Derivative (B3) | HL-60 (Leukemia) | MTT | 3.0 µM | [3] |
| Yunnanthis compound Derivative (B3) | SMMC-7721 (Hepatocellular Carcinoma) | MTT | 2.15 µM | [3] |
| Yunnanthis compound Derivative (B3) | A-549 (Lung Cancer) | MTT | 1.72 µM | [3] |
| Yunnanthis compound Derivative (B3) | MCF-7 (Breast Cancer) | MTT | 3.17 µM | [3] |
| Yunnanthis compound Derivative (B3) | SW480 (Colon Cancer) | MTT | 3.49 µM | [3] |
| Yunnanthis compound Derivative (B4) | HL-60 (Leukemia) | MTT | 3.08 µM | [3] |
| Yunnanthis compound Derivative (B4) | SMMC-7721 (Hepatocellular Carcinoma) | MTT | 2.22 µM | [3] |
| Yunnanthis compound Derivative (B4) | A-549 (Lung Cancer) | MTT | 2.12 µM | [3] |
| Yunnanthis compound Derivative (B4) | MCF-7 (Breast Cancer) | MTT | 3.24 µM | [3] |
| Yunnanthis compound Derivative (B4) | SW480 (Colon Cancer) | MTT | 3.39 µM | [3] |
| Cisplatin (Positive Control) | SMMC-7721, A-549, MCF-7, SW480 | MTT | >10 µM | [3] |
| Hedychium coronarium Extract | HeLa (Cervical Cancer) | MTT | 17.18 ± 0.46 µg/mL (24h) | [4] |
| Hedychium coronarium Extract | HeLa (Cervical Cancer) | MTT | 15.32 ± 0.68 µg/mL (48h) | [4] |
| Hedychium coronarium Extract | HeLa (Cervical Cancer) | MTT | 12.57 ± 0.32 µg/mL (72h) | [4] |
Anti-Angiogenic Activity
This compound and its synthetic intermediates have been shown to inhibit the proliferation and tube formation of Human Umbilical Vein Endothelial Cells (HUVECs), suggesting their potential in targeting angiogenesis.
| Compound | Assay | Concentration | Effect | Reference |
| This compound | HUVEC Proliferation | Not Specified | Good growth inhibition | [5] |
| epi-Coronarin A | HUVEC Proliferation | Not Specified | Good growth inhibition | [5] |
| Synthetic Intermediate 14a | HUVEC Proliferation | Not Specified | Good growth inhibition | [5] |
| Synthetic Intermediate 14b | HUVEC Proliferation | Not Specified | Good growth inhibition | [5] |
| This compound | HUVEC Tube Formation | 10 µg/mL | Effective suppression | [5] |
| epi-Coronarin A | HUVEC Tube Formation | 10 µg/mL | Effective suppression | [5] |
Key Signaling Pathways
This compound and its analogs exert their biological effects by modulating several key signaling pathways involved in inflammation, cell proliferation, and survival.
NF-κB Signaling Pathway
This compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response.[1] This inhibition is a key mechanism underlying its anti-inflammatory and anticancer activities.
mTOR/S6K1 Signaling Pathway
This compound is an inhibitor of the mTORC1/S6K1 signaling pathway, which plays a central role in cell growth, proliferation, and metabolism.[6] By inhibiting this pathway, this compound can increase the activity of IRS1, making it a potential candidate for type 2 diabetes research.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Synthesis and cytotoxicity evaluation of yunnanthis compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
Assessing the Specificity of Coronarin A's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Coronarin A's mechanism of action, focusing on its specificity as an inhibitor of key signaling pathways implicated in inflammation and cancer. By presenting available experimental data, detailed protocols, and comparisons with established inhibitors, this document aims to facilitate an objective assessment of this compound's potential as a therapeutic agent.
Overview of this compound's Mechanism of Action
This compound, a natural compound isolated from the rhizomes of Hedychium coronarium, has demonstrated anti-inflammatory, anti-cancer, and metabolic regulatory properties. Its primary mechanism of action involves the inhibition of the mammalian target of rapamycin complex 1 (mTORC1) and p70 ribosomal S6 kinase 1 (S6K1), leading to an increase in insulin receptor substrate 1 (IRS1) activity.[1] Additionally, this compound has been shown to modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses.[2]
Comparative Analysis of Inhibitory Activity
To assess the specificity of this compound, its inhibitory activity needs to be compared with well-characterized inhibitors of the mTOR/S6K1 and NF-κB pathways. While specific IC50 values for this compound against these targets are not consistently reported in publicly available literature, a qualitative and comparative assessment can be made based on existing studies. For a comprehensive quantitative comparison, further experimental investigation is warranted.
Table 1: Comparison of Inhibitors Targeting the mTOR/S6K1 and NF-κB Pathways
| Compound | Primary Target(s) | Reported IC50/Ki Values | Selectivity Profile |
| This compound | mTORC1, S6K1, NF-κB | IC50 values not definitively reported in public literature. Dose-dependent inhibition of mTOR and S6K1 phosphorylation has been observed.[1][3][4] | Kinase selectivity profile is not publicly available. |
| Rapamycin | mTORC1 | ~0.1 nM (in HEK293 cells) | Highly specific allosteric inhibitor of mTORC1. |
| PF-4708671 | S6K1 | Ki: 20 nM; IC50: 160 nM | Highly specific for S6K1 over other kinases like S6K2, RSK, and MSK. |
| BAY 11-7082 | IKK (upstream of NF-κB) | ~10 µM (for inhibition of TNFα-induced IκBα phosphorylation) | Irreversibly inhibits IKK, leading to the suppression of NF-κB activation. |
Note: IC50 and Ki values can vary depending on the assay conditions and cell type used.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approaches used to assess specificity, the following diagrams are provided.
Caption: this compound's effect on the mTORC1/S6K1 signaling pathway.
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
Caption: Workflow for assessing kinase inhibitor specificity using a binding assay.
Detailed Experimental Protocols
LanthaScreen® Eu Kinase Binding Assay
This biochemical assay measures the binding of an inhibitor to the ATP site of a kinase.
Principle: The assay relies on fluorescence resonance energy transfer (FRET) between a europium (Eu)-labeled anti-tag antibody bound to the kinase and an Alexa Fluor® 647-labeled, ATP-competitive kinase inhibitor (tracer). A test compound that binds to the kinase's ATP site will displace the tracer, leading to a decrease in the FRET signal.
Materials:
-
Kinase of interest (e.g., mTOR, S6K1)
-
LanthaScreen® Eu-labeled anti-tag antibody
-
Alexa Fluor® 647-labeled kinase tracer
-
Kinase buffer
-
Test compounds (this compound and comparators)
-
384-well microplate
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute to the desired 3X final concentration in kinase buffer.
-
Kinase/Antibody Mixture: Prepare a 3X solution of the kinase and Eu-labeled antibody in kinase buffer.
-
Tracer Solution: Prepare a 3X solution of the tracer in kinase buffer.
-
Assay Assembly: In a 384-well plate, add 5 µL of the 3X compound solution, 5 µL of the 3X kinase/antibody mixture, and 5 µL of the 3X tracer solution to each well.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at ~340 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
NF-κB Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of NF-κB.
Principle: Cells are engineered to express a luciferase reporter gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence upon the addition of a substrate.
Materials:
-
HEK293 cells (or other suitable cell line) stably or transiently transfected with an NF-κB-luciferase reporter construct.
-
Cell culture medium and supplements.
-
NF-κB activator (e.g., TNF-α).
-
Test compounds (this compound and comparators).
-
Luciferase assay reagent (containing luciferin).
-
96-well cell culture plate.
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) for a defined time (e.g., 6 hours). Include appropriate vehicle controls.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luminescence Measurement: Add the luciferase assay reagent to the cell lysates and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. Plot the normalized luciferase activity against the compound concentration to determine the IC50 value.
Conclusion and Future Directions
This compound demonstrates inhibitory activity against key signaling nodes in the mTOR/S6K1 and NF-κB pathways. However, a comprehensive assessment of its specificity is currently limited by the lack of publicly available quantitative data from broad kinase profiling and direct enzymatic assays. To fully understand the therapeutic potential and potential off-target effects of this compound, the following studies are recommended:
-
Kinase Selectivity Profiling: Screen this compound against a large panel of kinases to determine its selectivity profile and identify potential off-target interactions.
-
Direct Enzymatic Assays: Determine the IC50 values of this compound for mTORC1, S6K1, and IKK in biochemical assays to allow for a direct comparison with other inhibitors.
-
Cell-Based Pathway Analysis: Further investigate the effects of this compound on downstream signaling events in various cell lines to confirm its on-target activity and explore potential pathway crosstalk.
By addressing these knowledge gaps, a more complete picture of this compound's mechanism of action and specificity will emerge, guiding its future development as a potential therapeutic agent.
References
- 1. This compound modulated hepatic glycogen synthesis and gluconeogenesis via inhibiting mTORC1/S6K1 signaling and ameliorated glucose homeostasis of diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coronarin D, a labdane diterpene, inhibits both constitutive and inducible nuclear factor-kappa B pathway activation, leading to potentiation of apoptosis, inhibition of invasion, and suppression of osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound modulated hepatic glycogen synthesis and gluconeogenesis via inhibiting mTORC1/S6K1 signaling and ameliorated glucose homeostasis of diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | mTORC1/S6K1抑制剂 | MCE [medchemexpress.cn]
Coronarin A: A Comparative Analysis of its Role in Downregulating Oncogenic Pathways
For Immediate Release
[City, State] – [Date] – A comprehensive review of available research provides a comparative analysis of Coronarin A, a natural compound, and its role in the downregulation of key oncogenic pathways. This guide synthesizes experimental data on this compound and compares its activity with other natural compounds, offering valuable insights for researchers, scientists, and drug development professionals in the field of oncology.
This compound, a labdane-type diterpene, has garnered attention for its potential anticancer properties. This guide focuses on its validated role in modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway and explores its putative effects on the Signal Transducer and Activator of Transcription 3 (STAT3) and Phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) pathways. Due to the limited direct quantitative data on this compound's effects on the STAT3 and PI3K/Akt pathways, this analysis incorporates data from its close structural analog, Coronarin D, to provide a more complete comparative landscape.
Comparative Efficacy of this compound and Alternatives
The following tables summarize the available quantitative data on the inhibitory effects of this compound and selected alternative natural compounds—Curcumin, Resveratrol, and Sanguinarine—on cell viability and key markers of oncogenic pathway activation.
Table 1: Comparative IC50 Values for Cell Viability in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | HUVEC | Endothelial | 4.22 µg/mL |
| Coronarin E | A-375 | Melanoma | 36.58 |
| A549 | Lung Cancer | 53.26 | |
| HL-60 | Leukemia | 31.21 | |
| THP-1 | Leukemia | 33.99 | |
| Curcumin | MDA-MB-231 | Breast Cancer | ~20 |
| PANC-1 | Pancreatic Cancer | ~25 | |
| Resveratrol | U251 | Glioma | ~50 |
| Sanguinarine | MDA-MB-231 | Breast Cancer | ~1.5 |
| MDA-MB-468 | Breast Cancer | ~2.0 |
Table 2: Comparative Inhibition of Oncogenic Pathway Markers
| Compound | Pathway | Key Marker | Cell Line | Concentration | % Inhibition / Effect |
| Coronarin D | NF-κB | NF-κB Activation (TNF-α induced) | KBM-5 | 50 µM | Significant Inhibition |
| NF-κB | IκBα Phosphorylation (TNF-α induced) | KBM-5 | 50 µM | Suppression | |
| Curcumin | STAT3 | STAT3 Phosphorylation | AALE, H441 | Dose-dependent | Significant Suppression |
| STAT3 | STAT3 Phosphorylation | MDA-MB-231 | 10-20 µM | More effective than Curcumin | |
| Resveratrol | PI3K/Akt | Akt Phosphorylation | U251 | Dose-dependent | Decrease |
| Sanguinarine | NF-κB | NF-κB p65 (TNF-α induced) | MDA-MB-231 | Not specified | 50% decrease |
| NF-κB | IKBKE (TNF-α induced) | MDA-MB-231 | Not specified | 50% decrease |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
Detailed Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or the alternative compounds for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Western Blot for Protein Phosphorylation
Western blotting is employed to detect the phosphorylation status of key proteins in the signaling pathways, such as STAT3 and Akt.
-
Cell Lysis: After treatment with the compounds, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated and total STAT3 or Akt overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is used to quantify the relative protein expression.
Luciferase Reporter Gene Assay for NF-κB Transcriptional Activity
This assay measures the transcriptional activity of NF-κB by quantifying the expression of a luciferase reporter gene under the control of an NF-κB responsive promoter.
-
Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid for 24 hours.
-
Compound Treatment and Stimulation: Pre-treat the transfected cells with the test compounds for a specified time, followed by stimulation with an NF-κB activator like TNF-α (10 ng/mL) for 6-8 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. The relative luciferase activity indicates the level of NF-κB transcriptional activity.
Conclusion
The available evidence strongly supports the role of this compound and its analogue Coronarin D as potent inhibitors of the NF-κB pathway. While direct quantitative data for this compound's effects on the STAT3 and PI3K/Akt pathways are still emerging, the broader class of natural compounds to which it belongs demonstrates significant potential in modulating these critical oncogenic signaling cascades. This comparative guide provides a framework for researchers to evaluate this compound in the context of other natural products and underscores the need for further quantitative studies to fully elucidate its therapeutic potential in cancer treatment.
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Coronarin A
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Coronarin A. Adherence to these guidelines is essential for ensuring laboratory safety and the integrity of your experimental outcomes.
This compound is a bioactive compound that requires careful handling due to its potential health hazards and environmental toxicity. This guide outlines the necessary personal protective equipment (PPE), safe handling procedures, disposal protocols, and emergency measures.
Hazard Identification and Personal Protective Equipment
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Appropriate PPE is mandatory to prevent exposure.
| Hazard | Classification | Precautionary Statement |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed.[1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |
| Personal Protective Equipment (PPE) | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes and aerosols.[1] |
| Hand Protection | Protective gloves (e.g., nitrile) | Prevents skin contact. |
| Body Protection | Impervious clothing (e.g., lab coat) | Protects skin from contamination.[1] |
| Respiratory Protection | Suitable respirator | Required when handling the powder form or if aerosols may be generated.[1] |
Operational Plan: Safe Handling and Storage
Strict adherence to the following procedures is necessary to minimize risk during the handling and storage of this compound.
Handling:
-
Avoid inhalation, and contact with eyes and skin.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Wash skin thoroughly after handling.[1]
Storage:
-
Keep the container tightly sealed.[1]
-
Store in a cool, well-ventilated area.[1]
-
Protect from direct sunlight and sources of ignition.[1]
-
Recommended storage temperatures: -20°C for the powder form and -80°C when in solvent.[1]
Experimental Protocol: Preparation of this compound for In Vitro Studies
This protocol provides a general procedure for preparing this compound for use in cell culture experiments. Researchers should adapt this protocol based on their specific cell lines and experimental design.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Stock Solution Preparation:
-
Aseptically prepare a stock solution of this compound by dissolving it in DMSO. For example, to prepare a 10 mM stock solution, dissolve 3 mg of this compound (Molecular Weight: 300.4 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -80°C.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution with a sterile cell culture medium to the desired final concentrations. For example, to treat cells with 10 µM this compound, dilute the 10 mM stock solution 1:1000 in the culture medium.
-
Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Mix the working solution thoroughly before adding it to the cell cultures.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination.
-
Chemical Waste: Dispose of unused this compound and solutions containing the compound as hazardous chemical waste. Follow all local, state, and federal regulations for chemical waste disposal.
-
Contaminated Materials: Dispose of all contaminated materials, such as pipette tips, gloves, and culture vessels, in a designated hazardous waste container.
-
Environmental Precautions: Avoid release into the environment.[1] Prevent the product from entering drains or water courses.[1]
Emergency Procedures
In Case of Accidental Release:
-
Evacuate personnel to a safe area.[1]
-
Ensure adequate ventilation.[1]
-
Wear full personal protective equipment.[1]
-
Absorb spills with an inert, non-combustible material (e.g., sand, diatomite).
-
Collect the absorbed material and place it in a sealed container for disposal as hazardous waste.[1]
-
Decontaminate the spill area with a suitable solvent (e.g., alcohol) and then wash with soap and water.[1]
First Aid Measures:
-
If Swallowed: Call a poison center or doctor immediately if you feel unwell.[1] Rinse mouth.[1]
-
Eye Contact: Remove contact lenses if present. Flush eyes immediately with large amounts of water for at least 15 minutes, separating eyelids with fingers. Seek prompt medical attention.[1]
-
Skin Contact: Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
Signaling Pathway of this compound
This compound has been shown to exert its effects by modulating key cellular signaling pathways. One of its primary mechanisms of action is the inhibition of the mTORC1/S6K1 pathway, which subsequently leads to the activation of PI3K/Akt and ERK/β-catenin signaling. This modulation of signaling cascades is central to its observed biological activities.
Caption: this compound inhibits the mTORC1/S6K1 pathway, leading to downstream signaling activation.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
